(5-Oxocyclopent-1-en-1-yl)boronic acid
Description
Properties
IUPAC Name |
(5-oxocyclopenten-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c7-5-3-1-2-4(5)6(8)9/h2,8-9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUMNFZUFSWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657412 | |
| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-71-4 | |
| Record name | B-(5-Oxo-1-cyclopenten-1-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Oxocyclopent-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxocyclopent-1-ene-1-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Oxocyclopent-1-en-1-yl)boronic acid is a bifunctional molecule that holds significant promise as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure marries the reactivity of a vinylboronic acid with the electrophilic nature of a cyclopentenone, opening avenues for diverse chemical transformations. This guide provides a comprehensive technical overview of its core chemical properties, outlines a robust synthetic protocol, explores its reactivity profile with a focus on the Suzuki-Miyaura coupling, and discusses its potential applications in drug discovery. The information presented herein is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Value of a Bifunctional Building Block
The field of drug discovery is in constant pursuit of novel molecular scaffolds that can access new chemical space and provide unique vectors for biological interactions. Boronic acids have emerged as privileged structures in this context, primarily due to their remarkable utility in carbon-carbon bond formation via the Suzuki-Miyaura coupling and their ability to form reversible covalent bonds with biological nucleophiles.[1][2] The incorporation of a boronic acid moiety into a molecule can significantly enhance its pharmacological properties, including potency and pharmacokinetic profile.[3][4]
This compound introduces an additional layer of synthetic utility by incorporating a reactive cyclopentenone ring system. This Michael acceptor provides a handle for conjugate addition reactions, allowing for the introduction of a wide range of substituents. The strategic placement of the boronic acid on the double bond of the enone system makes it a valuable synthon for the construction of complex molecular architectures. This guide will delve into the essential chemical characteristics of this compound, providing a roadmap for its synthesis and application.
Core Chemical and Physical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₅H₇BO₃ | [2] |
| Molecular Weight | 125.92 g/mol | [2] |
| IUPAC Name | (5-oxocyclopenten-1-yl)boronic acid | [2] |
| CAS Number | 871329-71-4 | [2] |
| Appearance | Expected to be a white to off-white solid | General knowledge of boronic acids |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Low solubility in nonpolar solvents like hexanes. Solubility in water is expected to be pH-dependent.[6] | General knowledge of boronic acids |
| pKa | The pKa of the boronic acid moiety is anticipated to be in the range of 8-10, typical for many boronic acids. The presence of the electron-withdrawing ketone may slightly lower this value.[7] | General knowledge of boronic acid chemistry |
| Stability | As with many boronic acids, it is susceptible to dehydration to form a cyclic anhydride (boroxine). It should be stored in a cool, dry place. Alkenylboronic acids can also be prone to oxidation and protodeboronation under certain conditions.[8] | General knowledge of boronic acid stability |
Synthesis of this compound: A Proposed Protocol
A common and effective method for the synthesis of vinylboronic acids is the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent, followed by hydrolysis.[9] The following protocol is a proposed synthetic route for this compound, based on established methodologies.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-(5-Oxocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-iodo-2-cyclopenten-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired boronate ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified boronate ester from Step 1 in a mixture of THF and water.
-
Hydrolysis: Add an aqueous solution of a mild acid, such as HCl (1N), and stir the mixture at room temperature for 2-4 hours.[10]
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or precipitation.
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency and functional group tolerance.
-
Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions.
-
Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this type of cross-coupling reaction due to its ability to dissolve the reactants and its relatively high boiling point.
-
Hydrolysis: Mild acidic conditions are used for the hydrolysis of the pinacol ester to prevent degradation of the desired boronic acid.
Figure 1: Proposed two-step synthesis of this compound.
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by two key functional groups: the vinylboronic acid and the enone system.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The vinylboronic acid moiety is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][11] This reaction allows for the formation of a new carbon-carbon bond at the C1 position of the cyclopentenone ring, providing access to a wide array of substituted cyclopentenones.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or vinyl halide/triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent System: Add a suitable solvent mixture, such as toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature appropriate for the specific catalyst and substrates (typically 80-100 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Purify the product by column chromatography.
Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.
Michael Addition: Functionalizing the Cyclopentenone Ring
The enone system of this compound is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. This allows for the introduction of functionality at the C4 position of the cyclopentenone ring.
Common nucleophiles for Michael addition include:
-
Organocuprates (Gilman reagents)
-
Enolates
-
Amines
-
Thiols
The ability to perform both Suzuki-Miyaura coupling and Michael addition, potentially in a sequential manner, makes this building block a powerful tool for the rapid construction of complex and diverse molecular libraries.
Applications in Drug Discovery and Beyond
The unique structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules.
-
Prostaglandin Analogs: The cyclopentenone core is a key structural motif in prostaglandins and their analogs, which are an important class of therapeutic agents with a wide range of biological activities.
-
Enzyme Inhibitors: The boronic acid moiety can act as a warhead to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[12] The cyclopentenone scaffold can be elaborated to provide specificity for the target enzyme.
-
Molecular Probes: The dual reactivity of this compound allows for the straightforward synthesis of molecular probes. For example, a fluorescent tag could be introduced via Suzuki-Miyaura coupling, while a reactive group for bioconjugation could be installed via Michael addition.
-
Materials Science: The ability of boronic acids to interact with diols can be exploited in the development of sensors and responsive materials.[13] The cyclopentenone moiety can be used for polymerization or surface modification.
Conclusion
This compound is a promising, albeit currently under-explored, building block with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. This guide has provided a theoretical framework for its properties, a practical protocol for its synthesis, and an overview of its potential reactivity and applications. It is our hope that this information will stimulate further research and unlock the full synthetic potential of this versatile compound.
References
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PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44119812, 5-Oxocyclopent-1-ene-1-boronic acid. Retrieved January 19, 2026 from [Link].
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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PubChem. [(Z)-5-oxohex-1-enyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- Knight, D. W., & Little, P. B. (1971). Syntheses of 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid. Journal of the Chemical Society C: Organic, 2231-2234.
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PubChem. (1E)-(Pent-1-en-1-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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(5-Oxocyclopent-1-en-1-yl)boronic acid synthesis
An In-Depth Technical Guide to the Synthesis of (5-Oxocyclopent-1-en-1-yl)boronic acid
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining an electrophilic α,β-unsaturated ketone with a nucleophilic boronic acid moiety, makes it a powerful building block for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this valuable reagent, focusing on the prevalent and robust methodology of Miyaura borylation. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-tested experimental protocol, discuss critical process parameters, and offer insights into troubleshooting and characterization. This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.
Introduction: The Strategic Value of Boronic Acids in Synthesis
Boronic acids and their corresponding esters have become indispensable tools in modern organic chemistry.[1][2] Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as crucial intermediates.[3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, highlights the power of organoboron compounds in forging connections between sp²-hybridized carbon centers, a cornerstone of many drug discovery programs.[4][5][6]
This compound represents a particularly strategic building block. The cyclopentenone core is a common motif in numerous natural products and biologically active compounds. The presence of the boronic acid group on the double bond allows for its direct and regioselective incorporation into target molecules, avoiding the often-circuitous routes required with other synthetic methods.
This guide focuses on the most practical and scalable approach to its synthesis: the palladium-catalyzed Miyaura borylation of a vinyl halide precursor. This method offers high yields, excellent functional group tolerance, and operational simplicity compared to alternatives like lithium-halogen exchange, which often require cryogenic conditions and are sensitive to the electrophilic enone system.
The Synthetic Blueprint: Miyaura Borylation of a Cyclopentenone Precursor
The most effective strategy for synthesizing the target boronic acid involves a two-stage process:
-
Stage 1: Palladium-Catalyzed Borylation: A suitable vinyl halide precursor, such as 2-bromo-2-cyclopenten-1-one, is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form the stable pinacol ester intermediate.
-
Stage 2: Deprotection: The resulting pinacol boronate ester is hydrolyzed to afford the final this compound.
This approach is advantageous because the pinacol ester intermediate is significantly more stable, less prone to dehydration (forming boroxines), and easier to purify via standard techniques like silica gel chromatography than the final boronic acid.[6][7]
The Catalytic Heart of the Reaction
The success of the borylation reaction hinges on a carefully selected palladium catalytic system. The generally accepted mechanism, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Miyaura borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. A base (e.g., potassium acetate) activates the bis(pinacolato)diboron, forming a more nucleophilic 'ate' complex, which then transfers a boronate group to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The desired C-B bond is formed as the vinyl group and the boronate group are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness. Each step includes the scientific rationale to ensure reproducibility and facilitate troubleshooting.
Part A: Synthesis of 2-(5-Oxocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(5-Oxocyclopent-1-en-1-yl)boronic acid structure elucidation
An In-depth Technical Guide to the Structural Elucidation of (5-Oxocyclopent-1-en-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₅H₇BO₃, Mol. Wt.: 125.92 g/mol ) is a bifunctional synthetic building block possessing both a reactive boronic acid moiety and a cyclopentenone core.[1] This combination makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[2] The precise and unambiguous determination of its structure is paramount for ensuring reaction success, purity, and the desired downstream biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, detailing the causality behind experimental choices and the interpretation of analytical data. It is designed to serve as a robust framework for researchers, ensuring scientific integrity and validated results.
Introduction: The Analytical Challenge
The structural confirmation of this compound requires a synergistic analytical approach. While the molecular formula suggests a straightforward structure, the compound presents unique challenges. The boronic acid group is prone to dehydration, potentially forming a cyclic anhydride trimer known as a boroxine.[3] This propensity can complicate analysis, particularly in mass spectrometry and thermal methods. Furthermore, the electronic interplay between the electron-withdrawing carbonyl group and the vinylboronic acid system influences spectroscopic properties. Therefore, no single technique is sufficient for complete characterization. A combination of mass spectrometry, vibrational spectroscopy, multinuclear NMR, and X-ray crystallography is essential for a definitive structural assignment.
Integrated Analytical Workflow
The elucidation process is a systematic workflow where each technique provides a unique piece of the structural puzzle. The data from each step is used to build upon and validate the findings of the previous ones.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: Molecular Weight and Formula Verification
Mass spectrometry (MS) provides the most direct evidence for the compound's molecular weight and elemental composition.
Causality in Experimental Choice
Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the exact mass, which in turn confirms the molecular formula (C₅H₇BO₃).
Experimental Protocol (ESI-HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of 1-10 µg/mL.[4]
-
Instrumentation: Utilize a UHPLC system coupled to an ESI-TOF or Orbitrap mass spectrometer.[5]
-
Data Acquisition (Positive Ion Mode):
-
Inject the sample solution.
-
Scan a mass range of m/z 50-500.
-
The expected molecular ion will be the protonated species, [M+H]⁺.
-
-
Data Acquisition (Negative Ion Mode):
-
This mode can be useful for observing characteristic boronic acid fragments.
-
Expected fragments include BO⁻ (m/z 27) and BO₂⁻ (m/z 43).[6]
-
Anticipated Data & Interpretation
-
Molecular Ion: The primary goal is to observe the [M+H]⁺ ion at m/z 127.0560, corresponding to the calculated exact mass of C₅H₈BO₃⁺.
-
Isotopic Pattern: The presence of both ¹⁰B (20%) and ¹¹B (80%) isotopes will result in a characteristic isotopic pattern for boron-containing ions, providing further confidence in the assignment.
-
Fragmentation: Boronic acids can be prone to dehydration.[3] The presence of ions corresponding to the loss of water ([M-H₂O+H]⁺) or the formation of the boroxine trimer may be observed, which can complicate spectral interpretation.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[7]
Causality in Experimental Choice
The structure contains several IR-active functional groups: a carbonyl (C=O), a carbon-carbon double bond (C=C), hydroxyl groups (O-H), and boron-oxygen bonds (B-O). Identifying the characteristic absorption bands for these groups provides strong evidence for the proposed structure.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.[7]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
Anticipated Data & Interpretation
The FT-IR spectrum provides a molecular "fingerprint." Key absorption bands are summarized below.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Comments |
| O-H Stretch | Boronic Acid, B(O-H)₂ | 3500-3200 (broad) | Broadness due to hydrogen bonding. |
| C-H Stretch | Alkene (=C-H) | 3100-3000 | |
| C-H Stretch | Alkane (-CH₂) | 2950-2850 | |
| C=O Stretch | Ketone (Cyclopentenone) | ~1710-1690 | Conjugation with the C=C bond lowers the frequency from a typical saturated ketone (~1740 cm⁻¹).[8][9] |
| C=C Stretch | Alkene | ~1630-1610 | |
| B-O Stretch | Boronic Acid | ~1380-1310 | A strong and characteristic band for boronic acids. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. A combination of ¹H, ¹³C, and ¹¹B NMR experiments is required.[10]
¹H NMR Spectroscopy
This experiment provides information about the number, environment, and connectivity of protons.
-
Protocol: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[10] Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Anticipated Spectrum & Interpretation:
-
B(OH)₂ (δ ~8.3 ppm, broad singlet, 2H): The acidic protons of the boronic acid group. This signal is often broad and may exchange with residual water in the solvent.
-
Vinyl H (δ ~6.5-7.0 ppm, triplet, 1H): The proton on the C=C bond adjacent to the carbonyl group. Its chemical shift is downfield due to deshielding from the carbonyl and boron groups. It will likely appear as a triplet due to coupling with the adjacent CH₂ group.
-
Allylic CH₂ (δ ~2.8-3.2 ppm, multiplet, 2H): The methylene group adjacent to both the C=C bond and the carbonyl group.
-
Homoallylic CH₂ (δ ~2.4-2.7 ppm, multiplet, 2H): The methylene group adjacent to the allylic CH₂ group.
-
¹³C NMR Spectroscopy
This provides a count of the unique carbon atoms and information about their chemical environment.
-
Protocol: Use the same sample prepared for ¹H NMR.
-
Anticipated Spectrum & Interpretation:
-
C=O (δ ~200-210 ppm): The carbonyl carbon of the cyclopentenone ring.
-
C-B (δ ~140-150 ppm): The carbon atom of the double bond attached to the boron. This signal may be broad due to quadrupolar relaxation of the attached boron nucleus.
-
=C-H (δ ~130-140 ppm): The second carbon of the double bond.
-
Allylic CH₂ (δ ~35-45 ppm):
-
Homoallylic CH₂ (δ ~25-35 ppm):
-
¹¹B NMR Spectroscopy
This experiment is crucial and specific for confirming the nature of the boron center.[11]
-
Causality in Experimental Choice: ¹¹B NMR is highly sensitive to the coordination number and hybridization state of the boron atom.[12] A tricoordinate, sp²-hybridized boronic acid will have a distinct chemical shift compared to a tetracoordinate, sp³-hybridized boronate ester or complex.[13]
-
Protocol:
-
Anticipated Spectrum & Interpretation:
-
A single, relatively sharp signal is expected in the range of δ +27 to +33 ppm .[15][16] This chemical shift is characteristic of a tricoordinate (sp²) alkyl- or vinylboronic acid, confirming the presence of the B(OH)₂ group and ruling out significant formation of tetracoordinate boronate complexes under neutral conditions.[12][13]
-
X-ray Crystallography: Unambiguous 3D Structure
While the combination of MS and NMR provides a complete picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and solid-state conformation.[17][18]
Causality in Experimental Choice
X-ray crystallography provides the highest level of structural detail, directly visualizing the atomic positions in space.[19] This can definitively confirm the cis/trans geometry of the double bond, the planarity of the boronic acid group relative to the ring, and intermolecular interactions like hydrogen bonding in the crystal lattice.[20]
Experimental Protocol
-
Crystallization: This is often the most challenging step.[18] Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[17]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Anticipated Data & Interpretation
The refined crystal structure will provide precise coordinates for each atom. Key findings would include:
-
Confirmation of the five-membered ring structure.
-
Precise C=O, C=C, C-C, and C-B bond lengths, which can provide insight into the electronic conjugation within the molecule.[17]
-
Confirmation of a trigonal planar geometry around the boron atom, with the B(OH)₂ group likely being coplanar with the C=C bond.[20]
-
Observation of intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties of adjacent molecules, often forming dimeric pairs.[20]
Conclusion
The structural elucidation of this compound is a clear example of the necessity of an integrated analytical strategy. High-resolution mass spectrometry confirms the molecular formula. FT-IR spectroscopy identifies the core functional groups. A full suite of NMR experiments (¹H, ¹³C, and especially ¹¹B) maps the atomic connectivity and confirms the chemical nature of the boronic acid group. Finally, X-ray crystallography provides the definitive and unambiguous three-dimensional structure. By following this comprehensive workflow, researchers can have the utmost confidence in the identity, purity, and structure of this versatile chemical building block, ensuring the integrity and success of their scientific endeavors.
References
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4038. Available from: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 14816–14824. Available from: [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry, 23(1), 161–170. Available from: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 14816–14824. Available from: [Link]
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Vibrational analysis (a) Cyclopentanone (1). (n.d.). ResearchGate. Available from: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(22), 6563-6569. Available from: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. Available from: [Link]
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Experimental and theoretical study of cyclopentenone pyrolysis. (n.d.). American Chemical Society. Available from: [Link]
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¹¹B NMR Chemical Shifts. (n.d.). San Diego State University Chemistry. Available from: [Link]
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CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Available from: [Link]
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CHAPTER 2: ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2015). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Available from: [Link]
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Thermal Decomposition of 2-Cyclopentenone. (2014). The Journal of Physical Chemistry A, 118(30), 5702–5713. Available from: [Link]
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Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Available from: [Link]
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X‐ray crystallographic molecular structures of 1 b (a) and 1 k (b), and... (n.d.). ResearchGate. Available from: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(19), 6245. Available from: [Link]
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Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2018). ACS Infectious Diseases, 4(3), 349–359. Available from: [Link]
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7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. Available from: [Link]
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Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. (2018). ACS Infectious Diseases, 4(3), 349-359. Available from: [Link]
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Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2021). ACS Medicinal Chemistry Letters, 12(4), 558–565. Available from: [Link]
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5-Oxocyclopent-1-ene-1-boronic acid. (n.d.). PubChem. Available from: [Link]
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X-Ray Crystallography of Chemical Compounds. (2008). The Open Conference Proceedings Journal, 1, 1-9. Available from: [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Pardubice. Available from: [Link]
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Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. (n.d.). Afinidad, LXX(561), 51-56. Available from: [Link]
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Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. (2021). PLOS One, 16(6), e0252235. Available from: [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Boronic Acids. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules, 26(19), 5845. Available from: [Link]
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(5-Oxocyclopent-1-en-1-yl)boronic acid spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Oxocyclopent-1-en-1-yl)boronic acid
Introduction
This guide is designed for researchers, scientists, and drug development professionals. It serves as a predictive framework and a practical guide to the spectroscopic characterization of this compound. As a Senior Application Scientist, the aim is not merely to list data but to provide a self-validating methodology, explaining the causality behind experimental choices and the interpretation of expected spectral features. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provide robust protocols for their acquisition and analysis.
Molecular Structure and Predicted Spectroscopic Analysis
The structural features of this compound—a five-membered ring containing a ketone, a carbon-carbon double bond, and a boronic acid functional group—dictate its expected spectroscopic signatures.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By outlining the expected NMR, IR, and MS data and providing detailed, field-proven protocols, this document equips researchers with the necessary tools to confidently characterize this valuable synthetic intermediate. The emphasis on the rationale behind experimental choices and data interpretation ensures a robust and scientifically sound approach to structural elucidation, bridging the gap left by the current absence of published reference spectra.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
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Amoafo, E., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(15), 4989. MDPI. Retrieved from [Link]
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PubChemLite. (n.d.). 5-oxocyclopent-1-ene-1-boronic acid (C5H7BO3). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
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PubChem. (n.d.). 5-Oxocyclopent-1-ene-1-boronic acid. Retrieved from [Link]
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Li, M., & Wang, B. (2003). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic & medicinal chemistry, 11(12), 2605–2610. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
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Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5893-5900. RSC Publishing. Retrieved from [Link]
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Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Retrieved from [Link]
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Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 230-236. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]
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A Strategic Asset in Synthesis: The In-Depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic acid
Foreword: Unlocking Molecular Complexity
In the landscape of modern drug discovery and materials science, the ability to efficiently construct intricate molecular architectures is paramount. (5-Oxocyclopent-1-en-1-yl)boronic acid (CAS No. 871329-71-4) has emerged as a uniquely powerful building block, offering a convergence of reactivity and structural significance. This guide is crafted for the discerning researcher and drug development professional, providing not just protocols, but a deep-dive into the causality, strategic considerations, and field-proven applications of this versatile reagent. We move beyond simple data recitation to offer a narrative grounded in scientific integrity, empowering you to leverage this compound to its fullest potential.
Core Attributes of a Privileged Scaffold
This compound is more than a simple organoboron compound; it is a bifunctional linchpin. Its value lies in the strategic placement of two key functional groups: a vinylboronic acid and an α,β-unsaturated ketone.
-
The Boronic Acid Handle: This moiety is the cornerstone of its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most robust and widely used methods for forging carbon-carbon bonds, allowing for the precise linkage of the cyclopentenone core to a vast array of aryl, heteroaryl, and vinyl partners.[1]
-
The Cyclopentenone Core: This five-membered ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products with potent biological activity, most notably the prostaglandins.[2][3] The enone functionality serves as a reactive Michael acceptor, opening avenues for subsequent conjugate additions to introduce further complexity.
This dual-reactivity allows for a modular and convergent approach to synthesis. One can first establish a key C-C bond via Suzuki-Miyaura coupling and then elaborate the molecule through reactions at the enone, a strategy that significantly streamlines the path to complex targets.
Physicochemical & Safety Profile
A comprehensive understanding of a reagent's properties is the bedrock of reproducible and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 871329-71-4 | |
| Molecular Formula | C₅H₇BO₃ | PubChem |
| Molecular Weight | 125.92 g/mol | PubChem |
| Appearance | Off-white to light-yellow solid | |
| Melting Point | 143-145 °C | |
| Solubility | Soluble in Methanol, DMSO, moderately soluble in Dioxane, THF | |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon or Nitrogen) | |
| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. |
Expert Insight & Handling: Boronic acids are susceptible to dehydration, forming cyclic trimer anhydrides known as boroxines. While this process is often reversible in reaction media, it can impact weighing accuracy and stoichiometry. Crucially, the compound is moisture-sensitive. Strict adherence to storage under a dry, inert atmosphere is essential to maintain its integrity and ensure consistent reactivity. When handling, use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Pathway: The Miyaura Borylation
The most direct and industrially scalable route to vinylboronic acids and their esters is the Miyaura borylation.[4][5][6] This method involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the desired boronic acid.
The precursor for our target molecule would be a 2-halo-2-cyclopenten-1-one (e.g., 2-bromo- or 2-chloro-2-cyclopenten-1-one).
Figure 1: General synthetic workflow for this compound via Miyaura Borylation.
Exemplary Protocol: Synthesis of the Pinacol Ester Intermediate
This protocol is adapted from established Miyaura borylation procedures for vinyl chlorides, providing a robust starting point for laboratory-scale synthesis.[7]
Materials:
-
2-Chloro-2-cyclopenten-1-one (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.05 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard inert atmosphere glassware
Step-by-Step Methodology:
-
Vessel Preparation: Charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet with 2-chloro-2-cyclopenten-1-one, B₂pin₂, and anhydrous potassium acetate.
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous dioxane via cannula, followed by the PdCl₂(dppf) catalyst under a positive pressure of nitrogen.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC (staining with potassium permanganate). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude pinacol ester can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate.
Causality Behind Experimental Choices:
-
The Base (KOAc): A mild base like potassium acetate is critical. It facilitates the crucial transmetalation step of the catalytic cycle but is not strong enough to promote unwanted side reactions, such as the Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide.[5][6]
-
The Catalyst (PdCl₂(dppf)): The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the oxidative addition of the palladium to the vinyl chloride C-Cl bond, which is often the rate-limiting step, and to promote the subsequent reductive elimination.
-
The Pinacol Ester: The synthesis targets the pinacol ester rather than the boronic acid directly. Pinacol esters are generally more stable, less prone to dehydration, and easier to purify by chromatography than their corresponding boronic acids.[8] The final deprotection to the boronic acid is typically performed just before its use in a subsequent reaction.
Application in Medicinal Chemistry: A Gateway to Prostaglandins
The cyclopentenone core is the defining structural feature of several prostaglandins, a class of lipid compounds with diverse hormone-like effects, including roles in inflammation, blood pressure regulation, and pain.[3] The synthesis of prostaglandin analogues is a major focus of pharmaceutical research. While our target boronic acid can be used in Suzuki-Miyaura couplings to build complex molecules, a powerful related strategy in prostaglandin synthesis involves the conjugate addition of organoboron reagents to cyclopentenones.
A landmark study by P. Andrew Evans and colleagues demonstrated an efficient Rh(I)-catalyzed 1,4-conjugate addition of alkenylboronic acids to a chiral cyclopentenone, forming the core of prostaglandins E and F with high diastereoselectivity.[9] This work underscores the strategic importance of combining cyclopentenone scaffolds with organoboron reagents.
Figure 2: Contrasting synthetic strategies for prostaglandin analogues utilizing cyclopentenone-boron chemistry.
Exemplary Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Bromide
This protocol illustrates the use of this compound to synthesize a key intermediate for kinase inhibitors or other pharmacologically relevant scaffolds.
Materials:
-
This compound (1.2 eq)
-
Heteroaryl bromide (e.g., 4-bromopyridine) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: Toluene/Ethanol (4:1 mixture)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reagent Combination: In a round-bottom flask, combine the heteroaryl bromide, this compound, and the solvent mixture.
-
Inerting and Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Base and Catalyst Addition: Add the aqueous Na₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (approx. 85-95 °C) under a positive pressure of inert gas. Monitor the reaction by LC-MS.
-
Workup: After completion (typically 2-6 hours), cool the reaction to ambient temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the coupled product.
Trustworthiness through Self-Validation:
-
Stoichiometric Control: A slight excess of the boronic acid ensures the complete consumption of the (often more valuable) heteroaryl halide partner.
-
Reaction Monitoring: LC-MS is a critical tool. It not only confirms the formation of the desired product mass but also tracks the disappearance of starting materials, providing a clear endpoint and preventing the formation of byproducts from prolonged heating.
-
Spectroscopic Confirmation: The final, purified product must be unequivocally characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity, thereby validating the entire workflow.
Conclusion and Future Horizons
This compound represents a pinnacle of strategic reagent design. It provides a direct and modular entry into the coveted cyclopentenone scaffold, a core motif in a plethora of biologically active molecules. By mastering its synthesis via Miyaura borylation and its application in Suzuki-Miyaura cross-coupling, medicinal chemists can rapidly access novel chemical entities for drug discovery programs. The linkage to prostaglandin synthesis, whether through direct coupling or analogous conjugate additions, firmly establishes its relevance and authority in the field. As synthetic methodologies evolve, the innovative application of such bifunctional, highly valuable building blocks will continue to drive the engine of pharmaceutical innovation.
References
-
Evans, P. A., et al. (2011). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 76(18), 7471–7477. [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Organic Syntheses. (Procedure for the preparation of a boronic acid pinacol ester). [Link]
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Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]
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Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]
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Chemistry LibreTexts. Syntheses of Prostaglandins from Cyclopentanes. [Link]
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The Emergence of Cyclic Vinyl Boronic Acids: A Technical Guide to Synthesis and Application
Abstract
Organoboron compounds have become indispensable tools in modern organic synthesis, with boronic acids and their derivatives playing a pivotal role in the construction of complex molecular architectures. Among these, cyclic vinyl boronic acids have emerged as a particularly versatile and powerful class of reagents. Their unique structural features, combining the reactivity of a vinyl boronic acid with the conformational constraints and stability of a cyclic system, have opened new avenues in cross-coupling reactions, natural product synthesis, and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of cyclic vinyl boronic acids. We will delve into the core principles governing their reactivity, explore state-of-the-art synthetic methodologies, and showcase their utility in cutting-edge chemical transformations, with a focus on providing practical, field-proven insights.
Introduction: The Rise of Organoboron Chemistry
The significance of organoboron compounds in organic synthesis cannot be overstated. The pioneering work of Herbert C. Brown on hydroboration and the subsequent development of the Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists forge carbon-carbon bonds.[1] Boronic acids (R-B(OH)₂), with their air and moisture stability, low toxicity, and broad functional group tolerance, are central to this chemical paradigm.[2]
While traditional acyclic boronic acids are immensely useful, the quest for greater control over reactivity, selectivity, and stability has led to the development of modified boron reagents. Cyclic boronic acids, and specifically cyclic vinyl boronic acids, represent a significant advancement in this area. The incorporation of the boronic acid moiety into a cyclic framework imparts distinct properties that can be leveraged for unique synthetic transformations.
The Unique Profile of Cyclic Vinyl Boronic Acids
Cyclic vinyl boronic acids possess a unique combination of structural and electronic properties that set them apart from their acyclic counterparts. The vinyl group provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, while the cyclic structure can influence stereoselectivity and reaction kinetics.
One of the most significant advantages of certain cyclic boronic acid derivatives is their enhanced stability. For instance, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, benchtop-storable solids that are compatible with a wide range of reagents and chromatographic purification.[3][4][5] This stability is attributed to the trivalent heteroatomic ligand on the boron atom, which rehybridizes the boron center to a more stable sp³ state, thereby attenuating its reactivity towards transmetalation under standard cross-coupling conditions.[5] The MIDA protecting group can be readily cleaved under mild basic conditions to liberate the reactive sp²-hybridized boronic acid.[5]
This "on-demand" reactivity has paved the way for iterative cross-coupling (ICC) strategies, enabling the sequential and controlled synthesis of complex molecules from simple building blocks.[4][6]
Synthetic Methodologies: Crafting Cyclic Vinyl Boronic Acids
The synthesis of cyclic vinyl boronic acids can be broadly categorized into two main approaches: the formation of the vinyl boronic acid moiety on a pre-existing cyclic scaffold, or the cyclization of a precursor containing a vinyl boronate.
Synthesis of Benzoxaboroles: A Privileged Scaffold
Benzoxaboroles, a class of cyclic boronic acid derivatives where the boronic acid is fused to a benzene ring, have garnered significant attention in medicinal chemistry.[7][8] They were first synthesized in 1957 and are notable for the boron-carbon bond being less susceptible to hydrolysis compared to typical boronic acids.[7]
A convenient one-pot synthesis of benzoxaboroles involves the reaction of o-bromobenzyl alcohols with sodium hydride, n-butyllithium, and triisopropyl borate, followed by acidic hydrolysis.[9] This method allows for the rapid diversification of the benzoxaborole scaffold.
MIDA Boronates: Taming the Reactivity of Boronic Acids
The synthesis of MIDA boronates typically involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA) at high temperatures.[10] However, these conditions are not always suitable for sensitive boronic acids. A milder method involves the reaction of a boronic acid with MIDA anhydride in anhydrous dioxane.[10]
For the synthesis of alkenyl MIDA boronates, a common strategy is the bromoboration of an alkyne to form a dibromoborane, which is then trapped with MIDA in the presence of a base like 2,6-lutidine.[6]
Experimental Protocol: Synthesis of an Alkenyl MIDA Boronate
-
Bromoboration: To a solution of the alkyne in an appropriate solvent (e.g., CH₂Cl₂), add a solution of BBr₃ at low temperature (e.g., -78 °C).
-
MIDA Trapping: After the bromoboration is complete, add a solution of N-methyliminodiacetic acid (MIDA) and 2,6-lutidine in a suitable solvent (e.g., THF).
-
Workup and Purification: Allow the reaction to warm to room temperature, followed by an aqueous workup. The crude product can then be purified by silica gel chromatography.[6]
Catalytic Enantioselective Synthesis
The development of catalytic enantioselective methods for the synthesis of chiral cyclic organoboronic esters is a significant area of research. One approach involves the copper-catalyzed conjugate boration of β-substituted cyclic enones.[11] This method allows for the creation of enantiomerically enriched tertiary organoboronates.
Applications in Organic Synthesis and Drug Discovery
The unique properties of cyclic vinyl boronic acids have made them valuable tools in a wide range of applications, from complex molecule synthesis to the development of new therapeutic agents.
Iterative Cross-Coupling for Complex Molecule Synthesis
The stability of MIDA boronates has enabled the development of iterative cross-coupling (ICC) strategies, which allow for the controlled, sequential assembly of complex molecules.[4][6] This approach has been successfully applied to the synthesis of natural products and other biologically active compounds.[3]
Medicinal Chemistry and Drug Discovery
Cyclic boronic acids, particularly benzoxaboroles, have emerged as a privileged scaffold in medicinal chemistry.[8][12] Their ability to form reversible covalent bonds with the active sites of enzymes makes them attractive candidates for drug development.[2][13]
Several benzoxaborole-based drugs have been approved by the FDA, including:
-
Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.[7]
-
Crisaborole (Eucrisa®): A non-steroidal anti-inflammatory drug for the treatment of atopic dermatitis.[7]
The mechanism of action of many benzoxaborole antifungals involves the inhibition of leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi.[12] More recently, the cyclic boronic acid QPX7728 has been discovered as an ultrabroad-spectrum inhibitor of both serine and metallo-β-lactamases, offering a promising new strategy to combat antibiotic resistance.[14][15]
Table 1: Examples of Cyclic Boronic Acid-Based Drugs
| Drug Name | Chemical Class | Therapeutic Area | Mechanism of Action |
| Tavaborole | Benzoxaborole | Antifungal | Inhibition of leucyl-tRNA synthetase[12] |
| Crisaborole | Benzoxaborole | Anti-inflammatory | Inhibition of phosphodiesterase 4 |
| Vaborbactam | Cyclic boronic acid | β-lactamase inhibitor | Inhibition of serine β-lactamases[13] |
| QPX7728 | Bicyclic boronic acid | β-lactamase inhibitor | Inhibition of serine and metallo-β-lactamases[15] |
Annulative Coupling Reactions
A stereoselective annulative coupling of a vinylboronic ester ate-complex with arynes has been developed to produce cyclic borinic esters.[16] This reaction proceeds through the formation of two C-C bonds and a C-B bond in a cascade process.
Future Outlook
The field of cyclic vinyl boronic acids is poised for continued growth and innovation. The development of new catalytic enantioselective methods will provide access to a wider range of chiral building blocks. Furthermore, the exploration of novel cyclic scaffolds beyond benzoxaboroles and MIDA boronates will undoubtedly lead to the discovery of new reagents with unique reactivity and applications. As our understanding of the interplay between the cyclic structure and the reactivity of the vinyl boronic acid moiety deepens, we can expect to see even more sophisticated applications in complex molecule synthesis, materials science, and the development of next-generation therapeutics.
References
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Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(90), 12536-12551. [Link]
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Mereddy, V. R., et al. (2021). Benzoboroxoles: Synthesis and applications in medicinal chemistry. Bioorganic & Medicinal Chemistry, 47, 116379. [Link]
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Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]
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Adamczyk-Woźniak, A., & Serwatowski, J. (2014). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link]
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Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5146-5185. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
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Mereddy, V. R., et al. (2008). Practical Synthesis and Applications of Benzoboroxoles. The Journal of Organic Chemistry, 73(19), 7437-7442. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the Creation of Building Blocks for Molecular Synthesis. Organic Syntheses, 87, 238-248. [Link]
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Wu, L., et al. (2022). Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Chemical Science, 13(37), 11056-11062. [Link]
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Mizoguchi, H., et al. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Organic & Biomolecular Chemistry, 20(34), 6757-6761. [Link]
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Al-Jebour, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(15), 5709. [Link]
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Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. [Link]
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Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491-7507. [Link]
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Dong, S., & Krische, M. J. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17290-17293. [Link]
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Dudley, A. T., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. ACS Medicinal Chemistry Letters, 6(12), 1278-1283. [Link]
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Dong, S., & Krische, M. J. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 136(49), 17290-17293. [Link]
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Morken, J. P., et al. (2011). Catalytic conjunctive cross-coupling enabled by metal-induced metallate rearrangement. Nature Chemistry, 3(7), 541-545. [Link]
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Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491-7507. [Link]
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van der Werf, A., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(13), 10926. [Link]
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Li, G., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(9), 14479-14505. [Link]
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Wu, L., et al. (2022). Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Chemical Science, 13(37), 11056-11062. [Link]
-
ResearchGate. Possible formation of a cyclic boronic acid derivative, when boronic acid is located next to an urea group. [Link]
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Len, C., & Oble, J. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4961. [Link]
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Yun, J., et al. (2009). Catalytic Asymmetric Synthesis of Chiral Tertiary Organoboronic Esters through Conjugate Boration of β-Substituted Cyclic Enones. Journal of the American Chemical Society, 131(42), 15124-15125. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]
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Watson, D. A., et al. (2010). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters, 12(20), 4588-4591. [Link]
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Wikipedia. Boronic acid. [Link]
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An In-depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Oxocyclopent-1-en-1-yl)boronic acid, a key building block in modern organic synthesis, offers a unique combination of a reactive boronic acid moiety and a cyclopentenone core. This structure is of significant interest to researchers in drug discovery and materials science, as the cyclopentenone scaffold is present in a wide array of biologically active natural products and pharmaceuticals. The boronic acid functionality provides a versatile handle for carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of this valuable synthetic intermediate.
I. Commercial Availability
This compound, identified by CAS Number 871329-71-4 , is commercially available from several specialized chemical suppliers. This accessibility makes it a readily procurable reagent for a wide range of research and development activities. Researchers can acquire this compound in various quantities, typically with purities of 97% or higher, suitable for most synthetic applications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Additional Information |
| SynQuest Labs | 6460-1-03 | 97% | - |
| Angene | AG003MY3 | - | - |
| 001CHEMICAL | DY707315 | - | - |
| BLDpharm | - | - | Storage: Inert atmosphere, store in freezer, under -20°C |
| Alchem Pharmtech | Z-60529 | 97% | - |
Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.
II. Molecular Structure and Properties
This compound possesses a planar five-membered ring containing a ketone and a carbon-carbon double bond, with a boronic acid group attached to the double bond.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇BO₃ | PubChem[1] |
| Molecular Weight | 125.92 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Borono-2-cyclopentenone, 5-Oxocyclopenten-1-ylboronic acid | PubChem[1] |
| SMILES | B(C1=CCCC1=O)(O)O | PubChem[1] |
| InChIKey | LEMUMNFZUFSWGV-UHFFFAOYSA-N | PubChem[1] |
III. Synthesis of this compound
The general strategy involves the preparation of a vinyl electrophile from 2-cyclopenten-1-one, followed by the palladium-catalyzed cross-coupling with a diboron reagent.
Figure 1: General synthetic workflow for this compound.
Part A: Preparation of a Vinyl Electrophile Precursor
A common method to generate a vinyl electrophile from a ketone is through the formation of a vinyl triflate.
Representative Protocol: Synthesis of Cyclopent-1-en-1-yl trifluoromethanesulfonate
-
Materials: 2-Cyclopenten-1-one, a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine), trifluoromethanesulfonic anhydride (Tf₂O), and a dry aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyclopenten-1-one and the non-nucleophilic base in the dry solvent.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the vinyl triflate.
-
Part B: Miyaura Borylation
The Miyaura borylation reaction is a robust method for synthesizing boronic esters from organic halides or triflates.[2]
Representative Protocol: Synthesis of this compound pinacol ester
-
Materials: Cyclopent-1-en-1-yl trifluoromethanesulfonate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a dry aprotic solvent (e.g., 1,4-dioxane or DMSO).
-
Procedure:
-
To a dry Schlenk flask, add the vinyl triflate, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.
-
Part C: Deprotection to the Boronic Acid
The final step is the hydrolysis of the pinacol ester to the free boronic acid.
Representative Protocol: Hydrolysis of the Pinacol Ester
-
Materials: this compound pinacol ester, a suitable solvent system (e.g., a mixture of acetone and aqueous HCl or a biphasic system with an organic solvent and aqueous acid), and a trans-esterification agent like a boronic acid scavenger can also be used.
-
Procedure:
-
Dissolve the pinacol ester in the chosen solvent system.
-
Stir the mixture at room temperature or with gentle heating for a period sufficient to achieve complete hydrolysis, as monitored by TLC or NMR.
-
If a biphasic system is used, separate the layers. If a single-phase system is used, remove the organic solvent under reduced pressure.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude boronic acid.
-
The product can be further purified by recrystallization or trituration.
-
IV. Characterization and Spectroscopic Data
As of the date of this guide, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on the known structure and data from analogous compounds, a predicted 1H and 13C NMR spectrum can be outlined.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the vinyl proton and the two methylene groups of the cyclopentenone ring, in addition to the exchangeable protons of the boronic acid hydroxyl groups.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Vinyl-H | 6.5 - 7.0 | t | ~2-3 |
| -CH₂-C=O | 2.5 - 2.8 | m | - |
| -CH₂-C=C | 2.3 - 2.6 | m | - |
| B(OH)₂ | 4.5 - 6.0 | br s | - |
Note: Predicted chemical shifts are in CDCl₃ and are estimations based on related structures. The vinyl proton is expected to be a triplet due to coupling with the adjacent methylene protons. The methylene protons will likely appear as complex multiplets.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the two olefinic carbons (one of which is attached to boron), and the two methylene carbons.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 200 - 210 |
| C-B | 130 - 140 (broad) |
| C=C | 145 - 155 |
| -CH₂-C=O | 35 - 40 |
| -CH₂-C=C | 25 - 30 |
Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.
V. Applications in Organic Synthesis
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction allows for the formation of a carbon-carbon bond between the vinyl boronic acid and various organic electrophiles, such as aryl, heteroaryl, or vinyl halides or triflates.[4][5]
Figure 2: General scheme of a Suzuki-Miyaura coupling reaction.
This methodology provides a powerful tool for the synthesis of complex molecules containing the 2-substituted-2-cyclopenten-1-one motif, which is a common feature in many biologically active compounds. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions.
Representative Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
-
Materials: this compound, an aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Procedure:
-
In a reaction vessel, combine the this compound, the aryl bromide, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired coupled product.
-
VI. Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on aggregated GHS data, it is considered harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Boronic acids, in general, are known to be sensitive to moisture and air, and storage under an inert atmosphere in a freezer is recommended to maintain their integrity.
VII. Conclusion
This compound is a commercially available and highly valuable building block for organic synthesis. Its unique structure, combining a reactive boronic acid with a cyclopentenone core, makes it a powerful tool for the construction of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is still emerging in the public domain, this guide provides a solid foundation for its procurement, synthesis, and application, empowering researchers in their quest for novel chemical entities with potential applications in drug discovery and beyond.
VIII. References
-
Angene. This compound. [Link]
-
001CHEMICAL. This compound. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 5-Oxocyclopent-1-ene-1-boronic acid. [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Wikipedia. Miyaura borylation. [Link]
Sources
The Strategic Application of Boronic Acids in Modern Prostaglandin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that act as hormone-like messengers, regulating a vast array of physiological processes, including inflammation, blood pressure, and reproduction.[1] Their complex molecular architecture, characterized by a cyclopentane core bearing two aliphatic side chains with specific stereochemistry, has made them a formidable and enduring challenge for synthetic organic chemists for over four decades.[1] The development of efficient and stereocontrolled synthetic routes to prostaglandins and their analogues is of paramount importance, as many of these compounds are potent therapeutics for conditions like glaucoma and have become billion-dollar drugs.[1]
Historically, the synthesis of prostaglandins has been a lengthy and often arduous process, with each chemical step contributing to time, cost, and material loss.[1] However, the advent of modern synthetic methodologies has revolutionized the field. Among these, the application of boronic acids has emerged as a particularly powerful and versatile strategy, enabling more concise and efficient access to these complex molecules. This guide provides a detailed exploration of the pivotal role of boronic acids in contemporary prostaglandin synthesis, with a focus on the underlying principles, key reactions, and practical applications.
The Power of Boron: Enabling Key Bond Formations
Boronic acids, with the general formula R-B(OH)₂, are a class of organoboron compounds that have become indispensable in modern organic synthesis.[2] Their stability, low toxicity, and unique reactivity make them ideal reagents for a variety of chemical transformations.[2][3] In the context of prostaglandin synthesis, two key reactions involving boronic acids have proven to be transformative: the Suzuki-Miyaura cross-coupling and the rhodium-catalyzed conjugate addition.
The Suzuki-Miyaura Cross-Coupling: A Cornerstone of Prostaglandin Construction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2][4][5] This reaction typically involves the coupling of an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base.[5] Its mild reaction conditions and high tolerance for a wide range of functional groups have made it a widely adopted strategy in both academic and industrial settings, including the synthesis of pharmaceuticals.[5][6]
In prostaglandin synthesis, the Suzuki-Miyaura reaction provides an elegant and efficient means of introducing one of the aliphatic side chains onto the cyclopentane core. This approach offers a significant advantage over traditional methods by allowing for the convergent assembly of complex fragments, thereby streamlining the overall synthetic sequence.
A general representation of the Suzuki-Miyaura catalytic cycle is depicted below:
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
A notable application of this methodology is in the asymmetric synthesis of the prostaglandin analogue Tafluprost.[7][8] This synthesis features a diastereo- and enantioselective rhodium-catalyzed Suzuki-Miyaura reaction between a racemic bicyclic allyl chloride and an alkenyl boronic acid to construct the core structure with high stereocontrol.[7][8] Similarly, a general, catalyst-controlled route to prostaglandin F2α and its analogues utilizes a Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction.[9][10][11] This powerful step allows for the formation of three contiguous stereocenters in a single operation with excellent enantiomeric excess (99% ee) and as a single diastereoisomer.[9][10]
Rhodium-Catalyzed Conjugate Addition: A Direct Approach to the Prostaglandin Core
Another powerful application of boronic acids in prostaglandin synthesis is the rhodium-catalyzed 1,4-conjugate addition of alkenylboronic acids to cyclopentenones.[12][13][14] This reaction provides a direct and efficient method for installing the lower side chain onto the prostaglandin scaffold. The reaction proceeds with high trans-diastereoselectivity and can be performed under mild conditions, often accelerated by microwave irradiation.[12][13] This method has been successfully applied to the synthesis of derivatives of prostaglandins E and F, as well as the natural product PGF2α and the glaucoma drug tafluprost.[12]
The general workflow for this synthetic strategy is outlined below:
Figure 2: General Workflow for Prostaglandin Synthesis via Rh(I)-Catalyzed Conjugate Addition.
Experimental Protocols and Data
To provide a practical understanding of these methodologies, detailed experimental protocols for key reactions are presented below. These protocols are based on established and validated procedures from the scientific literature.
Protocol 1: Rh(I)-Catalyzed 1,4-Conjugate Addition for the Synthesis of a PGE2 Derivative[12]
Step-by-step Methodology:
-
To a microwave vial is added (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (1 equiv), the desired alkenylboronic acid (1.2 equiv), [RhCl(COD)]₂ (0.03 equiv), and MeOH.
-
A catalytic amount of KOH (e.g., in a methanolic solution) is added to the mixture.
-
The vial is sealed and irradiated in a microwave reactor at 30 °C (50 W) for a specified time (typically ≤ 6 hours), or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired prostaglandin E derivative.
Protocol 2: Rh-Catalyzed Asymmetric Suzuki-Miyaura Coupling for the Synthesis of a PGF2α Intermediate[9][10]
Step-by-step Methodology:
-
In a glovebox, a vial is charged with the appropriate chiral ligand, [Rh(COD)₂]BF₄, and the racemic bicyclic allyl chloride in a suitable solvent (e.g., dioxane).
-
The corresponding enantiopure alkenyl boronic ester is added, followed by a base (e.g., a potassium phosphate solution).
-
The vial is sealed and the reaction mixture is stirred at a specified temperature until completion.
-
The reaction is quenched and the product is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired cyclopentyl intermediate with high enantiomeric and diastereomeric purity.
Table 1: Representative Yields and Stereoselectivities in Boronic Acid-Mediated Prostaglandin Synthesis
| Prostaglandin Target | Key Reaction | Catalyst System | Yield (%) | Stereoselectivity | Reference |
| PGE₂ Derivative | Rh(I)-Catalyzed Conjugate Addition | [RhCl(COD)]₂ / KOH | 98 | trans-diastereoselective | [12] |
| Tafluprost | Asymmetric Suzuki-Miyaura | Rh-catalyzed | 6.7 (overall) | High diastereo- and enantioselectivity | [7][8] |
| PGF₂α Intermediate | Asymmetric Suzuki-Miyaura | Rh-catalyzed with chiral ligand | 90-94 | 99% ee, single diastereoisomer | [9][10][11] |
| Bimatoprost Intermediate | Asymmetric Suzuki-Miyaura | Rh-catalyzed with chiral ligand | 93 | 99% ee, single diastereoisomer | [11] |
| Latanoprost Intermediate | Asymmetric Suzuki-Miyaura | Rh-catalyzed with chiral ligand | 93 | 99% ee, single diastereoisomer | [11] |
Conclusion and Future Outlook
The integration of boronic acid chemistry into the field of prostaglandin synthesis has undeniably accelerated progress, enabling more efficient, scalable, and stereocontrolled routes to these vital pharmaceutical agents. The Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate addition reactions have proven to be particularly impactful, offering strategic advantages in the construction of the complex prostaglandin framework. As our understanding of catalysis continues to deepen and new boronic acid-based methodologies are developed, we can anticipate even more innovative and elegant solutions to the synthesis of both naturally occurring prostaglandins and novel analogues with enhanced therapeutic profiles. This will undoubtedly facilitate the discovery and development of new medicines to address a wide range of human diseases.
References
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Henschke, J. P., et al. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 81(22), 10832–10844. [Link][12][13][14]
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(2020). An Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost. Organic Letters, 22(8), 2991-2994. [Link][7]
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(2020). An Asymmetric Suzuki-Miyaura Approach to Prostaglandins: Synthesis of Tafluprost. PubMed. [Link][8]
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Henschke, J. P., et al. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry. [Link][13]
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Cunningham, L., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. ResearchGate. [Link][9]
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Cunningham, L., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters. [Link][10]
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Henschke, J. P., et al. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry. [Link][14]
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Sih, C. J., et al. (1972). Total synthesis of prostaglandins. II. Prostaglandin E1. Journal of the American Chemical Society. [Link][15]
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(2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link][4]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link][16]
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(2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link][6]
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Schneider, W. P., et al. (1969). The synthesis of prostaglandin E1 and related substances. PubMed. [Link][17]
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Cunningham, L., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8886–8889. [Link][11]
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Hayashi, Y., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. PubMed. [Link][1]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Volume 1 and 2), Second Edition. ResearchGate. [Link][18]
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(2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link][3]
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(2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link][19]
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(n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Teledyne ISCO. [Link][2]
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Jung, J.-C., & Park, O.-S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1. ResearchGate. [Link][20]
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Jung, J.-C., & Park, O.-S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1. ResearchGate. [Link][21]
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(n.d.). Process for the preparation of prostaglandin E1. Google Patents. [22]
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(2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link][5]
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(2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link][23]
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(2022). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link][24]
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Kate Tutorials. (2020, December 10). 7 E.J.Corey Synthesis of Prostaglandins | Part A | PGE2 | Prostaglandins Chemistry [Video]. YouTube. [Link][25]
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(2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link][26]
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Corey, E. J., et al. (1970). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society. [Link][27]
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(n.d.). Synthesis of Prostaglandin F2α by Robert B. Woodward (1973). SynArchive. [Link][28]
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(n.d.). Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry (RSC Publishing). [Link][29]
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(n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). SynArchive. [Link][30]
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Prévost, S., et al. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. PubMed. [Link][31]
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(2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link][32]
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Prévost, S., et al. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. University of Bristol Research Portal. [Link][33]
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NPTEL-NOC IITM. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link][34]
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(2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link][35]
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(2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH. [Link][37]
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(2009). Synthesis of prostaglandin and phytoprostane B1 via regioselective intermolecular Pauson-Khand reactions. PubMed. [Link][38]
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(n.d.). Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand. Organic Chemistry Frontiers (RSC Publishing). [Link][39]
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(2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link][40]
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Med simplified. (2019, October 18). Prostaglandins : Biosynthesis,function and regulation [Video]. YouTube. [Link][41]
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An In-depth Technical Guide to the Reactivity Profile of α,β-Unsaturated Boronic Acids
Abstract
α,β-Unsaturated boronic acids and their derivatives have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, stemming from the juxtaposition of a carbon-carbon double bond and a vacant p-orbital on the boron atom, impart a rich and tunable reactivity profile. This guide provides an in-depth exploration of the core reactivity patterns of these reagents, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind their participation in key transformations, including conjugate additions, pericyclic reactions, and cross-coupling processes, providing detailed, self-validating protocols and mechanistic rationale to empower their effective application in complex molecule synthesis.
Introduction: The Duality of Reactivity
At the heart of the α,β-unsaturated boronic acid moiety lies a fascinating electronic dichotomy. The vinyl group is electron-rich, while the boronic acid is a classic Lewis acid, possessing an empty p-orbital. This duality allows these compounds to function as both electrophiles and nucleophiles, a characteristic that underpins their diverse applications. The boron atom's ability to engage in transmetalation cycles, coupled with the susceptibility of the β-carbon to nucleophilic attack, makes these reagents exceptionally valuable.
The general structure features a C=C double bond directly attached to a boronic acid (-B(OH)₂) or its ester derivative (-B(OR)₂). This arrangement facilitates electronic communication between the π-system of the alkene and the vacant p-orbital of the boron atom, significantly influencing the molecule's reactivity.
Michael Addition: The Electrophilic Nature
One of the most prominent modes of reactivity for α,β-unsaturated boronic acids is their role as Michael acceptors. The electron-withdrawing nature of the boronic acid group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
Mechanism and Key Considerations
The conjugate addition of a nucleophile to the β-position of a vinylboronic acid is a cornerstone transformation. The reaction proceeds through the formation of a boron-stabilized enolate intermediate. The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity. Rhodium-catalyzed 1,4-additions are particularly prevalent and effective.
Experimental Protocol: Rhodium-Catalyzed 1,4-Addition of an Arylboronic Acid to a Vinylboronic Ester
-
Reagent Preparation: In a nitrogen-flushed glovebox, a solution of (E)-prop-1-en-1-ylboronic acid pinacol ester (0.2 mmol, 1.0 equiv.) in 1,4-dioxane (1.0 mL) is prepared.
-
Catalyst Premixing: In a separate vial, [Rh(cod)₂]BF₄ (0.006 mmol, 3 mol%) and a chiral diene ligand (e.g., (R)-BINAP, 0.0066 mmol, 3.3 mol%) are dissolved in 1,4-dioxane (0.5 mL) and stirred for 10 minutes.
-
Reaction Assembly: To the substrate solution, add the arylboronic acid (0.3 mmol, 1.5 equiv.) and potassium hydroxide (0.4 mmol, 2.0 equiv.) dissolved in water (0.2 mL).
-
Initiation: The pre-mixed catalyst solution is added to the reaction vial.
-
Execution: The reaction mixture is sealed and stirred at 80 °C for 12 hours.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Rhodium Catalyst: Rhodium(I) complexes are highly effective in promoting the transmetalation of the arylboronic acid and subsequent migratory insertion into the vinylboronic ester.
-
Chiral Ligand: The use of a chiral diene ligand, such as BINAP, is essential for inducing enantioselectivity in the newly formed stereocenter.
-
Base (KOH): The base is crucial for the activation of the arylboronic acid, facilitating the formation of a more nucleophilic boronate species, which readily undergoes transmetalation with the rhodium catalyst.
-
Solvent System: The 1,4-dioxane/water solvent system is a common choice for these reactions, as it effectively dissolves both the organic and inorganic reagents.
Diagram: Catalytic Cycle of Rhodium-Catalyzed 1,4-Addition
Caption: Catalytic cycle for the Rh-catalyzed 1,4-addition.
Suzuki-Miyaura Cross-Coupling: The Nucleophilic Role
While acting as Michael acceptors highlights their electrophilic character, α,β-unsaturated boronic acids are quintessential nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation is a cornerstone of C-C bond formation in modern organic synthesis and drug discovery.
Mechanism and Substrate Scope
In the Suzuki-Miyaura reaction, the vinylboronic acid serves as the organoboron nucleophile, transferring its vinyl group to an organohalide or triflate electrophile. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Key Mechanistic Steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the electrophile to form a palladium(II) species.
-
Transmetalation: The vinylboronic acid, typically activated by a base to form a boronate salt, transfers its vinyl group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.
The substrate scope for this reaction is exceptionally broad, tolerating a wide variety of functional groups on both the vinylboronic acid and the coupling partner. This functional group tolerance is a key reason for its widespread use in the synthesis of complex molecules.
Table 1: Representative Suzuki-Miyaura Cross-Coupling of Vinylboronic Acids
| Entry | Vinylboronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | (E)-Styrylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | (E)-Hex-1-en-1-ylboronic acid | 2-Bromopyridine | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 88 |
| 3 | Vinylboronic acid pinacol ester | Phenyl triflate | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ | Toluene | 92 |
Pericyclic Reactions: The Dienophilic and Diene Character
The conjugated π-system of α,β-unsaturated boronic acids allows them to participate in pericyclic reactions, most notably the Diels-Alder reaction. Depending on the substitution pattern, they can function as either dienophiles or dienes.
Vinylboronic Acids as Dienophiles
The electron-withdrawing boronic acid group activates the double bond, making vinylboronic acids and their esters excellent dienophiles for reactions with electron-rich dienes. These reactions often proceed with high regio- and stereoselectivity, providing a powerful method for the synthesis of functionalized cyclohexene derivatives.
Diagram: Diels-Alder Reaction with a Vinylboronic Ester
Caption: Schematic of a Diels-Alder cycloaddition reaction.
Dienylboronic Acids as Dienes
When the boronic acid moiety is part of a 1,3-diene system (i.e., dienylboronic acids), these compounds can act as the diene component in Diels-Alder reactions. This provides access to highly functionalized cyclic systems where the boronic acid group can be further elaborated.
Other Notable Transformations
Beyond these core reactivity patterns, α,β-unsaturated boronic acids engage in a variety of other useful transformations:
-
Oxidation: The carbon-boron bond can be oxidized under mild conditions (e.g., with hydrogen peroxide) to afford the corresponding aldehyde or ketone, providing a stereospecific route to these functional groups.
-
Chan-Lam Coupling: In the presence of a copper catalyst, vinylboronic acids can undergo C-N or C-O bond formation with amines or phenols.
-
Radical Additions: The double bond can participate in radical addition reactions, further expanding the synthetic utility of these compounds.
Applications in Drug Development
The versatility of α,β-unsaturated boronic acids makes them highly attractive building blocks in the pharmaceutical industry. Their ability to participate in robust C-C and C-heteroatom bond-forming reactions allows for the rapid construction of complex molecular scaffolds. The boronic acid moiety itself can also serve as a pharmacophore, as exemplified by the proteasome inhibitor bortezomib, although it is not an α,β-unsaturated example, it highlights the acceptance of boronic acids in pharmaceuticals. The ability to fine-tune the steric and electronic properties of these reagents through substitution allows for precise control over their reactivity and the properties of the resulting products.
Conclusion
α,β-Unsaturated boronic acids possess a rich and multifaceted reactivity profile that positions them as indispensable tools in modern organic synthesis. Their ability to act as both electrophiles in conjugate additions and nucleophiles in cross-coupling reactions, coupled with their participation in pericyclic reactions, provides synthetic chemists with a powerful platform for the construction of complex molecules. A thorough understanding of the underlying mechanistic principles and the careful selection of reaction conditions are paramount to harnessing the full potential of these versatile reagents in research, discovery, and development.
References
-
Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Sebelius, S., Olsson, V. J., & Wallner, O. A. (2006). Rhodium-Catalyzed 1,4-Addition of Boronic Acids to α,β-Unsaturated Carbonyl Compounds: A Mechanistic Study. Journal of the American Chemical Society, 128(25), 8150-8151. [Link]
-
Snyder, S. A., & Corey, E. J. (2006). Enantioselective and Diastereoselective Diels-Alder Reactions of 2-(Vinyl)boronic Esters. Journal of the American Chemical Society, 128(3), 740-741. [Link]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of (5-Oxocyclopent-1-en-1-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Executive Summary: The Cyclopentenone Motif as a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and broad functional group tolerance.[1][2] This guide focuses on the strategic application of a specialized vinylboronic acid, (5-Oxocyclopent-1-en-1-yl)boronic acid , a versatile reagent for introducing the cyclopentenone moiety into diverse molecular architectures.
The cyclopentenone ring is a powerful synthon and a key structural feature in numerous bioactive natural products and pharmaceutical agents, including prostaglandins and various anticancer compounds.[3][4][5] Its prevalence is due to the diverse chemical modifications possible at the enone motif, such as 1,4-conjugate additions and 1,2-additions to the carbonyl group.[3] The ability to forge a C(sp²)-C(sp²) bond by coupling this compound with various organic halides or triflates provides a direct and modular route to complex molecules, making it a critical tool for researchers in medicinal chemistry and drug development.[6]
This document provides an in-depth analysis of the reaction mechanism, a detailed, field-proven experimental protocol, and a comprehensive troubleshooting guide to empower researchers to successfully implement this valuable synthetic transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle.[7][8] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The use of a vinylboronic acid introduces specific considerations, particularly the need to activate the boron species with a base to facilitate transmetalation.[9][10]
-
Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate, breaking the carbon-halogen bond.[1] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the key bond-forming step where the organic group is transferred from boron to the palladium center. The boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[9][10] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic ligands (R¹ and R²) from the Pd(II) center. This process forms the desired C-C bond in the product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
3.1 Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier |
| This compound | Boron coupling partner | ≥95% | Various |
| Aryl/Vinyl Halide (e.g., Bromobenzene) | Electrophilic coupling partner | ≥98% | Various |
| PdCl₂(dppf) or Pd(PPh₃)₄ | Palladium catalyst | ≥98% | Various |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | ≥99% | Various |
| 1,4-Dioxane | Solvent | Anhydrous, ≥99.8% | Various |
| Deionized Water | Co-solvent | N/A | In-house |
| Diethyl Ether or Ethyl Acetate | Extraction solvent | ACS Grade | Various |
| Brine (Saturated NaCl solution) | Aqueous wash | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | ≥97% | Various |
| Celite® | Filtration aid | N/A | Various |
| Argon or Nitrogen Gas | Inert atmosphere | High purity | Various |
3.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Inert Atmosphere: Palladium catalysts can be air-sensitive.[11] All steps involving the catalyst should be performed under an inert atmosphere (Argon or Nitrogen).
-
Solvent Handling: 1,4-Dioxane is a potential carcinogen and should be handled in a well-ventilated fume hood.
-
Exothermic Reactions: While many Suzuki couplings are well-behaved, significant exotherms can occur, especially on a larger scale.[12] Monitor the reaction temperature during catalyst addition and initial heating.
3.3 Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1–0.5 M solution with respect to the limiting reagent.
-
Degassing: Sparge the solution with a stream of inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. This is critical to prevent catalyst decomposition and homocoupling side reactions.[1][11]
-
Catalyst Addition: To the stirring solution, add the palladium catalyst (e.g., PdCl₂(dppf), 1–5 mol%) under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to 80–100 °C and stir overnight (12–24 hours).
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Reaction Scope and Troubleshooting
The Suzuki-Miyaura coupling is renowned for its broad scope. This compound can be successfully coupled with a wide array of electrophiles.
4.1 Substrate Scope Overview
| Electrophile Class | Reactivity | Notes |
| Aryl Iodides | Excellent | Typically react under mild conditions with low catalyst loading. |
| Aryl Bromides | Good to Excellent | The most common coupling partners due to a good balance of reactivity and stability. |
| Aryl Triflates | Good | Excellent alternatives to halides, often used for late-stage functionalization. |
| Aryl Chlorides | Moderate to Good | Often require more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and more forcing conditions.[1][13][14] |
| Heteroaryl Halides | Variable | Reactivity is highly dependent on the nature of the heterocycle. Electron-deficient systems are generally more reactive. Protodeboronation can be a competing side reaction with some heteroaryl boronic acids.[13][14] |
| Vinyl Halides | Good | Reaction proceeds with retention of stereochemistry.[15] |
4.2 Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Palladium(0) oxidized to inactive Pd black. 2. Insufficient Degassing: Oxygen leads to catalyst decomposition and boronic acid homocoupling.[1][11] 3. Incorrect Base/Solvent: Base may be too weak or insoluble. | 1. Use a fresh catalyst or a more stable precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Certain bases or prolonged heating can promote this side reaction.[1] | 1. Use anhydrous solvents and ensure the base is anhydrous. 2. Switch to a non-aqueous base like CsF or KF.[9][13] 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for the reaction.[1][16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[1] 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedure rigorously. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for in-situ reduction. |
| Product Streaks on TLC/Column | Boronic acids and their byproducts can interact strongly with silica gel. | 1. During work-up, perform an acidic or basic wash to remove boron impurities. 2. For purification, consider flushing the column with the eluent containing a small amount of triethylamine or acetic acid to mitigate streaking. |
References
-
Biscoe, M. R., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Biscoe, M. R., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Quílez-lópez, R., et al. (2021). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
-
Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs. Available at: [Link]
-
Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. Available at: [Link]
-
Pouliot, M., et al. (2012). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Wordpress. Available at: [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Kitching, M., et al. (2012). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. Available at: [Link]
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Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scirp.org. Available at: [Link]
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ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
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The Organic Chemist. (2023). Suzuki Coupling: Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available at: [Link]
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Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
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Application Notes and Protocols: Palladium Catalysts for Vinyl Boronic Acid Cross-Coupling
Introduction: The Strategic Importance of Vinyl Moieties
In the landscape of modern drug discovery and materials science, the vinyl group is a privileged structural motif. Its presence imparts unique electronic and steric properties, serving as a versatile handle for further chemical transformations. The efficient and stereoselective synthesis of vinylated compounds is therefore a critical objective. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling of vinyl boronic acids with organic halides or triflates stands out for its reliability, functional group tolerance, and mild reaction conditions.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for this pivotal transformation.
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
First reported by Suzuki and Miyaura in 1979, this cross-coupling reaction has become an indispensable tool in synthetic chemistry.[3][4] The reaction typically involves the coupling of an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base.[1][5] The use of vinyl boronic acids allows for the direct and stereospecific installation of a vinyl group, preserving the geometry of the double bond from the starting boronic acid.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[1][5]
-
Transmetalation: The organic group from the vinyl boronic acid (R²-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Components and Their Influence on Reaction Success
The success of a vinyl boronic acid cross-coupling reaction is highly dependent on the judicious selection of several key components.
The Palladium Catalyst: Precatalyst and Ligand Choice
The choice of the palladium source and the associated ligands is paramount for achieving high yields and reaction efficiency.[6] While Pd(0) is the active catalytic species, more stable and air-tolerant Pd(II) precatalysts are often used, which are reduced in situ to Pd(0).[5][7]
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[6] Pd(PPh₃)₄ is a Pd(0) source, while Pd(OAc)₂ and PdCl₂(dppf) are Pd(II) precatalysts that require in situ reduction.[5][7]
-
Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black.[8][9] The choice of ligand can dramatically affect the reaction outcome.
-
Electron-rich and bulky ligands , such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often effective for coupling challenging substrates, including less reactive aryl chlorides.[10]
-
Water-soluble ligands , like CataCXium F sulf, can facilitate reactions in aqueous media, offering a greener alternative.[11]
-
| Catalyst System | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl/Vinyl Bromides and Iodides | Commercially available, well-established.[3] |
| Pd(OAc)₂ / SPhos | Aryl/Vinyl Chlorides, Bromides, Iodides | High activity, broad substrate scope.[12] |
| PdCl₂(dppf) | Aryl/Vinyl Bromides and Iodides | Good for a range of functional groups.[6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl/Vinyl Chlorides, Bromides, Iodides | Highly active, can be used at room temperature.[13] |
The Boronic Acid: Stability and Side Reactions
Vinyl boronic acids can be prone to instability, including polymerization and protodeboronation (the undesired replacement of the boronic acid group with a hydrogen atom).[7][14]
-
Protodeboronation: This side reaction is often exacerbated by strong bases and aqueous conditions.[7][15] Using milder bases like K₂CO₃ or CsF can help to minimize this issue.[7][12]
-
Stable Derivatives: To circumvent stability issues, more robust derivatives such as trivinylboroxane-pyridine complex, potassium vinyltrifluoroborate, or N-methyliminodiacetic acid (MIDA) boronates can be employed.[14][15] These reagents release the active vinyl boronic acid in situ under the reaction conditions.[14]
The Base: A Critical Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Inorganic Bases: Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[7][12]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be effective.
-
Base Strength: Stronger bases can accelerate the reaction but may also promote protodeboronation.[7] For sensitive substrates, a weaker base is often preferable.
The Solvent System: Influencing Solubility and Reactivity
The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present).
-
Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water.[7]
-
Aqueous Conditions: The presence of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.[16] However, it can also lead to protodeboronation.[7]
-
Degassing: It is critical to degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of boronic acids.[5][7]
Experimental Protocols
The following protocols provide a general framework for conducting a palladium-catalyzed vinyl boronic acid cross-coupling reaction. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Vinyl Boronic Acid with an Aryl Bromide
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
Vinyl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), vinyl boronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
For less reactive coupling partners like aryl chlorides, a more active catalyst system is generally required.
Materials:
-
Aryl chloride (1.0 equiv)
-
Vinyl boronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v)
Procedure:
-
Follow the general procedure for setting up the reaction under an inert atmosphere.
-
Use a higher boiling point solvent like dioxane to allow for higher reaction temperatures (e.g., 100-120 °C).
-
The reaction time may need to be extended, and progress should be carefully monitored.
-
The workup and purification procedure is similar to the general protocol.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Ensure the catalyst is active and handled under inert conditions. Thoroughly degas all solvents. Screen different bases and solvent systems.[7] |
| Protodeboronation of Vinyl Boronic Acid | Base is too strong, presence of excess water. | Switch to a milder base (e.g., KF or CsF). Use a less aqueous solvent system or consider anhydrous conditions. Use a stable boronic acid derivative.[7][15] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without efficient reduction. | Ensure rigorous degassing of the reaction mixture. Add a small amount of a reducing agent if using a Pd(II) source.[5] |
| Dehalogenation of the Aryl Halide | Side reaction promoted by certain catalyst systems or impurities. | Screen different palladium catalysts and ligands. Ensure high purity of starting materials. |
Conclusion
The palladium-catalyzed cross-coupling of vinyl boronic acids is a powerful and versatile method for the synthesis of vinylated compounds. A thorough understanding of the roles of the catalyst, ligand, base, and solvent is crucial for achieving high yields and overcoming common challenges. By carefully selecting the reaction components and following robust experimental protocols, researchers can effectively utilize this important transformation in their synthetic endeavors, advancing the fields of drug discovery and materials science.
References
- Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). Royal Society of Chemistry.
- Wallace, D. J., & Chen, C. Y. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts for Enhanced Vinylboronic Acid Coupling Reactions.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Friese, F. W., Jolit, A., & Glorius, F. (2018). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids.
- Xia, Y., Xia, Y., Liu, Z., Zhang, Y., & Wang, J. (2014). Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. The Journal of Organic Chemistry, 79(16), 7711-7717.
- Pschierer, J., Peschek, N., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(4), 636-640.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- Curini, M., Rosati, O., & Pisani, E. (2016). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829-1842.
- Darses, S., & Genet, J. P. (2008). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 85, 273-283.
- Al-Masri, A. A., El-Gendy, M. A., & Al-Ghamdi, K. M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2845.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from University of Illinois Urbana-Champaign website.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Eriksson, L., & Norrby, P. O. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(36), 15286-15295.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Journal of the American Chemical Society, 124(8), 1162-1163.
- Ghaffarzadeh, M., & Gilday, J. P. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 68(13), 5024-5027.
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The Strategic Application of (5-Oxocyclopent-1-en-1-yl)boronic Acid in the Convergent Synthesis of Prostaglandin F2α Analogs
Abstract
Prostaglandins are a class of lipid compounds with a diverse range of physiological effects, making their synthetic analogs crucial components in modern medicine.[1][2] Drugs such as Latanoprost, Travoprost, and Bimatoprost are indispensable in the treatment of glaucoma.[3][4][5] The chemical complexity of these molecules, characterized by a functionalized cyclopentane core with two stereochemically defined side chains, presents significant synthetic challenges.[1][6] This application note details a robust and efficient strategy for the synthesis of prostaglandin F2α (PGF2α) and its analogs, leveraging the unique reactivity of organoboron reagents. Specifically, it focuses on the rhodium-catalyzed 1,4-conjugate addition of alkenylboronic acids to a chiral cyclopentenone core, a key transformation that establishes critical stereocenters and facilitates the convergent assembly of the prostaglandin skeleton.[7][8][9] This method offers a streamlined alternative to classical approaches, such as those relying on the Corey lactone, by providing a highly diastereoselective route to advanced prostaglandin intermediates.[6][7][10]
Introduction: The Enduring Challenge of Prostaglandin Synthesis
Since the seminal work of E.J. Corey, the total synthesis of prostaglandins has been a benchmark for excellence in organic chemistry.[6][11] The primary challenge lies in the precise control of stereochemistry at multiple centers on the five-membered ring.[1][6] Traditional linear syntheses, while groundbreaking, are often lengthy and less efficient.[10][12] Modern drug development demands modular and convergent strategies that allow for the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies.
The advent of transition metal-catalyzed reactions has revolutionized this field. Among these, the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated carbonyl compounds has emerged as a powerful tool for carbon-carbon bond formation.[13][14][15][16] This reaction allows for the stereocontrolled introduction of the complex omega (ω) side chain onto a pre-formed cyclopentenone core, embodying a highly convergent and efficient approach.[7][8][9]
The Core Strategy: Rhodium-Catalyzed Conjugate Addition
The central transformation in this synthetic approach is the Rh(I)-catalyzed 1,4-conjugate addition of a functionalized alkenylboronic acid to a homochiral (R)-4-silyloxycyclopentenone. This reaction is notable for its high trans-diastereoselectivity, which is crucial for establishing the correct relative stereochemistry of the prostaglandin side chains.[7][8][9] The use of a chiral cyclopentenone starting material ensures the absolute stereochemistry of the final product.
The reaction proceeds under mild conditions and can be accelerated using microwave irradiation.[7][8][17] The mechanism is proposed to involve the formation of an alkenyl-rhodium intermediate, which then undergoes enantioselective addition to the cyclopentenone.[14] This strategic use of boronic acids provides a robust and versatile method for constructing the prostaglandin core, applicable to a range of analogs including PGF2α (dinoprost) and tafluprost.[7][8]
Visualization of the Core Synthetic Pathway
The following diagram illustrates the key conjugate addition step, where the omega side chain (as an alkenylboronic acid) is added to the protected cyclopentenone ring, followed by stereoselective reduction to install the C9-hydroxyl group characteristic of PGF-series prostaglandins.
Caption: Key Rh-catalyzed 1,4-addition and subsequent reduction.
Detailed Protocols
The following protocols are based on established literature procedures and provide a framework for the synthesis of a PGF2α analog.[7][8][9]
Protocol 1: Synthesis of the Alkenylboronic Acid (ω-Side Chain)
The synthesis of the required alkenylboronic acid ω-side chain is a critical preliminary step. This protocol outlines a representative synthesis starting from a commercially available, optically active propargylic alcohol.
Materials:
-
Optically active propargylic alcohol (e.g., (S)-1-octyn-3-ol)
-
Protecting group reagent (e.g., TBDMSCl, Imidazole)
-
Hydroboration reagent (e.g., Catecholborane)
-
Pinacol
-
Anhydrous solvents (DCM, THF)
-
Standard workup and purification reagents (Silica gel, hexanes, ethyl acetate)
Procedure:
-
Protection of the Hydroxyl Group: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the propargylic alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: Protection of the secondary alcohol is essential to prevent interference in subsequent steps. TBDMS is a robust protecting group, stable to the conditions of hydroboration.
-
-
Hydroboration: To a solution of the protected alkyne (1.0 eq) in anhydrous THF at 0 °C, add catecholborane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Rationale: Hydroboration of the terminal alkyne proceeds with high regioselectivity to form the vinylborane intermediate.
-
-
Transesterification to Pinacol Boronate: Cool the reaction mixture to 0 °C and add pinacol (1.5 eq). Stir for 2 hours at room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired alkenylboronic acid pinacol ester.
Protocol 2: Rh(I)-Catalyzed 1,4-Conjugate Addition
This is the key bond-forming step to assemble the prostaglandin core. The protocol below details a microwave-assisted procedure for rapid and high-yield synthesis.[7]
Materials:
-
(R)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-one
-
Synthesized ω-side chain alkenylboronic acid pinacol ester
-
[RhCl(COD)]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)
-
Potassium hydroxide (KOH)
-
Anhydrous, degassed methanol (MeOH)
-
Microwave reactor vials
Procedure:
-
Reagent Preparation: In a microwave vial equipped with a stir bar, add the (R)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-one (1.0 eq), the alkenylboronic acid (1.2 eq), and [RhCl(COD)]₂ (0.03 eq, 3 mol%).
-
Reaction Assembly: Add anhydrous, degassed MeOH to the vial. Finally, add a catalytic amount of KOH (e.g., 0.1 eq of a 1M solution in MeOH).
-
Rationale: The reaction is performed under an inert atmosphere to prevent oxidation of the Rh(I) catalyst. Methanol serves as the solvent, and KOH acts as a co-catalyst, accelerating the reaction.[7] Degassing the solvent is critical for catalyst stability.
-
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 30 °C with low power (e.g., 50 W) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the trans-adduct, a PGE intermediate.
Protocol 3: Stereoselective Reduction and Final Elaboration
The final steps involve the stereoselective reduction of the C9 ketone to the desired α-hydroxyl group, followed by deprotection and functional group manipulation to yield the final PGF2α analog.
Materials:
-
PGE intermediate from Protocol 2
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Anhydrous THF
-
Standard deprotection reagents (e.g., TBAF for silyl ethers)
-
Reagents for esterification or amidation (e.g., Isopropyl alcohol, appropriate enzyme or coupling agent for Latanoprost)
Procedure:
-
Ketone Reduction: Dissolve the PGE intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add L-Selectride (1.5 eq) dropwise. Stir at -78 °C for 2-3 hours.
-
Rationale: L-Selectride is a bulky reducing agent that provides excellent stereoselectivity, approaching the ketone from the less hindered convex face of the cyclopentanone ring to yield the desired 9α-hydroxyl group.[7]
-
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃, followed by 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the protected PGF2α analog.
-
Deprotection and Final Modification: The silyl protecting groups are removed using standard conditions (e.g., TBAF in THF). The resulting free acid can then be esterified (e.g., enzymatic esterification with isopropyl alcohol for Latanoprost) or amidated (for Bimatoprost) using established methods to yield the final active pharmaceutical ingredient.[4][5]
Data and Expected Outcomes
The described synthetic sequence is highly efficient, with typical yields for the key steps summarized below.
| Step | Transformation | Reagents | Typical Yield | Key Observations |
| 1 | Conjugate Addition | [RhCl(COD)]₂, KOH, MeOH, MW | 80-98% | High trans-diastereoselectivity (>20:1).[7] |
| 2 | Ketone Reduction | L-Selectride, THF, -78 °C | 75-85% | High 9α-stereoselectivity.[7] |
| 3 | Deprotection/Esterification | TBAF; Lipase/iPrOH | 85-95% | Clean conversion to final product. |
Troubleshooting
-
Low Yield in Conjugate Addition: This is often due to catalyst deactivation. Ensure all solvents are rigorously degassed and reagents are anhydrous. Check the quality and age of the [RhCl(COD)]₂ catalyst.
-
Poor Stereoselectivity in Reduction: Inconsistent temperatures can reduce selectivity. Ensure the reaction is maintained at -78 °C throughout the addition of L-Selectride. Use of less bulky reducing agents (e.g., NaBH₄) will result in poor stereocontrol.
-
Incomplete Deprotection: Silyl ether cleavage can be sluggish. If TBAF is ineffective, HF-Pyridine complex in THF/Pyridine can be used as a more potent alternative, though it requires careful handling.
Conclusion
The use of organoboronic acids in a rhodium-catalyzed conjugate addition reaction represents a state-of-the-art strategy for the synthesis of prostaglandins and their analogs. This approach is highly convergent, stereoselective, and efficient, allowing for the rapid construction of the complex cyclopentane core.[7][18] The protocols detailed herein provide a reliable and scalable pathway to pharmacologically important molecules, demonstrating the power of modern catalytic methods in addressing complex challenges in drug development.
References
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Title: Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link][7][8][9][17][19]
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Title: Enantio- and Diastereoselective Synthesis of Latanoprost using an Organocatalyst. Source: Chemistry – A European Journal. URL: [Link][3]
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Title: Aqueous Asymmetric 1,4-Addition of Arylboronic Acids to Enones Catalyzed by an Amphiphilic Resin-Supported Chiral Diene Rhodium Complex under Batch and Continuous-Flow Conditions. Source: The Journal of Organic Chemistry. URL: [Link][13]
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Title: Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Source: The Chemical Society of Japan. URL: [Link][14]
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Title: A General Catalyst Controlled Route to Prostaglandin F2α. Source: Organic Letters. URL: [Link][18]
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Title: An Asymmetric Suzuki–Miyaura Approach to Prostaglandins: Synthesis of Tafluprost. Source: Organic Letters - ACS Publications. URL: [Link][20][21]
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Title: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Source: Journal of the American Chemical Society. URL: [Link][15][16]
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Title: A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. Source: University of Milan Institutional Repository. URL: [Link][4]
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Title: Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. Source: Organic Letters - ACS Publications. URL: [Link][22][23]
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Title: Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Source: Nature. URL: [Link][1]
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Title: A concise and scalable chemoenzymatic synthesis of prostaglandins. Source: Nature Communications. URL: [Link][24]
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Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: Molecules - MDPI. URL: [Link][25]
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Application Notes & Protocols: (5-Oxocyclopent-1-en-1-yl)boronic acid in Medicinal Chemistry
Introduction: A Bifunctional Scaffold for Advanced Drug Design
(5-Oxocyclopent-1-en-1-yl)boronic acid is a unique and powerful bifunctional building block for medicinal chemistry and drug discovery. Its structure marries two distinct, high-value reactive moieties onto a single, compact carbocyclic frame: an electrophilic α,β-unsaturated ketone (a cyclopentenone) and a versatile vinylboronic acid. This combination offers a strategic advantage, enabling the design of therapeutic agents capable of dual modes of action or serving as a versatile hub for complex molecule synthesis.
-
The Boronic Acid "Warhead": Boronic acids are renowned for their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine or threonine.[1][2] This mechanism is famously exploited by the FDA-approved proteasome inhibitor Bortezomib (Velcade®), which targets an N-terminal threonine in the proteasome's active site.[1][3] The trigonal planar geometry of the boronic acid allows it to act as a transition-state analog, leading to potent and often highly selective enzyme inhibition.[2]
-
The Cyclopentenone "Anchor": The cyclopentenone ring system is a well-established Michael acceptor.[4] This α,β-unsaturated system renders the β-carbon electrophilic and susceptible to covalent bond formation with nucleophilic residues, most notably the thiol group of cysteine.[5][6] This irreversible or slowly reversible interaction can confer prolonged target engagement and enhanced pharmacological effect. The cyclopentenone moiety is a key feature in several natural products with anticancer activity.[7][8]
The strategic value of this compound lies in its capacity to be leveraged in multiple ways:
-
Dual Covalent Inhibition: Designing molecules that can interact with two distinct nucleophiles within a target's binding site.
-
Targeted Covalent Inhibitors: Using the boronic acid for reversible binding to orient the cyclopentenone "warhead" for a specific Michael addition.
-
Synthetic Hub: Employing the boronic acid in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build molecular complexity, while retaining the cyclopentenone for subsequent covalent targeting.[9][10]
This guide provides a detailed overview of the core reactivity, applications, and detailed experimental protocols for utilizing this versatile reagent in a research and drug development setting.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₇BO₃ | PubChem[11] |
| Molecular Weight | 125.92 g/mol | PubChem[11] |
| CAS Number | 871329-71-4 | PubChem[11] |
| Appearance | Typically an off-white to light-yellow solid | Supplier Data |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Boronic acids can be susceptible to dehydration and trimerization to form boroxines. | General Boronic Acid Handling[12] |
| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water and non-polar organic solvents. | General Chemical Principles |
| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11] Always handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). | PubChem[11] |
Core Reactivity and Mechanistic Insights
The dual functionality of this reagent dictates its reaction capabilities. The following diagrams illustrate the two primary reaction pathways relevant to medicinal chemistry.
Suzuki-Miyaura Cross-Coupling
The vinylboronic acid moiety is an excellent substrate for Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[3][9] This reaction allows for the efficient installation of aryl or heteroaryl groups, providing a scaffold for building target specificity while preserving the reactive cyclopentenone.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Michael Addition for Covalent Targeting
The cyclopentenone ring acts as a Michael acceptor, reacting with nucleophiles like the thiol group of a cysteine residue within a protein's active site. This forms a stable carbon-sulfur bond.
Caption: Mechanism of Michael addition with a cysteine thiol.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates. Always perform reactions under an inert atmosphere unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for coupling this compound with an aryl bromide.
Causality and Insights:
-
Catalyst/Ligand Choice: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is effective for coupling with vinylboronic acids and can minimize common side reactions like protodeboronation.[13][14]
-
Base Selection: A milder base like Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) is often preferred over stronger bases (e.g., NaOH, K₂CO₃) which can promote decomposition of the sensitive cyclopentenone moiety.[13][15]
-
Solvent: Anhydrous isopropanol or dioxane is used to ensure a homogenous reaction and prevent hydrolysis of the boronic acid.[13][15]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl bromide (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Cesium Fluoride (CsF) (2.0 eq)
-
Anhydrous Isopropanol (or Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and CsF.
-
Solvent Addition: Add anhydrous isopropanol via syringe. The volume should be sufficient to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Critical Step): Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Thiol-Michael Addition
This protocol provides a general method for evaluating the covalent reactivity of a cyclopentenone-containing compound with a model thiol, such as N-acetyl-L-cysteine.
Causality and Insights:
-
Nucleophile Choice: N-acetyl-L-cysteine is a common proxy for a cysteine residue in a protein, allowing for initial reactivity studies in a simplified system.
-
Solvent System: A buffered aqueous/organic co-solvent system (e.g., PBS/acetonitrile) helps maintain a physiological pH, which is relevant for biological interactions, while ensuring solubility of the organic compound.
-
Reaction Monitoring: LC-MS is the ideal technique for monitoring this reaction, as it can simultaneously track the disappearance of starting materials and the appearance of the product adduct, confirming the expected mass.
Materials:
-
Cyclopentenone-containing compound (1.0 eq)
-
N-acetyl-L-cysteine (1.5 eq)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial with a magnetic stir bar
Step-by-Step Methodology:
-
Stock Solutions: Prepare a stock solution of the cyclopentenone compound in ACN or DMSO (e.g., 10 mM). Prepare a stock solution of N-acetyl-L-cysteine in PBS (e.g., 15 mM).
-
Reaction Setup: In a clean vial, add the required volume of the N-acetyl-L-cysteine PBS solution. While stirring, add the cyclopentenone stock solution to initiate the reaction. The final concentration might be in the range of 100-500 µM, with the organic solvent content kept low (e.g., <5% v/v) to mimic physiological conditions.
-
Incubation: Stir the reaction mixture at room temperature or 37 °C.
-
Monitoring: At various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), take an aliquot of the reaction mixture. Quench the reaction by diluting the aliquot into a solution containing a high percentage of organic solvent (e.g., 90% ACN with 0.1% formic acid) to precipitate any salts and denature any potential protein if this were a biological assay.
-
Analysis: Analyze the quenched samples directly by LC-MS. Monitor the ion counts for the starting cyclopentenone compound, N-acetyl-L-cysteine, and the expected mass of the covalent adduct.
-
Data Interpretation: Plot the disappearance of the starting material and/or the appearance of the product over time to determine the reaction rate. This provides a quantitative measure of the compound's reactivity as a Michael acceptor.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its dual-reactivity profile empowers researchers to design sophisticated covalent inhibitors and construct complex molecular architectures with high efficiency.[3][8][16] As the field of drug discovery continues to embrace targeted covalent inhibitors for their potential to achieve high potency and prolonged duration of action, the utility of bifunctional building blocks like this one will undoubtedly grow.[17] Future applications may involve its use in the development of chemical probes, activity-based probes, and novel drug conjugates, further solidifying its role as a key tool for tackling challenging biological targets.
References
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Alves, M. J., Ferreira, P., & Sousa, E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (48), 5263–5265. [Link]
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Wójcik-Pszczoła, K., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 25(15), 3350. [Link]
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Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271–3280. [Link]
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Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2010). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 75(1), 227-230. [Link]
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Träff, A. M., & Norrby, P. O. (2012). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]
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Maccari, R., & Ottanà, R. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022. [Link]
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Li, Y., et al. (2024). O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. Organic Letters. [Link]
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Ohkanda, J., et al. (1995). Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. Journal of Medicinal Chemistry, 38(20), 4048-4056. [Link]
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Li, P., et al. (2013). Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism. Semantic Scholar. [Link]
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Wang, J., et al. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 17(10), 12213-12230. [Link]
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Alves, M. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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Alves, M. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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TeBordo. (n.d.). The Strategic Role of Boronic Acids in Modern Drug Discovery. TeBordo. [Link]
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Svozil, D., & Varekova, R. S. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Oxocyclopent-1-ene-1-boronic acid. PubChem Compound Database. [Link]
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Cambridge MedChem Consulting. (2023). Covalent Inhibitors. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of (5-Oxocyclopent-1-en-1-yl)boronic acid with Aryl Halides
Introduction: The Strategic Importance of 3-Arylcyclopentenones
The cyclopentenone framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including prostaglandins and various anticancer agents. The introduction of an aryl group at the 3-position of the cyclopentenone ring gives rise to 3-arylcyclopentenones, a class of compounds with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a direct and efficient method for the formation of the crucial carbon-carbon bond between the cyclopentenone and aryl moieties.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the Suzuki-Miyaura coupling of (5-Oxocyclopent-1-en-1-yl)boronic acid with a variety of aryl halides. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide troubleshooting strategies to enable the successful synthesis of 3-arylcyclopentenones.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][4] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf > Cl.[1][2] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[5]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center.[2] For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6][7] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium intermediate.
-
Reductive Elimination: In the final step, the two organic groups (the aryl and the cyclopentenonyl) on the palladium center couple, forming the desired C-C bond and the 3-arylcyclopentenone product.[4] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Sources
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Substituted Cyclopentenones via Boronic Acid Conjugate Addition
An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of substituted cyclopentenones. This document provides a detailed exploration of the reaction principles, scale-up challenges, and a comprehensive protocol for rhodium-catalyzed conjugate addition of boronic acids.
Abstract
Substituted cyclopentenones are privileged structural motifs found in a vast array of natural products and pharmacologically active molecules, most notably prostaglandins. The development of robust and scalable methods for their synthesis is a critical task in pharmaceutical process development. This guide details the rhodium-catalyzed 1,4-conjugate addition of boronic acids to α,β-unsaturated cyclopentenones, a powerful C-C bond-forming reaction. We will explore the underlying catalytic cycle, address the critical challenges encountered during scale-up from the laboratory to production, and provide a detailed, field-proven protocol for a representative synthesis. The focus is on providing practical, actionable insights to ensure process safety, consistency, and efficiency at an industrial scale.
Scientific Foundation: The Rhodium-Catalyzed Conjugate Addition
The addition of an organoboronic acid to an α,β-unsaturated carbonyl compound, often referred to as a Michael-type or conjugate addition, is a highly efficient method for forming carbon-carbon bonds.[1][2] While various transition metals can catalyze this transformation, rhodium complexes have emerged as particularly effective, offering high yields and, with chiral ligands, excellent enantioselectivity.[3][4]
The reaction is prized for its functional group tolerance and the use of boronic acids, which are generally stable, commercially available, and have low toxicity compared to other organometallic reagents.[5]
1.1. The Catalytic Cycle
The generally accepted mechanism for the rhodium(I)-catalyzed conjugate addition involves a series of well-defined steps. Understanding this cycle is crucial for troubleshooting and process optimization. The key steps are:
-
Transmetalation: The organoboronic acid transfers its organic group to the rhodium(I) catalyst, typically a Rh(I)-hydroxo or Rh(I)-alkoxo species, to form an aryl- or vinyl-rhodium(I) intermediate. The presence of a base can significantly accelerate this step.[3]
-
Carbometalation (Migratory Insertion): The α,β-unsaturated cyclopentenone coordinates to the rhodium center, followed by the migratory insertion of the aryl/vinyl group onto the β-carbon of the enone. This step forms a rhodium enolate intermediate and establishes the new C-C bond.
-
Protonolysis/Hydrolysis: The rhodium enolate reacts with a proton source (often water or an alcohol present in the solvent system) to release the final β-substituted cyclopentanone product and regenerate the catalytically active Rh(I)-hydroxo or Rh(I)-alkoxo species, which re-enters the catalytic cycle.
Caption: Catalytic cycle for Rh(I)-catalyzed conjugate addition.
From Bench to Plant: Key Scale-Up Considerations
Transitioning a laboratory procedure to a large-scale manufacturing process introduces significant challenges that can impact safety, product quality, and cost-effectiveness.[6] A systematic approach is required to mitigate these risks.
2.1. Process Hazard Analysis (PHA) Before any scale-up activity, a thorough PHA is mandatory. Key considerations include:
-
Thermal Stability: Identify any potential exothermic events. The heat generated by the reaction must be efficiently removed by the reactor's cooling system to prevent thermal runaway.
-
Reagent & Solvent Safety: Evaluate the toxicity, flammability, and handling requirements of all materials at scale. For example, while ethereal solvents like THF or dioxane might be used in the lab, safer alternatives like 2-MeTHF or CPME should be evaluated for production.
-
Pressure Generation: Assess the risk of gas evolution, which could lead to an over-pressurization of the reactor.
2.2. Parameter Optimization and Control Scaling up is not merely about using larger glassware; it involves re-optimizing the process under conditions that mimic the plant environment.[7]
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Rationale for Change & Key Considerations |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Catalyst cost is a major driver at scale. Lowering the loading is critical. This may require longer reaction times or higher temperatures. Catalyst stability and turnover number become paramount. |
| Solvent Selection | Dioxane, THF, DME | Toluene, 2-MeTHF, Water mixtures | Focus on safety (higher flash points), environmental impact (green solvents), and ease of removal/recycling. Solubility of all components must be re-verified.[8] |
| Mixing Efficiency | Magnetic stirring | Overhead mechanical stirring (various impeller types) | Inefficient mixing can lead to localized "hot spots" or concentration gradients, causing side reactions and inconsistent product quality. Computational Fluid Dynamics (CFD) can model mixing at scale.[7] |
| Reagent Addition | Added all at once | Controlled addition via pump over several hours | Controls the reaction rate and exotherm, ensuring the reactor's cooling capacity is not exceeded. |
| Work-up | Separatory funnel extraction | Reactor-based liquid-liquid extraction & phase splits | Phase separation can be much slower at scale. The formation of emulsions is a significant risk that must be addressed during process development. |
| Purification | Flash column chromatography | Crystallization, Distillation, or large-scale chromatography | Column chromatography is often economically unfeasible for large quantities. Developing a robust crystallization protocol is highly preferred for isolating the final product with high purity. |
digraph "Scale_Up_Workflow" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Lab [label="Lab-Scale Success\n(<100g)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PHA [label="Process Hazard\nAnalysis (PHA)"]; DoE [label="Parameter Optimization\n(DoE: Solvent, Temp, Conc.)"]; Pilot [label="Pilot Plant Run\n(1-10 kg scale)", fillcolor="#FBBC05", fontcolor="#202124"]; Kilo [label="Kilo Lab / Full Scale\nProduction (>10 kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="Final Product Release", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Lab -> PHA [label="Identify Risks"]; PHA -> DoE [label="Define Safe Operating Limits"]; DoE -> Pilot [label="Define Critical Process Parameters (CPPs)"]; Pilot -> Kilo [label="Validate & Transfer Process"]; Kilo -> Release;
// Feedback loop Pilot -> DoE [label="Re-optimize if issues arise", style=dashed, dir=back]; }
Caption: A structured workflow for process scale-up.
Detailed Protocol: Synthesis of 3-Phenylcyclopentanone (100g Scale)
This protocol describes the rhodium-catalyzed addition of phenylboronic acid to 2-cyclopenten-1-one. It is intended as a representative example and must be adapted and validated for other substrates.
3.1. Materials & Equipment
-
Reactor: 5L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition Funnel/Pump: For controlled addition of the cyclopentenone solution.
-
Reagents: Phenylboronic Acid, 2-Cyclopenten-1-one, [Rh(cod)₂]BF₄ (or similar Rh(I) precursor), a suitable phosphine ligand (e.g., BINAP for asymmetric synthesis or PPh₃ for racemic), Potassium Hydroxide (KOH), Toluene, and Methanol.
-
In-Process Control (IPC): HPLC or GC system for monitoring reaction completion.
3.2. Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Phenylboronic Acid | 121.93 | 164.6 g | 1.35 | 1.1 |
| 2-Cyclopenten-1-one | 82.10 | 100.0 g | 1.22 | 1.0 |
| [Rh(cod)₂]BF₄ | 406.08 | 2.48 g | 0.0061 | 0.005 (0.5 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 3.20 g | 0.0122 | 0.01 (1.0 mol%) |
| Potassium Hydroxide (KOH) | 56.11 | 10.3 g | 0.183 | 0.15 |
| Toluene | - | 1.0 L | - | - |
| Methanol | - | 1.0 L | - | - |
3.3. Step-by-Step Procedure
-
Catalyst Preparation:
-
Ensure the 5L reactor is clean, dry, and purged with nitrogen.
-
To the reactor, charge Toluene (500 mL), [Rh(cod)₂]BF₄ (2.48 g), and Triphenylphosphine (3.20 g).
-
Stir the mixture at room temperature (20-25°C) for 30 minutes to allow for ligand exchange and catalyst formation. The solution should be homogeneous.
-
-
Reagent Charging:
-
Charge Phenylboronic Acid (164.6 g) to the reactor.
-
In a separate vessel, dissolve Potassium Hydroxide (10.3 g) in Methanol (1.0 L) and charge this solution to the reactor.
-
Stir the resulting slurry for 15 minutes.
-
-
Reaction Execution:
-
In a separate vessel, prepare a solution of 2-Cyclopenten-1-one (100.0 g) in Toluene (500 mL).
-
Begin a slow, controlled addition of the cyclopentenone solution to the reactor over 2-3 hours using a pump.
-
CRITICAL: Monitor the internal reactor temperature. The reaction is exothermic. Maintain the internal temperature between 25-30°C using the reactor's cooling jacket. Do not exceed 35°C.
-
After the addition is complete, allow the reaction to stir at 25-30°C.
-
-
In-Process Control (IPC):
-
After 4 hours, take a small, quenched sample of the reaction mixture. Analyze by HPLC or GC to determine the ratio of starting material to product.
-
Continue to monitor every 2 hours until the consumption of 2-cyclopenten-1-one is >99%. The reaction is typically complete within 6-10 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 15-20°C.
-
Slowly add 1M Hydrochloric Acid (HCl) (500 mL) to quench the reaction and neutralize the base.
-
Stop stirring and allow the phases to separate. Drain the lower aqueous phase.
-
Wash the organic phase with Saturated Sodium Bicarbonate solution (500 mL) followed by Brine (500 mL).
-
Concentrate the organic phase under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
The crude oil can be purified by vacuum distillation or by developing a crystallization procedure (e.g., from a heptane/ethyl acetate solvent system) to yield 3-phenylcyclopentanone as a solid or oil.
-
Data, Safety, and Troubleshooting
4.1. Expected Results & Characterization
| Parameter | Expected Value | Analytical Method |
| Yield | 85-95% | Mass Balance |
| Purity | >98% | HPLC, GC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
4.2. Safety and Handling Precautions
-
Boronic Acids: Can be irritants; handle with appropriate PPE (gloves, safety glasses). Some may be moisture-sensitive.[5]
-
Rhodium Catalysts: Highly valuable and toxic. Avoid inhalation of dust. Use in a well-ventilated area or fume hood.
-
Solvents: Toluene and Methanol are flammable and toxic. Ground all equipment to prevent static discharge and use in an inert atmosphere.
-
Potassium Hydroxide: Corrosive. Causes severe skin and eye burns. Handle with extreme care.
4.3. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Stalled Reaction | - Inactive catalyst- Insufficient base- Low temperature | - Ensure catalyst and ligand are of high quality. Prepare fresh if needed.- Check the quality and stoichiometry of the base.- Gradually increase the reaction temperature to 35-40°C, ensuring the exotherm is controlled. |
| Formation of Side Products | - Reaction temperature too high- Poor mixing- Oxygen contamination | - Improve temperature control; ensure addition is slow enough.- Increase stirrer speed; check for proper impeller placement.- Ensure a robust nitrogen purge is maintained throughout the process. |
| Difficult Phase Separation | - Emulsion formation | - Add a small amount of brine to help break the emulsion.- Allow for a longer settling time.- Consider a filter aid for problematic interfaces. |
Conclusion
The rhodium-catalyzed conjugate addition of boronic acids is a premier method for the synthesis of substituted cyclopentenones, offering high efficiency and functional group compatibility. Successful scale-up, however, is not a trivial exercise. It demands a rigorous, systematic approach that prioritizes safety, identifies critical process parameters through experimentation, and establishes robust control strategies. By understanding the core reaction mechanism and proactively addressing the challenges of thermal management, mixing, and purification, development professionals can successfully translate this powerful laboratory reaction into a reliable and efficient manufacturing process.
References
-
Conjugation Process Development and Scale-Up. ResearchGate. Available at: [Link]
-
Conjugation process development and scale-up. PubMed. Available at: [Link]
- Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. Google Patents.
-
Conjugation Process Development and Scale-Up. Springer Nature Experiments. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. Pharmamanufacturing.com. Available at: [Link]
-
Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. ResearchGate. Available at: [Link]
-
A new strategy for cyclopentenone synthesis. PubMed. Available at: [Link]
-
Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. Available at: [Link]
-
Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. PubMed. Available at: [Link]
-
Conjugate Addition (1,4- or Michael Addition). Making Molecules. Available at: [Link]
-
Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PubMed Central. Available at: [Link]
-
Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. PubMed Central. Available at: [Link]
-
Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands. PubMed. Available at: [Link]
-
Cyclopentanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
"On water" palladium catalyzed diastereoselective boronic acid addition to structurally diverse cyclopropane nitriles. PubMed. Available at: [Link]
-
Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. PubMed. Available at: [Link]
-
Synthetic applications of rhodium catalysed conjugate addition. Royal Society of Chemistry. Available at: [Link]
-
Rhodium-Catalyzed Conjugate Additions of Boronic Acids to Enones. Sci-Hub. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: The Versatility of Boronic Acids in Click Chemistry and Bioconjugation
Introduction: The Unique Chemistry of Boronic Acids
Boronic acids (BAs) and their corresponding esters are a remarkable class of organoboron compounds that have garnered significant attention in the fields of chemical biology, drug development, and materials science.[1][2] Their utility stems from a unique combination of properties: biocompatibility, and the ability to form reversible or stable covalent bonds with a variety of nucleophiles under physiological conditions.[2][3] A key feature is the dynamic nature of the bonds they form, particularly with cis-1,2- and 1,3-diols, which are abundant in biological molecules like saccharides and glycoproteins.[4][5] This guide provides an in-depth exploration of the applications of boronic acids in click chemistry and bioconjugation, offering detailed protocols and expert insights for researchers and drug development professionals.
Section 1: The Cornerstone of Boronic Acid Chemistry: Reversible Boronate Ester Formation
The quintessential reaction of boronic acids is their condensation with diols to form cyclic boronate esters.[1][3] This reaction is a powerful tool for bioconjugation due to its dynamic and stimuli-responsive nature, particularly its sensitivity to pH.
Mechanism and pH-Responsiveness
The formation of a boronate ester is a reversible equilibrium reaction. The boron atom in a boronic acid is a Lewis acid that can accept a pair of electrons from a hydroxyl group. The stability of the resulting boronate ester is highly dependent on pH. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[6] The neutral form is more reactive towards diols.[6] The resulting boronic ester also has its own pKₐ and can exist in neutral and anionic forms.[6] Generally, boronate esters are more stable at physiological or slightly alkaline pH and tend to hydrolyze under acidic conditions.[7] This pH-dependent stability is the foundation for many smart drug delivery systems.[8][9]
Application Note: pH-Responsive Drug Delivery Systems
The acidic microenvironment of tumors (pH ~6.5) compared to healthy tissues (pH 7.4) provides a perfect trigger for the targeted release of anticancer drugs. Boronic acid-based linkers can be used to conjugate drugs to nanocarriers. These nanocarriers circulate stably in the bloodstream at pH 7.4 but release the drug upon reaching the acidic tumor environment due to the hydrolysis of the boronate ester bond.
-
Expert Insight: The choice of both the boronic acid and the diol is critical. Electron-withdrawing groups on the phenyl ring of a phenylboronic acid can lower its pKₐ, tuning the pH at which the boronate ester is most stable. Similarly, the structure of the diol influences the stability of the ester.[7] Catechol-containing linkers, for instance, form particularly stable boronate esters.
Protocol 1: General Procedure for pH-Triggered Release from a Boronic Acid-Linked Nanoparticle
This protocol describes a general method to evaluate the pH-responsive release of a cargo molecule (e.g., a fluorescent dye or a drug) from a boronic acid-functionalized nanoparticle.
Materials:
-
Drug-loaded boronic acid-functionalized nanoparticles (NPs).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Phosphate-citrate buffer at pH 6.5 and pH 5.0.
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Shaking incubator or magnetic stirrer.
-
UV-Vis spectrophotometer or fluorometer.
Procedure:
-
Disperse the drug-loaded NPs in pH 7.4 PBS to a known concentration.
-
Transfer a measured volume (e.g., 1 mL) of the NP dispersion into a pre-wetted dialysis tube.
-
Place the sealed dialysis tube into a larger container with a known volume (e.g., 20 mL) of the release buffer (pH 7.4, 6.5, or 5.0).
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the release buffer outside the dialysis tube.
-
Replenish the release buffer with an equal volume of fresh buffer to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis absorbance or fluorescence intensity).
-
Calculate the cumulative release percentage at each time point.
Data Analysis: Plot the cumulative release percentage against time for each pH condition. A significantly faster and higher release profile at lower pH values demonstrates the pH-responsive nature of the boronic acid linker.
Section 2: Boronic Acids in Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Boronic acids participate in several reactions that fit the click chemistry paradigm.
Boronate Ester Formation as a "Click" Reaction
The rapid and efficient formation of boronate esters, especially with highly avid diols like catechols or salicylhydroxamic acid, can be considered a form of click chemistry.[10][11] This has been exploited for the immobilization of proteins and other biomolecules onto surfaces.[11]
Application Note: Immobilization of Proteins on Boronic Acid-Functionalized Surfaces
Boronic acid-functionalized surfaces (e.g., sensor chips, nanoparticles, or chromatography resins) can be used to selectively capture and immobilize glycoproteins or proteins that have been chemically modified to contain diol moieties.[12] This is particularly useful for diagnostic applications and biocatalysis.
-
Expert Insight: The choice of surface chemistry is important. A hydrophilic surface linker can help to maintain the native conformation and activity of the immobilized protein. Ensure the pH of the binding buffer is optimal for stable boronate ester formation (typically pH > 8).
Protocol 2: Immobilization of Horseradish Peroxidase (HRP) onto a Boronic Acid-Functionalized Surface
This protocol outlines the immobilization of HRP, a glycoprotein, onto a boronic acid-functionalized agarose resin.
Materials:
-
Boronic acid-functionalized agarose resin.
-
Horseradish Peroxidase (HRP).
-
Binding Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.5.
-
Washing Buffer: Binding buffer with 0.1% Tween 20.
-
Elution Buffer: 100 mM glycine-HCl, pH 2.5.
-
HRP activity assay reagents (e.g., TMB substrate).
Procedure:
-
Equilibrate the boronic acid-functionalized resin with Binding Buffer.
-
Dissolve HRP in Binding Buffer to a concentration of 1 mg/mL.
-
Add the HRP solution to the equilibrated resin and incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove the supernatant and wash the resin extensively with Washing Buffer to remove any non-specifically bound protein.
-
To confirm immobilization, perform an on-bead HRP activity assay.
-
(Optional) To demonstrate reversibility, elute the bound HRP with Elution Buffer.
Boronic Acid-Catalyzed and Mediated Click Reactions
Boronic acids can also act as catalysts for other types of click reactions. For instance, they can catalyze [3+2] cycloaddition reactions by activating unsaturated carboxylic acids.[13] This catalytic role is advantageous as it can circumvent the need for copper catalysts, which can be toxic to cells and can promote the degradation of boronic acids themselves.[13]
A novel and exciting area is the Boronate Formation-Triggered Azide-Alkyne Cycloaddition (BAAC).[14] In this catalyst-free reaction, an o-azidoarylboronic acid reacts with an N-propargyldiethanolamine derivative. The initial formation of a boronate ester brings the azide and alkyne groups into close proximity, dramatically accelerating the cycloaddition reaction.[14]
Section 3: Advanced Bioconjugation Strategies
The unique reactivity of boronic acids has enabled the development of sophisticated bioconjugation strategies for a wide range of applications.
Iminoboronate Formation for N-terminal Cysteine Labeling
Ortho-formylphenylboronic acid (2-FPBA) and its derivatives can undergo rapid and selective conjugation with proteins and peptides possessing an N-terminal cysteine (NCys) residue.[3] The reaction proceeds via the formation of an iminoboronate, which then cyclizes to form a stable thiazolidine boronate (TzB) complex.[3] This reaction exhibits fast kinetics, with rate constants in the range of 10² to 10³ M⁻¹s⁻¹.[3] While the TzB complex shows good thermodynamic stability, it has modest kinetic stability, which can be either a feature for reversible labeling or a challenge for applications requiring permanent tags.[3] To address this, more stable N-acyl-thiazolidine conjugates have been developed.[1]
Application Note: Fluorescent Sensing of Saccharides
Boronic acid-containing fluorescent probes are widely used for the detection and quantification of saccharides.[4][5] The binding of a saccharide to the boronic acid moiety can alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.[4] This principle is the basis for many glucose sensors for diabetes management.
-
Expert Insight: The design of the fluorescent probe is crucial for achieving selectivity for a particular saccharide. The spatial arrangement of multiple boronic acid groups can create a binding pocket that is complementary to the size and stereochemistry of the target saccharide.
Protocol 3: General Procedure for Saccharide Detection Using a Boronic Acid-Based Fluorescent Probe
Materials:
-
Boronic acid-based fluorescent probe.
-
Aqueous buffer solution (e.g., PBS, pH 7.4).
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose).
-
Fluorometer.
Procedure:
-
Prepare a working solution of the fluorescent probe in the aqueous buffer.
-
Record the baseline fluorescence spectrum of the probe solution.
-
Add increasing concentrations of the target saccharide to the probe solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.
-
Repeat the experiment with other saccharides to assess the selectivity of the probe.
Data Analysis: Plot the change in fluorescence intensity (or the ratio of intensities at two wavelengths) as a function of saccharide concentration. This will generate a calibration curve that can be used to determine the concentration of the saccharide in unknown samples.
Data Summary
| Reaction Type | Reactants | Rate Constant (k) | Key Features | References |
| Iminoboronate Formation | 2-FPBA + N-terminal Cysteine | 10² - 10³ M⁻¹s⁻¹ | Fast kinetics, high selectivity for NCys | [3] |
| Thiazolidine Boronate (TzB) Dissociation | TzB Complex | k₋₁ = 3.0 x 10⁻³ s⁻¹ | Modest kinetic stability | [3] |
| Vinylboronic Acid iEDDA | Vinylboronic acid + Tetrazine | 27 M⁻¹s⁻¹ | Faster than norbornene, bioorthogonal | [3] |
| Hydrazone-Boronate Adduct Formation | 2-APBA + Thiosemicarbazide-functionalized nopoldiol | 9 M⁻¹s⁻¹ | Dual linkage for stable conjugation | [1] |
Visualizations
Diagram 1: pH-Dependent Equilibrium of Boronic Acid and Boronate Ester Formation
Caption: pH influences the equilibrium between the reactive trigonal boronic acid and the less reactive tetrahedral boronate anion, affecting boronate ester stability.
Diagram 2: Workflow for pH-Responsive Drug Release Study
Caption: Experimental workflow for quantifying pH-triggered drug release from boronic acid-functionalized nanoparticles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Bioconjugation Yield | - Suboptimal pH for boronate ester formation.- Steric hindrance around the diol or boronic acid.- Hydrolysis of the boronate ester. | - Increase the pH of the reaction buffer (e.g., to 8.0-8.5).- Use a longer linker to reduce steric hindrance.- For stable conjugation, consider using more avid diols like catechols or salicylhydroxamic acids. |
| Protein Inactivation | - Conjugation at or near the active site.- Denaturation of the protein during the labeling process. | - Use site-specific mutagenesis to introduce a conjugation handle away from the active site.- Ensure gentle reaction conditions (room temperature, physiological buffer). |
| Precipitation of Boronic Acid Reagent | - Low aqueous solubility of the boronic acid reagent. | - Add a co-solvent like DMSO or DMF (up to 10% v/v).- Synthesize a more soluble derivative of the boronic acid (e.g., by adding a PEG linker). |
| Inconsistent Results in Sensing Assays | - Fluctuation in buffer pH.- Interference from other diol-containing molecules in the sample. | - Use a buffer with sufficient buffering capacity.- Perform control experiments to assess the effect of potential interfering substances. |
Conclusion
Boronic acids are exceptionally versatile building blocks for click chemistry and bioconjugation. Their ability to form dynamic, pH-responsive bonds with diols, as well as their participation in rapid and selective click reactions, provides a rich toolbox for researchers in drug delivery, diagnostics, and biomaterials science. By understanding the underlying chemical principles and optimizing reaction conditions, scientists can harness the full potential of boronic acid chemistry to create innovative solutions to complex biological problems.
References
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Zheng, M., Kong, L., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
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Li, Y., & Liu, K. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
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Majumdar, P., & D'Souza, F. (n.d.). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]
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Zheng, M., Kong, L., & Gao, J. (2024). Boron enabled bioconjugation chemistries. PMC. [Link]
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Miller, M. K., Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
-
Celauro, D., et al. (2025). Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. [Link]
-
Kim, D., et al. (2025). Boronate Formation-Triggered Azide–Alkyne Cycloaddition. Organic Letters. [Link]
-
Stolowitz, M. L., et al. (n.d.). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. ACS Publications. [Link]
-
Zheng, M., Kong, L., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
-
Saha, S., et al. (n.d.). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science. [Link]
-
Miller, M. K., Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. PubMed. [Link]
-
Xu, Z., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. [Link]
-
McShane, C. M., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
-
Zhang, Y., et al. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Publications. [Link]
-
Zhang, X., et al. (n.d.). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. [Link]
-
Wang, S., et al. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH. [Link]
-
Couturaud, B., & Boustta, M. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]
-
Xu, Z., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link]
-
Ku, K., & Kim, J. (2025). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]
-
Scarano, W., Lu, H., & Stenzel, M. H. (2025). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. ResearchGate. [Link]
-
Adhikari, S., & Kar, S. (n.d.). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. NIH. [Link]
-
Deshayes, S. (2011). Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. University of Twente Research Information. [Link]
-
Park, J., et al. (n.d.). Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. Journal of the American Chemical Society. [Link]
-
Kumar, A., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI. [Link]
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Niu, L., et al. (n.d.). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
-
P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
Zhang, Y., & Guan, Y. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]
-
P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
Wang, H., et al. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications. [Link]
-
Kim, H., et al. (n.d.). A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation. PubMed. [Link]
-
N. D. C. T. F. P. A. G. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Request PDF. [Link]
-
P. M. P. Gois, et al. (n.d.). Boronate ester-based system for the traceless delivery of proteins into.... ResearchGate. [Link]
-
Chen, Y., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]
-
User19508. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. [Link]
-
N., S., et al. (2023). Fluorescence Sensing of Monosaccharides by Bis-boronic Acids Derived from Quinolinium Dicarboxamides: Structural and Spectroscopic Studies. The Journal of Organic Chemistry. [Link]
-
Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. [Link]
-
ACS. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing (5-Oxocyclopent-1-en-1-yl)boronic acid
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the technical support center for organoboron reagents. This guide is designed for researchers, medicinal chemists, and process development scientists working with (5-Oxocyclopent-1-en-1-yl)boronic acid. This valuable synthetic building block, featuring an electron-deficient vinylboronic acid moiety, is notoriously susceptible to protodeboronation—the undesired cleavage of its carbon-boron bond. This guide provides in-depth troubleshooting advice, preventative protocols, and the mechanistic reasoning behind them to ensure the success of your experiments.
Frequently Asked Questions: The Fundamentals of Protodeboronation
This section addresses the core principles governing the stability of your boronic acid. Understanding these fundamentals is the first step toward troubleshooting and prevention.
Q1: What exactly is protodeboronation and why is my this compound susceptible to it?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your reagent and generating cyclopentenone as a byproduct.[1] This process is a common side reaction, especially in metal-catalyzed couplings like the Suzuki-Miyaura reaction.[1]
Your specific molecule, this compound, has two structural features that influence its stability:
-
Vinylboronic Acid: While some simple vinylboronic acids can be surprisingly stable under specific pH conditions[2], they are generally considered a class prone to protodeboronation.[3]
-
Electron-Deficient Ring: The cyclopentenone ring contains a carbonyl group, which is strongly electron-withdrawing. Boronic acids with electron-withdrawing substituents are known to be particularly susceptible to base-catalyzed protodeboronation.[4][5] This electronic effect makes your C-B bond more polarized and liable to cleavage.
Q2: How does pH influence the rate of protodeboronation?
A2: The pH of the reaction medium is the single most critical factor controlling the rate of protodeboronation.[2] The reaction can be catalyzed by both acid and base, with the mechanism changing depending on the conditions. For most non-basic boronic acids, the rate is at a minimum in neutral or slightly acidic solutions (pH 3-7) and increases significantly under either strongly acidic or, more commonly, basic conditions.[1]
Under basic conditions, which are required for Suzuki-Miyaura coupling, the boronic acid [R-B(OH)₂] exists in equilibrium with its more reactive boronate anion form [R-B(OH)₃]⁻.[6] This boronate species is significantly more susceptible to cleavage.
Q3: My reaction mixture is turning brown, and my yields are low. Is this related to protodeboronation?
A3: While color change can have multiple causes, it can be indicative of decomposition pathways. Low yield of your desired coupled product, coupled with the detection of cyclopentenone by GC-MS or NMR, is a classic sign that significant protodeboronation is occurring. The palladium catalyst used in cross-coupling reactions can also accelerate this decomposition.
Troubleshooting Guide: Diagnosing and Solving Experimental Failures
This section provides direct answers to common problems encountered during synthesis.
Q4: I'm performing a Suzuki-Miyaura coupling and seeing significant cyclopentenone byproduct. My base is potassium carbonate. What should I change?
A4: This is a common issue. The base required to activate the boronic acid for transmetalation with the palladium catalyst also accelerates its decomposition.[6] With an electron-deficient substrate like yours, a strong base like potassium carbonate can lead to rapid protodeboronation.
Causality: The base promotes the formation of the highly reactive boronate anion. The higher the effective pH, the greater the concentration of this anion and the faster the decomposition.
Solutions to Investigate:
-
Switch to a Milder Base: Consider using a weaker base. Potassium fluoride (KF) or cesium fluoride (CsF) are excellent alternatives as they can activate the boronic acid for transmetalation with a lower propensity for causing protodeboronation.[4][6] Potassium phosphate (K₃PO₄) is another effective option.[7]
-
Reduce Reaction Temperature: High temperatures accelerate all reaction rates, including protodeboronation. Determine if your coupling can proceed efficiently at a lower temperature (e.g., 60-80 °C instead of 100 °C).
-
Minimize Water Content: While Suzuki couplings often benefit from some water, excess water provides a proton source for the C-B bond cleavage. Try using a biphasic system with an organic solvent like dioxane or toluene and a minimal, carefully controlled amount of water, or consider anhydrous conditions if using a base like CsF.[3]
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ / Na₂CO₃ | Strong | Toluene/Water, Dioxane/Water | High risk of protodeboronation for sensitive substrates. |
| K₃PO₄ | Medium-Strong | Dioxane/Water, Toluene | Often a good balance between reactivity and minimizing side reactions.[7] |
| CsF | Weak | Isopropanol, Dioxane (anhydrous) | Excellent for sensitive boronic acids; can often be run under anhydrous conditions.[4] |
| KF | Weak | Toluene, THF | Mild conditions, effective for substrates with base-labile groups.[6] |
Q5: I suspect my boronic acid is decomposing during storage or workup. How can I confirm this and prevent it?
A5: Boronic acids can degrade on the benchtop or during purification. To confirm, take an NMR spectrum of your starting material before you begin the reaction. The presence of cyclopentenone or other unidentifiable peaks suggests degradation.
Prevention & Best Practices:
-
Storage: Store this compound as a dry solid in a desiccator at low temperature (e.g., <4 °C). Avoid prolonged exposure to atmospheric moisture.
-
Purification: Avoid column chromatography on standard silica gel, which is acidic and contains water, promoting decomposition. If chromatography is necessary, consider using silica gel that has been neutralized or treated.
-
Workup: During aqueous workups, use cooled, slightly acidic water (pH ~4-5) to wash your organic extracts. This keeps the boronic acid in its more stable, neutral form. Minimize the time the compound spends in aqueous phases.
Preventative Strategies and Experimental Protocols
The most effective strategy is to prevent protodeboronation from the outset. Converting the boronic acid to a more stable derivative is a field-proven approach.
Strategy 1: Conversion to a Pinacol Ester Derivative
Boronate esters, particularly those formed with pinacol, offer significantly enhanced stability against protodeboronation and are often easier to handle and purify.[8] The pinacol ester can then be used directly in many Suzuki-Miyaura coupling reactions.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
By understanding the underlying mechanisms and employing these preventative and troubleshooting strategies, you can significantly improve the reliability and success of your reactions involving this compound.
References
-
Raines, R. T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]
- Google Patents. (2013). Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. CN103044469A.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(30), 9615–9627. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
PubChem. (n.d.). 5-Oxocyclopent-1-ene-1-boronic acid. Available at: [Link]
-
Burkhard, J. A., et al. (2000). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. The Journal of Organic Chemistry, 65(26), 9044-9052. Available at: [Link]
-
Zhang, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(3), 197. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Halides and Triflates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of Isobutylboronic Acid Pinacol Ester. Available at: [Link]
-
Mooney, B. P., & Miernyk, J. A. (2003). The complex fate of alpha-ketoacids. Annual Review of Plant Biology, 54, 113-133. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. Available at: [Link]
-
Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]
-
Sibi, M. P., & Ghorpade, S. (2000). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Organic Letters, 2(21), 3281-3284. Available at: [Link]
-
Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
Technical Support Center: A-Z Guide to Improving Yields in Suzuki Reactions with Vinyl Boronic Acids
Welcome to the comprehensive support center for navigating the intricacies of Suzuki-Miyaura cross-coupling reactions involving vinyl boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their reaction yields. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing in-depth explanations and actionable protocols.
Q1: My reaction has stalled or shows low to no conversion. What are the primary factors to investigate?
A1: A stalled Suzuki reaction is a common issue that can often be traced back to a few key areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents.
Underlying Causality: The catalytic cycle of the Suzuki reaction relies on an active Pd(0) species.[1] If your palladium source is old, degraded, or if the in-situ reduction of a Pd(II) precatalyst is inefficient, the cycle cannot proceed effectively.[2] Oxygen can also be a significant inhibitor, leading to the decomposition of the catalyst and unwanted side reactions like the homocoupling of boronic acids.[2]
Troubleshooting Protocol: Reviving a Stalled Reaction
-
Catalyst and Ligand Integrity:
-
Action: Use a freshly opened bottle of your palladium source or consider a more active precatalyst, such as a Buchwald-type palladacycle, which more readily generates the active Pd(0) species.[1][2]
-
Rationale: Palladium catalysts, especially in solution, can degrade over time. Precatalysts are designed for greater stability and more efficient entry into the catalytic cycle.
-
-
Ensure Anaerobic Conditions:
-
Action: Thoroughly degas your solvent(s) by bubbling a stream of inert gas (Argon or Nitrogen) through them for at least 30 minutes.[3] Assemble your reaction under an inert atmosphere using a glovebox or Schlenk line.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the oxidative homocoupling of the boronic acid, a common side reaction.[2]
-
-
Reagent Stoichiometry and Quality:
-
Action: Verify the stoichiometry of your reagents. Typically, a slight excess of the boronic acid (1.2–1.5 equivalents) is used.[2] Ensure your vinyl boronic acid has not polymerized or degraded during storage.[4]
-
Rationale: An excess of the boronic acid can help drive the transmetalation step. Vinyl boronic acids are prone to polymerization, which would reduce the concentration of the active reagent.[4]
-
-
Incremental Increase in Catalyst Loading:
-
Action: If the above steps do not improve the yield, consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1]
-
Rationale: While higher catalyst loading can increase costs and complicate purification, it can overcome issues of slow catalytic turnover or partial catalyst deactivation.
-
Q2: I'm observing significant protodeboronation of my vinyl boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent challenge, particularly with sensitive vinyl boronic acids.[5] This side reaction consumes your starting material and reduces the overall yield.
Underlying Causality: The stability of the carbon-boron bond is highly dependent on the pH of the reaction medium.[6] Both acidic and basic conditions can catalyze protodeboronation.[5] For vinyl boronic acids, this process is generally slower compared to some heteroaromatic boronic acids, but it can still be a significant competing pathway, especially at elevated temperatures or with prolonged reaction times.[6][7]
Strategies to Mitigate Protodeboronation:
-
Choice of Base and Solvent: The selection of the base is critical.[8] For substrates sensitive to protodeboronation, a weaker base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) may be preferable to stronger bases like sodium hydroxide (NaOH).[1][9] The physical state of the base is also important; ensure it is finely powdered and dry.[1] In some cases, switching to anhydrous solvents can reduce the rate of protodeboronation.[1]
-
Use of Boronic Acid Surrogates: A highly effective strategy is to use a more stable derivative of the vinyl boronic acid.[1] Potassium vinyltrifluoroborate salts and vinyl boronate esters (e.g., pinacol esters) are often more robust under Suzuki coupling conditions.[10][11] These reagents can undergo a "slow release" of the boronic acid in situ, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[5][10]
-
Controlled Addition: Slowly adding the vinyl boronic acid to the reaction mixture via a syringe pump can help to maintain a low instantaneous concentration, which disfavors protodeboronation and other side reactions.[1]
Q3: My reaction is producing a significant amount of homocoupled product from the vinyl boronic acid. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical diene, consuming your starting material and complicating purification.
Underlying Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also be influenced by the choice of catalyst and ligands.
Protocol to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: As mentioned previously, ensure your reaction is set up under strictly anaerobic conditions. Proper degassing of solvents is crucial.
-
Catalyst Selection:
-
Action: Start with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). If you are using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), ensure your reaction conditions are suitable for its efficient in-situ reduction to Pd(0).[1]
-
Rationale: An active and readily available Pd(0) catalyst will favor the desired cross-coupling pathway over the competing homocoupling reaction.
-
-
Ligand Optimization:
-
Action: Employ bulky, electron-rich phosphine ligands. These can sometimes suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.[1]
-
Rationale: The ligand plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst.[12]
-
-
Controlled Reagent Addition:
-
Action: In some cases, the slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst and ligand combination for Suzuki reactions with vinyl boronic acids?
A: The ideal choice depends on the specific electronic and steric properties of your vinyl boronic acid and its coupling partner.
-
For electron-rich vinyl boronic acids and electron-poor aryl halides: These are generally more reactive substrates and often work well with standard catalysts like Pd(PPh₃)₄.
-
For electron-poor vinyl boronic acids and electron-rich aryl halides: These couplings can be more challenging. They typically require more electron-rich and bulky ligands to facilitate the oxidative addition step. Buchwald ligands such as SPhos and XPhos are excellent choices in these situations.[1]
| Coupling Partners | Recommended Ligand Type | Example Ligands |
| Electron-rich vinyl boronic acid + Electron-poor aryl halide | Standard Phosphines | PPh₃ |
| Electron-poor vinyl boronic acid + Electron-rich aryl halide | Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos |
Q: How do I choose the right base for my reaction?
A: The base plays multiple crucial roles in the Suzuki reaction, including the activation of the boronic acid for transmetalation.[8][13] The optimal base is often dependent on the solvent and the sensitivity of your substrates.[13]
-
Strong Bases (e.g., NaOH, KOtBu): Can be effective but may promote side reactions with sensitive functional groups.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Often a better choice for delicate substrates to minimize degradation and protodeboronation.[1][3]
-
Fluoride Sources (e.g., CsF, KF): Can be particularly effective, especially when esters are present, as they are less basic and can still activate the boronic acid.[9][14]
Q: What is the recommended palladium-to-ligand ratio?
A: This depends on the type of ligand used. For monodentate phosphine ligands like triphenylphosphine (PPh₃), a 1:2 to 1:4 palladium-to-ligand ratio is commonly employed to ensure the palladium center remains coordinated and stable throughout the catalytic cycle.[1]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki catalytic cycle and a troubleshooting workflow.
Caption: A workflow for troubleshooting low yields in Suzuki reactions.
References
-
Lima, C., Lima, M. J., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Biscoe, M. R., & Fors, B. P. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. Retrieved from [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]
-
Herath, A., & Beller, M. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(10), 1735-1738. Retrieved from [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(15), 7935-7948. Retrieved from [Link]
-
Chemler, S. R., & Trauner, D. (2001). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 40(23), 4544-4589. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. Retrieved from [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
D. P. & Taylor, B. L. H. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[8][14]Fused Indole Heterocycles. Organic Letters, 16(6), 1558-1561. Retrieved from [Link]
-
Biscoe, M. R., & Fors, B. P. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. Retrieved from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]
-
Mowery, M. E., & DeShong, P. (2004). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 81, 247. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Li, J., Wang, Z., & Zhang, Y. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4461–4467. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Reddit. (2022, June 12). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]
Sources
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- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of (5-Oxocyclopent-1-en-1-yl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (5-Oxocyclopent-1-en-1-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for optimal results in your laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My initial workup leaves a crude product with significant impurities. What is the most robust method to achieve high purity on a multi-gram scale?
Answer: The most reliable and scalable method for purifying this compound, and indeed many boronic acids, is through an acid-base extraction that leverages its acidic nature.[1][2] Boronic acids are Lewis acids with a pKa of approximately 9, allowing them to be selectively converted into water-soluble boronate salts under basic conditions.[3] This process efficiently separates the target compound from non-acidic organic impurities.
The primary impurity you are likely contending with, aside from unreacted starting materials, is the corresponding trimeric anhydride, known as a boroxine. This forms through the intermolecular dehydration of three boronic acid molecules. While this can complicate characterization, it is often reversible under the conditions of subsequent reactions (e.g., Suzuki coupling).
Workflow: Purification via Acid-Base Extraction
Caption: Acid-base extraction workflow for boronic acid purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et2O).
-
Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][4] The boronic acid will move into the aqueous layer as its sodium or potassium boronate salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Removal of Non-Acidic Impurities: Combine the aqueous layers. To remove any remaining non-polar impurities, perform a "back-extraction" by washing the basic aqueous solution with diethyl ether or another immiscible organic solvent.[1] Discard the organic layer, which contains the neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 2 and 3. The pure boronic acid should precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like cold hexane to aid in drying.
-
Drying: Dry the purified product under high vacuum. To minimize boroxine formation, avoid excessive heating.
Question 2: I attempted purification by silica gel chromatography and experienced either complete product retention on the column or severe streaking and low recovery. What is causing this?
Answer: This is a very common and frustrating issue when purifying boronic acids and their esters on standard silica gel.[5][6] The problem arises from the strong interaction between the electron-deficient (Lewis acidic) boron atom and the lone pairs on the oxygen atoms of the silanol (Si-OH) groups that cover the surface of the silica gel.[7] This can lead to irreversible adsorption or, at a minimum, significant tailing. For your specific molecule, which is quite polar due to the ketone and boronic acid moieties, this effect is exacerbated.
Mechanism: Interaction with Silica Gel
Caption: Lewis acid-base interaction causing boronic acid retention on silica.
Troubleshooting & Optimization for Chromatography
-
Switch Stationary Phase: For mildly polar boronic acids or their esters, neutral alumina can be a superior alternative to silica gel as it has fewer acidic sites.[5]
-
Modify the Mobile Phase: A common strategy for polar compounds is to switch to a more polar eluent system, such as a gradient of methanol in dichloromethane (CH₂Cl₂-MeOH), which can help to displace the product from the silica.[2]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by preparing a slurry of the silica in your eluent and adding a small amount of a base like triethylamine (~1%) before packing the column. This "caps" the acidic silanol sites.
-
Avoid Chromatography: Given the challenges, chromatography should be considered a secondary option to the acid-base extraction method for this particular compound.
Question 3: After purification and drying, my NMR and mass spectrometry data suggest the formation of a higher molecular weight species. What is this and is it a problem?
Answer: You are observing the formation of the boroxine trimer. This occurs when three molecules of the boronic acid undergo intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms. This is an equilibrium process that is favored by the removal of water, such as when drying the product under vacuum.
Equilibrium: Boronic Acid ⇌ Boroxine
Caption: Reversible formation of boroxine from boronic acid.
For many applications, particularly Suzuki-Miyaura cross-coupling reactions, the presence of the boroxine is not detrimental. The basic aqueous conditions of the reaction readily hydrolyze the boroxine back to the active monomeric boronic acid. However, for elemental analysis, precise characterization, or certain biological assays, it is an impurity that should be minimized.
Mitigation Strategy:
-
Storage: Store the purified boronic acid under an inert atmosphere (argon or nitrogen) in a freezer (-20°C) to slow the dehydration process.
-
Re-equilibration: If necessary, the boronic acid can often be regenerated by dissolving the sample in a solvent containing a small amount of water and then re-isolating it, though this is often not required.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended purification method for achieving the highest purity? | Acid-base extraction is the gold standard. It is highly effective, scalable, and avoids the common pitfalls of chromatography.[1][2] |
| Can this compound be purified by recrystallization? | Possibly, but it can be challenging. Recrystallization is highly dependent on the specific impurities present. You would need to perform a solvent screen to identify a suitable system. Solvents reported for other boronic acids include hot water, ethyl acetate/hexanes, or dichloromethane/hexanes.[5][6][8] |
| How does the ketone functionality affect purification? | The ketone group increases the polarity of the molecule, making it more soluble in polar solvents and more prone to streaking on silica gel. It is generally stable to the mild acidic and basic conditions of the recommended extraction protocol. |
| Are there alternative derivatization methods for purification? | Yes, though they add extra synthetic steps. One method involves forming a crystalline adduct with diethanolamine, which can be isolated and then hydrolyzed back to the boronic acid.[6] Another is the conversion to a potassium trifluoroborate salt (using KHF₂), which are often stable, crystalline solids.[9] |
References
- Process for purification of boronic acid and its derivatives - Google P
-
How to purify boronic acids/boronate esters? - ResearchGate. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. [Link]
-
How to Purify Boric Acid (by Recrystallization) - YouTube. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]
-
Boronic acid - Wikipedia. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. [Link]
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. [Link]
Sources
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Vinyl Boronic Acids
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the low reactivity of sterically hindered vinyl boronic acids in cross-coupling reactions. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in overcoming synthetic hurdles. Our focus is on providing not just procedural steps, but the underlying scientific principles to enable robust and reproducible results.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered vinyl boronic acid is resulting in low to no yield. What are the primary causes?
A1: Low yields in these challenging couplings often stem from a few key factors related to the inherent steric bulk of the substrates. The primary bottlenecks are typically inefficient oxidative addition of the organic halide to the palladium(0) complex and the subsequent difficult reductive elimination to form the desired C-C bond.[1] Both of these steps in the catalytic cycle are significantly impeded by steric hindrance around the reacting centers. Furthermore, the stability of the vinyl boronic acid itself can be a contributing factor, as decomposition pathways like protodeboronation can compete with the desired coupling reaction.[2]
Q2: I suspect my catalyst system is not active enough. What palladium source and ligands are recommended for coupling sterically hindered vinyl boronic acids?
A2: For sterically demanding Suzuki-Miyaura couplings, a highly active palladium catalyst is paramount.[3] Standard catalysts may not be sufficient.
-
Palladium Sources: Common and effective palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3][4]
-
Ligands: The choice of ligand is arguably the most critical factor.[5] Bulky, electron-rich phosphine ligands are essential to promote the key steps of the catalytic cycle.[3][4] Ligands that have demonstrated success include:
-
Trialkylphosphines: Such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), are known to be effective.[3][4]
-
Buchwald Ligands: This class of biaryl monophosphine ligands, including SPhos and XPhos, is highly effective for sterically demanding couplings.[5]
-
Specialized Ligands: For extremely challenging couplings, ligands like BI-DIME and AntPhos have been specifically developed and show excellent reactivity.[6][7] The unique structure of AntPhos is thought to inhibit side reactions like β-hydride elimination.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands with "flexible steric bulk" have also proven to be highly efficient, sometimes allowing reactions to proceed even at room temperature.[3][5]
-
Q3: How critical is the choice of base for these reactions, and what are the best options?
A3: The base plays a crucial role in activating the boronic acid, which facilitates the transmetalation step of the catalytic cycle.[3] For sterically hindered substrates, a carefully selected base can dramatically improve the reaction yield.
-
Recommended Bases: Strong, non-nucleophilic bases are generally preferred to avoid unwanted side reactions.
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective in many cases.[5]
-
For particularly stubborn couplings, stronger bases like potassium tert-butoxide (t-BuOK) can lead to significantly improved yields.
-
It is important to note that the optimal base may also depend on the solvent system used.
Q4: Can the reaction solvent significantly impact the outcome of the coupling?
A4: Absolutely. The solvent can have a profound effect on reaction rate, yield, and even selectivity.[8][9] Solvents can influence the solubility of reagents, stabilize catalytic intermediates, and modulate the reactivity of the base.[8][9]
-
Commonly Used Solvents: Aprotic solvents are generally favored for these reactions.
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
In some instances, the use of aqueous or biphasic solvent systems can be beneficial, particularly for improving the solubility of inorganic bases and potentially accelerating the reaction.[8][10]
Q5: I'm observing significant protodeboronation of my vinyl boronic acid. How can I minimize this side reaction?
A5: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with sensitive substrates like vinyl boronic acids.[2]
-
Use of Milder Bases: While a strong base is often needed, an excessively strong base can sometimes promote protodeboronation. A careful screening of bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) may be necessary.
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried, as water can be a proton source.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol or neopentyl glycol ester) can significantly reduce the rate of protodeboronation.[11] These esters can then be used directly in the coupling reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired coupling.
Frequently Asked Questions (FAQs)
Q: Why are sterically hindered vinyl boronic acids less reactive in Suzuki-Miyaura couplings?
A: The reduced reactivity is a direct consequence of steric hindrance. The bulky substituents on the vinyl boronic acid (and/or the coupling partner) create a crowded environment around the palladium center. This steric clash impedes the key steps of the catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halide bond of the coupling partner is slowed down.
-
Transmetalation: The transfer of the vinyl group from boron to palladium is sterically hindered.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, is also inhibited by the steric bulk, which makes it difficult for the two organic fragments on the palladium to come close enough to couple.[1]
Q: Are there alternatives to phosphine ligands for these challenging couplings?
A: Yes, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions.[3][5] NHCs are strong sigma-donors and can form very stable complexes with palladium. Their tunable steric bulk can be advantageous in promoting reductive elimination while still allowing for efficient oxidative addition. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, which often feature NHC ligands, are commercially available and can be highly effective.[12]
Q: When should I consider using a boronic ester instead of a boronic acid?
A: You should consider using a boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, under the following circumstances:
-
Instability of the Boronic Acid: If you observe significant decomposition or protodeboronation of your vinyl boronic acid under the reaction conditions.[2][11]
-
Purification Challenges: Boronic acids can sometimes be difficult to purify. The corresponding esters are often more crystalline and easier to handle.
-
Slow Release: MIDA boronates are particularly useful for reactions where a slow release of the boronic acid is beneficial, which can help to suppress side reactions.
Q: Can temperature be used to control the outcome of the reaction?
A: Temperature is a critical parameter. While higher temperatures generally increase reaction rates, they can also promote undesired side reactions like protodeboronation and catalyst decomposition. For particularly sensitive substrates, it may be beneficial to start at a lower temperature and slowly increase it if the reaction is not proceeding. In some cases, a dramatic temperature dependence on product selectivity has been observed.[13] A systematic optimization of the reaction temperature is often a worthwhile endeavor.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Vinyl Boronic Acid
This protocol provides a starting point for optimization. The specific ligand, base, and solvent may need to be adjusted based on the specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), the sterically hindered vinyl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the chosen anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction Setup:
-
Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the catalyst solution to the reaction vial.
-
-
Reaction Execution:
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
The following table summarizes recommended starting conditions for overcoming the low reactivity of sterically hindered vinyl boronic acids.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Commonly available and effective precatalysts.[3][4] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, AntPhos, NHCs | Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination.[3][5][7] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | Strong, non-nucleophilic bases are needed to activate the boronic acid without causing side reactions.[5] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required, but should be optimized to minimize decomposition. |
References
-
Zhang, Y. et al. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Available from: [Link]
-
Meringdal, J. W. & Menche, D. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (2025). Available from: [Link]
-
Li, J. et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]
-
Biffis, A., Centomo, P., & Zecca, M. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]
- Google Patents. CN105503926B - Method for synthetizing vinyl boronic acid ester.
-
Morken, J. P. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. NIH. Available from: [Link]
-
National Institutes of Health. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC. Available from: [Link]
-
Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available from: [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]
-
Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available from: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
ResearchGate. Syntheses of extreme sterically hindered 4-methoxyboronic acids. Available from: [Link]
-
ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
PubMed. Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via Atom-Economical Ruthenium-Catalyzed Alkene-Alkyne Coupling. Available from: [Link]
-
PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available from: [Link]
-
Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Base and Solvent for Cyclopentenone Boronic Acid Coupling
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclopentenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically focusing on the critical roles of base and solvent selection. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and enhance the success of your syntheses.
Core Principles: The Mechanistic Role of Base and Solvent
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Both the base and the solvent play active, non-passive roles that can dramatically influence the efficiency and outcome of this cycle.
The Critical Role of the Base
The primary function of the base in a Suzuki-Miyaura coupling is not merely to act as an acid scavenger. Its most crucial role is to activate the organoboron species.[3] Boronic acids are generally unreactive for the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5][6] This "ate" complex possesses a higher electron density on the organic group, which significantly accelerates its transfer to the palladium(II) center during the rate-determining transmetalation step.[4][7][8]
The Influential Role of the Solvent
The solvent system is far more than an inert medium. It must solubilize the organic substrates, the boronic acid, the palladium catalyst, and the base to varying degrees. Beyond solubility, solvents can influence catalyst stability, modulate the reactivity of reagents, and even alter reaction selectivity.[9] For instance, polar solvents can stabilize charged intermediates and transition states in the catalytic cycle, which can be beneficial but can also sometimes lead to unexpected selectivity.[10][11][12] The choice of solvent can also impact the aggregation state of the catalyst, thereby affecting its activity.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid required for the crucial transmetalation step.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling of cyclopentenones with boronic acids, providing targeted solutions.
Q1: My reaction yield is very low or has failed completely. What are the first base- and solvent-related issues to investigate?
A1: A failed reaction often points to fundamental problems with reaction setup or reagent activity. Systematically check the following:
-
Inappropriate Base Strength: A base that is too weak (e.g., NaHCO₃ in some systems) may not efficiently form the active boronate species, stalling the reaction.[6] Conversely, an overly strong base (e.g., NaOH, KOtBu) can cause degradation of your cyclopentenone starting material or other sensitive functional groups.[6]
-
Poor Reagent Solubility: This is a very common issue.[13][14] Inorganic bases like K₂CO₃ or K₃PO₄ have poor solubility in many organic solvents. If the base cannot interact with the boronic acid, the reaction will not proceed. Ensure vigorous stirring and consider a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate interaction at the interface.[15]
-
Improper Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to decomposition (formation of palladium black) and promoting the unwanted homocoupling of the boronic acid.[16][17] Ensure your solvent and reaction vessel are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Solvent Incompatibility: Some solvents can act as inhibitors. For example, highly coordinating solvents might compete with the desired ligands for binding sites on the palladium center, thus inhibiting catalysis.[11][12] If you suspect this, switch to a less coordinating solvent like toluene or dioxane.
Q2: I'm observing significant protodeboronation (C-B bond cleavage) of my boronic acid. How can I prevent this?
A2: Protodeboronation is a major competitive side reaction, particularly with electron-rich or heteroaryl boronic acids.[6][18] It is often exacerbated by the presence of water and strong bases.
-
Switch to Anhydrous Conditions: This is the most effective strategy. Replace aqueous base solutions with a finely powdered, anhydrous inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[19] Use anhydrous solvents like dioxane or toluene. It's a common misconception that anhydrous K₃PO₄ couplings are completely water-free; often, a few equivalents of water are needed to initiate the reaction, but excess water should be avoided.[20]
-
Use a Milder Base: If some water is necessary for solubility, switch to a milder base like potassium fluoride (KF). KF is known to activate boronic acids while being less prone to causing protodeboronation and is compatible with base-labile functional groups.[3]
-
Use Boronic Esters: Pinacol esters (Bpin) or other boronic esters are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[21]
Q3: My substrate has a base-sensitive functional group (e.g., an ester, an enolizable ketone). Which base should I choose?
A3: For sensitive substrates, the choice of a mild base is critical to prevent undesired side reactions like saponification or aldol condensation.
-
Recommended Mild Bases: Potassium carbonate (K₂CO₃) is a good starting point.[22][23] Sodium bicarbonate (NaHCO₃) is even milder and can be effective when stronger bases cause decomposition.[19] As mentioned above, potassium fluoride (KF) is an excellent choice for base-labile substrates.[3][13]
-
Avoid Strong Bases: Steer clear of hydroxides (NaOH, KOH) and alkoxides (KOtBu) unless you have confirmed they are compatible with your specific substrate.
Figure 2: A troubleshooting flowchart to diagnose and solve common issues in cyclopentenone Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting base and solvent system for a new cyclopentenone coupling?
A1: A robust starting point for many Suzuki-Miyaura couplings is a biphasic system.[15]
-
Base: Potassium carbonate (K₂CO₃, 2-3 equivalents) is a reliable, all-purpose base.[19] If your substrates are known to be robust, potassium phosphate (K₃PO₄) is also an excellent choice.
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 ratio) is very common.[21] Toluene/water is another effective system, especially for higher temperature reactions. The aqueous component helps dissolve the inorganic base.[9]
Q2: What are the advantages of using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)?
A2: Both Cs₂CO₃ and K₃PO₄ are considered strong, non-nucleophilic bases that are highly effective in Suzuki couplings.
-
Cs₂CO₃: Often gives superior results, particularly in difficult or sterically hindered couplings. Its higher solubility in some organic solvents compared to other potassium or sodium bases can be advantageous.
-
K₃PO₄: This is arguably the most versatile and widely used base for modern Suzuki couplings. It is strong enough to promote the reaction with a wide range of substrates, including less reactive aryl chlorides, and is the base of choice for many anhydrous protocols designed to minimize protodeboronation.[19][20]
Q3: Can the reaction be run in only water or without any solvent?
A3: Yes, under certain conditions.
-
Aqueous Media: Running the reaction in water is possible, especially for water-soluble substrates, and offers significant economic and environmental advantages.[15][24] Often, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is added to facilitate the interaction of organic substrates with the aqueous phase.[24]
-
Solvent-Free: Solvent-free conditions, often using microwave irradiation, have also been reported.[3] This typically involves grinding the solid reagents together before heating. These conditions are highly efficient but may not be suitable for all substrates.
Data Summaries and Experimental Protocols
For ease of reference, the following tables summarize common choices for bases and solvents.
Table 1: Comparative Guide to Common Bases
| Base | Typical Equivalents | Common Solvents | Key Characteristics & Use Cases |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | General Purpose: Excellent starting point. Moderately strong, inexpensive. Good for robust substrates.[19][22] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane, Toluene (often with a few eq. H₂O) | High Performance: Very effective for challenging substrates, including aryl chlorides. The standard for anhydrous conditions to prevent protodeboronation.[20] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene, DMF | Sterically Hindered: Often provides the highest yields for difficult couplings due to its higher solubility and reactivity.[15] |
| KF | 2.0 - 3.0 | THF, Dioxane | Mild Conditions: Ideal for substrates with base-labile functional groups (e.g., esters). Less prone to causing protodeboronation.[3][13] |
| Organic Bases (e.g., Et₃N) | 3.0 - 5.0 | DMF, Acetonitrile | Homogeneous Systems: Used when an inorganic base is undesirable. Generally weaker and may require higher temperatures or more active catalysts. |
Table 2: Comparative Guide to Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics & Use Cases |
| Toluene | Non-polar | 111 | High Temperature: Excellent for difficult couplings requiring heat. Forms good biphasic systems with water.[21] |
| 1,4-Dioxane | Polar Aprotic | 101 | Versatile Standard: Perhaps the most common solvent for Suzuki couplings. Miscible with water, good solvating power.[2][25] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Lower Temperature: Useful for highly reactive substrates or when mild conditions are required. Forms good biphasic systems.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Polar Systems: Can be effective but may coordinate to the catalyst. Its polarity can sometimes alter selectivity.[10][12] |
| Water | Protic | 100 | Green Chemistry: Excellent for water-soluble substrates. Often requires a phase-transfer catalyst for organic substrates.[24] |
Experimental Protocol: General Procedure for Cyclopentenone Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of a generic cyclopentenone halide with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the cyclopentenone halide (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
If using a solid palladium precatalyst and ligand, add them at this stage (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%). Pre-formed catalysts like XPhos Pd G3 (1-2 mol%) can also be used.[17]
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[2][17]
-
Seal the vessel and thoroughly degas the mixture by sparging with argon for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[17]
-
Stir the reaction vigorously for the intended duration (typically 4–24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
-
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. (2025). [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2025). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017). [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (n.d.). [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.). [Link]
-
Optimization of Suzuki-Miyaura Cross-Coupling Reaction a - ResearchGate. (n.d.). [Link]
-
Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka. (n.d.). [Link]
-
Suzuki reaction - Wikipedia. (n.d.). [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016). [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate. (n.d.). [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (n.d.). [Link]
-
Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.). [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). [Link]
-
Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. (n.d.). [Link]
- CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google P
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022). [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). [Link]
-
A three-component coupling approach to cyclopentanoids - PubMed. (n.d.). [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). [Link]
-
Cyclopentenone synthesis - Organic Chemistry Portal. (n.d.). [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 21. Yoneda Labs [yonedalabs.com]
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- 24. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting homocoupling in (5-Oxocyclopent-1-en-1-yl)boronic acid reactions
An authoritative guide to diagnosing and resolving the formation of symmetrical biaryl impurities in palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, like any complex catalytic process, it is susceptible to side reactions that can diminish yield and complicate purification. One of the most persistent issues is the homocoupling of the boronic acid partner, leading to the formation of a symmetrical dimer.
This guide provides a comprehensive troubleshooting framework specifically for reactions involving (5-Oxocyclopent-1-en-1-yl)boronic acid . As a vinyl boronic acid, it presents unique stability and reactivity challenges. Here, we, as Senior Application Scientists, offer field-proven insights and detailed protocols to help you diagnose the root causes of homocoupling and implement effective solutions to favor the desired cross-coupling pathway.
Troubleshooting Guide: Isolating and Solving Homocoupling Issues
This section is designed as a direct response to problems encountered at the bench. Follow this logical workflow to systematically identify and resolve the source of unwanted dimer formation.
Q1: I've confirmed the presence of a homocoupled dimer of this compound in my reaction mixture. What are the most likely causes?
A1: The formation of a symmetrical byproduct from your boronic acid is almost always traced back to one of two primary mechanistic pathways, both of which involve undesired palladium(II) species in the reaction mixture.
-
Oxygen-Mediated Homocoupling: This is the most common culprit.[2][3] Even trace amounts of dissolved oxygen in your solvent or reaction headspace can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[4] This creates a parasitic catalytic cycle that consumes your starting material. The imperative to rigorously exclude oxygen from your reaction cannot be overstated.[4]
-
Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), an inefficient reduction to the active Pd(0) state can leave residual Pd(II) available to directly catalyze the homocoupling reaction.[5] This often happens before the oxidative addition of your aryl halide partner can occur, especially if the oxidative addition step is slow.[5] The homocoupling reaction serves as a competing reduction pathway for the Pd(II) precatalyst.[5]
Diagram 1: Key Factors Leading to Homocoupling
Caption: Root causes and mechanistic steps of boronic acid homocoupling.
Q2: I am diligently using an inert atmosphere, yet homocoupling persists. What is my next diagnostic step?
A2: When standard inerting techniques are insufficient, a more granular analysis of your reaction components and setup is required. The following workflow will help you pinpoint the issue.
Diagram 2: Troubleshooting Workflow for Persistent Homocoupling
Caption: A systematic approach to diagnosing homocoupling.
-
Re-evaluate Deoxygenation: A simple vacuum/backfill cycle is often insufficient to remove dissolved oxygen.[4]
-
Scrutinize Your Palladium Source:
-
If using a Pd(II) source (e.g., Pd(OAc)₂): The reduction to Pd(0) in situ can be problematic. This reduction can occur via oxidation of phosphine ligands or by the very homocoupling you are trying to avoid.[5]
-
Action: Switch to a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, a modern palladium precatalyst (e.g., Buchwald or PEPPSI-type precatalysts).[5][7] These are designed for clean and efficient generation of the active Pd(0) species.[5]
-
-
Assess Your Ligand: Ligand choice is critical. The ligand modulates the electronic and steric properties of the palladium center, influencing the relative rates of the desired and undesired reactions.
-
Problem: Small, electron-poor ligands may not sufficiently promote the rate-limiting oxidative addition or the final reductive elimination step of the cross-coupling cycle.
-
Action: Employ bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands accelerate oxidative addition and promote reductive elimination, helping the desired catalytic cycle outcompete the homocoupling pathway.[9]
-
Q3: Can you provide a specific, optimized protocol to minimize homocoupling for this compound?
A3: Absolutely. This protocol incorporates best practices for minimizing oxygen exposure and promoting the desired cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).
-
Degas the reaction solvent (e.g., 1,4-dioxane/water, 9:1) by bubbling argon through it for at least 30 minutes.
-
-
Reaction Assembly (Order of Addition is Crucial):
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with inert gas three times.[8]
-
Add the degassed solvent via syringe.
-
In a separate vial, weigh the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) and add them to the reaction vessel as a solid or as a slurry in a small amount of degassed solvent. Note: Adding the catalyst last ensures it is introduced into an already oxygen-free environment.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[10]
-
Table 1: Recommended Reaction Parameters to Mitigate Homocoupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald G3/G4 Precatalysts | Provides a direct source of Pd(0) or ensures clean, efficient generation of Pd(0), minimizing free Pd(II).[5][7] |
| Ligand | SPhos, XPhos, or other bulky, e⁻-rich phosphines | Accelerates oxidative addition and reductive elimination, favoring the cross-coupling cycle.[8][9] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous conditions if protodeboronation is also an issue) | Strong, non-nucleophilic bases that effectively promote transmetalation without degrading sensitive substrates.[7] |
| Solvent | Dioxane/H₂O, Toluene, or 2-MeTHF (rigorously degassed) | Common solvents for Suzuki reactions; degassing is the critical factor.[7] |
| Additive (Optional) | Potassium Formate (KCOOH) | A mild reducing agent that can help maintain the palladium in its Pd(0) state, suppressing oxidation.[4][6] |
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanistic competition between Suzuki-Miyaura coupling and homocoupling?
The competition occurs at the Pd(0)/Pd(II) oxidation states. In an ideal Suzuki-Miyaura cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. In the homocoupling cycle, Pd(0) is first oxidized to Pd(II) by oxygen, or residual Pd(II) precatalyst enters the cycle directly.
Diagram 3: Competing Catalytic Cycles
Caption: The desired cross-coupling pathway versus the parasitic homocoupling side reaction.
FAQ 2: Why are vinyl boronic acids like this compound particularly challenging?
Vinyl boronic acids can be more susceptible to protodeboronation (hydrolysis of the C-B bond) than their aryl counterparts, especially under harsh basic conditions or prolonged heating.[5] This decomposition pathway competes with both cross-coupling and homocoupling. Furthermore, electron-deficient boronic acids can be more prone to homocoupling.[8][11] The key is to use conditions that facilitate a rapid transmetalation and reductive elimination, minimizing the lifetime of the boronic acid in the reactive medium. Using highly active precatalysts that generate the active Pd(0) species quickly at lower temperatures can be very effective for these unstable substrates.[12][13]
FAQ 3: Can the choice of base influence the rate of homocoupling?
Yes. The base is required to activate the boronic acid, forming a more nucleophilic boronate species ([RB(OH)₃]⁻) that facilitates transmetalation.[9] While a stronger base can accelerate the desired transmetalation, it can also promote side reactions if not chosen carefully. For sensitive substrates, an excessively strong base or one with high water content can increase the rate of protodeboronation. While the base's primary role isn't to directly cause homocoupling, by creating a high concentration of activated boronate in an oxygen-containing or Pd(II)-rich environment, it can indirectly increase the rate of the side reaction. Using a moderately strong, non-nucleophilic base like K₃PO₄ is often a good balance.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available from: [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
-
El-Sayed, I. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. Available from: [Link]
-
Ciszewski, G., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Ciszewski, G., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF on ResearchGate. Available from: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Stability of (5-Oxocyclopent-1-en-1-yl)boronic acid under different pH conditions
Welcome to the technical support center for (5-Oxocyclopent-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its stability under various pH conditions, drawing upon established principles of boronic acid chemistry.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring an electron-withdrawing cyclopentenone ring, presents unique considerations for its handling and stability. This guide will provide you with the foundational knowledge to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?
The stability of this compound in aqueous media is predominantly governed by the pH of the solution. The pH dictates the equilibrium between the neutral, trigonal form of the boronic acid and its more reactive, anionic, tetrahedral boronate form.[1][2] Generally, boronic acids have a pKa of around 9, but this can be influenced by the substituents on the organic moiety.[3]
Q2: How does the cyclopentenone ring in this compound affect its properties?
The electron-withdrawing nature of the α,β-unsaturated ketone in the cyclopentenone ring is expected to increase the Lewis acidity of the boron center. This would likely lower the pKa of the boronic acid compared to simple alkyl or aryl boronic acids, meaning it will form the anionic boronate species at a lower pH.
Q3: What are the main degradation pathways for boronic acids like this compound?
There are two primary degradation pathways for boronic acids that researchers should be aware of:
-
Oxidative Deboronation: This process involves the oxidation of the carbon-boron bond, leading to the formation of a hydroxyl group in place of the boronic acid moiety.[4][5] This is a significant concern, especially in biological contexts or when working with oxidizing agents.[4][6]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[3][7] This reaction can be catalyzed by acids or bases and is a known side reaction in metal-catalyzed coupling reactions.[3][8][9]
Q4: At what pH range is this compound expected to be most stable?
Generally, boronic acids are most stable in acidic to neutral conditions (pH 2-7).[2] In this range, the equilibrium favors the less reactive, neutral trigonal form. Under basic conditions (pH > pKa), the formation of the tetrahedral boronate anion can increase the rate of degradation, particularly protodeboronation.[1][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling reaction | Degradation of the boronic acid prior to or during the reaction. | pH Control: Ensure the reaction mixture is not overly basic for extended periods. Consider using milder bases or a biphasic system to control the local pH. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Reagent Purity: Use freshly prepared or properly stored this compound. |
| Formation of cyclopentenone as a byproduct | Protodeboronation of the starting material. | Optimize Reaction Conditions: Lower the reaction temperature if possible. Screen different bases and solvents to find conditions that favor the coupling reaction over protodeboronation. Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[10][11][12][13][14] |
| Inconsistent analytical results (e.g., by HPLC) | On-column degradation of the boronic acid. | Mobile Phase Modification: Avoid highly acidic or basic mobile phases. A mobile phase with a pH between 3 and 6 is often a good starting point. Consider using a buffer. Column Choice: Use a column with low silanol activity to minimize interactions that can catalyze degradation.[12] Sample Diluent: Prepare samples in a non-aqueous, aprotic diluent if possible to enhance stability before injection.[13] |
| Compound appears to degrade upon storage | Susceptibility to air and moisture. | Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. |
pH-Dependent Equilibrium and Stability
The chemical behavior of this compound is intrinsically linked to its acid-base equilibrium in aqueous solutions. As a Lewis acid, the boron atom can accept a hydroxide ion, converting from a neutral, sp²-hybridized trigonal planar geometry to an anionic, sp³-hybridized tetrahedral geometry.[2]
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol: Assessing the pH Stability of this compound by HPLC
This protocol provides a general framework for evaluating the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Buffers of various pH values (e.g., phosphate, acetate)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Prepare Buffered Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Incubation: In separate vials, dilute an aliquot of the stock solution with each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Time-Point Analysis: Immediately after preparation (t=0), and at subsequent time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of each buffered sample into the HPLC system.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid, for better peak shape) and acetonitrile is a good starting point.
-
Detection: Monitor the elution of the parent compound and any potential degradation products using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point for each pH.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.
-
Caption: Workflow for assessing pH stability of boronic acids by HPLC.
Summary of Expected Stability
| pH Range | Predominant Species | Expected Stability | Primary Degradation Risk |
| < 4 (Strongly Acidic) | Neutral Trigonal | High | Acid-catalyzed Protodeboronation (slower) |
| 4 - 7 (Acidic to Neutral) | Neutral Trigonal | Very High | Minimal |
| 7 - 9 (Slightly Basic) | Mixture of Trigonal and Tetrahedral | Moderate | Base-catalyzed Protodeboronation, Oxidation |
| > 9 (Strongly Basic) | Anionic Tetrahedral | Low | Rapid Protodeboronation and Oxidation |
References
-
Wikipedia. Boronic acid. [Link]
-
Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020573118. [Link]
-
Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33658392. [Link]
-
Silva, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5800. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Aggarwal, V. K., et al. (2003). Order of thermodynamic stability of representative boronic esters. Tetrahedron Letters, 44(48), 8673-8676.
- Zarzeczańska, D., et al. (2017). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Journal of Fluorine Chemistry, 203, 137-142.
-
PubChem. 5-Oxocyclopent-1-ene-1-boronic acid. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Perrin, C. L., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12261–12273. [Link]
-
Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC, 7948845. [Link]
- Regalado, E. L., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
-
Sharma, S., et al. (2015). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Advances, 5(26), 19963-19967. [Link]
-
Waters. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 232-237. [Link]
- Raines, R. T., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(3), 743-747.
- Smith, B. D., et al. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Biomacromolecules, 20(1), 313-320.
-
Cheon, C. H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34743-34746. [Link]
-
Eriksson, L. A., et al. (2016). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of the American Chemical Society, 138(20), 6544–6552. [Link]
-
Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3504–3508. [Link]
- Taylor, M. S., et al. (2012). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 717, 7-12.
- Perrin, C. L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(40), 18276–18293.
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Technical Support Center: Catalyst Poisoning by Sulfur and Boronic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst poisoning, specifically when using sulfur-containing substrates and boronic acids in catalytic reactions such as Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we have structured this guide to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation by sulfur and boronic acid instability.
Q1: What is catalyst poisoning?
Catalyst poisoning refers to the partial or total deactivation of a catalyst's active sites by a chemical compound.[1] This deactivation is chemical in nature, distinct from degradation caused by physical damage or thermal decomposition.[1] The poisoning agent forms a strong bond with the catalyst's active sites, preventing them from participating in the catalytic cycle and thereby reducing or halting the reaction.[2]
Q2: Why are sulfur-containing compounds particularly problematic for palladium catalysts?
Sulfur compounds are notorious poisons for many transition metal catalysts, especially palladium.[3] The mechanism involves the strong adsorption of sulfur-containing functional groups (e.g., thiols, sulfides, thiophenes) onto the palladium surface.[4] This interaction is often irreversible and forms stable metal-sulfur bonds that block the active sites required for the catalytic cycle (e.g., oxidative addition, reductive elimination) to proceed.[3][4] In the context of drug development, where sulfur-containing heterocycles are common, this can lead to significantly reduced reaction yields or complete reaction failure.[5][6]
Q3: My reaction with a boronic acid is failing. What could be the issue besides the other substrate?
While boronic acids are essential reagents in reactions like the Suzuki-Miyaura coupling, they can be prone to undesired side reactions, most notably protodeboronation.[7][8] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[7] This side reaction is influenced by several factors including the reaction's pH, temperature, and the presence of water.[7][8] Some boronic acids, particularly certain heteroaromatic ones, are notoriously unstable and susceptible to this decomposition pathway.[7]
Q4: How can I determine if catalyst poisoning is occurring in my experiment?
Diagnosing catalyst poisoning typically involves a combination of reaction monitoring and analytical techniques:
-
Reaction Monitoring: The most immediate indicators are a significant decrease in reaction rate, a reaction stalling before completion, or a complete failure to form the desired product.[9] These can be tracked using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[10]
-
Catalyst Characterization: For a more in-depth analysis, especially in process development, surface-sensitive analytical techniques can directly detect the presence of poisons on the catalyst. X-ray Photoelectron Spectroscopy (XPS) can identify the chemical state of elements on the catalyst surface, revealing the presence of sulfur or other contaminants.[2][11][12] Inductively Coupled Plasma (ICP) analysis can determine the elemental composition of the catalyst, identifying foreign elements that may be acting as poisons.[9][13]
Q5: Are there sulfur-tolerant catalysts available?
Yes, significant research has been dedicated to developing catalysts with enhanced resistance to sulfur poisoning. Strategies include:
-
Bimetallic Catalysts: The combination of palladium with another metal, such as platinum, can alter the electronic properties of the active site, reducing its affinity for sulfur.[3][14]
-
Ligand Design: The use of sterically bulky and electron-rich phosphine ligands can shield the palladium center, making it less susceptible to coordination by sulfur-containing substrates.[15]
-
Support Materials: The choice of the catalyst support can also play a role. For example, supports like zirconia can act as a trap for sulfur species, protecting the active palladium sites.[16][17]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to troubleshooting common problems encountered when working with sulfur-containing substrates and boronic acids.
Issue 1: Low to No Yield
A drastically low or non-existent yield is the most common symptom of severe catalyst poisoning or reagent decomposition.
Possible Cause A: Sulfur Poisoning of the Catalyst
Your sulfur-containing starting material is likely deactivating the palladium catalyst.
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure your sulfur-containing substrate is of the highest possible purity. Impurities from its synthesis may also be catalyst poisons.
-
Increase Catalyst Loading: As a straightforward initial test, double the catalyst loading (e.g., from 2 mol% to 4 mol%). If the yield improves, it strongly suggests catalyst deactivation is the culprit. This is not an ideal long-term solution due to cost but is an effective diagnostic tool.
-
Screen Ligands: Switch from standard ligands like triphenylphosphine to more robust, sterically hindered, and electron-rich ligands. These ligands can promote the desired catalytic cycle and protect the palladium center.
-
Employ a Sulfur Scavenger: Introduce an agent that will preferentially bind to the sulfur, preventing it from poisoning the catalyst.
-
Protocol: Before adding the palladium catalyst, stir the sulfur-containing substrate with a stoichiometric amount of a scavenger (e.g., copper(I) oxide, copper(I) iodide) in the reaction solvent for 30-60 minutes at room temperature. Then, add the remaining reagents and catalyst to proceed with the reaction. A variety of solid-supported and liquid scavengers are commercially available.[18][19][20][21]
-
-
Optimize Reaction Temperature: A moderate increase in temperature can sometimes increase the rate of the desired reaction relative to the poisoning process. However, be cautious, as higher temperatures can also accelerate catalyst decomposition or side reactions.[15]
Possible Cause B: Protodeboronation of Boronic Acid
Your boronic acid is decomposing faster than it is participating in the cross-coupling reaction.
Step-by-Step Troubleshooting Protocol:
-
Switch to a More Stable Boron Reagent: Free boronic acids can be unstable. Using a boronic ester derivative is a highly effective strategy to mitigate decomposition.[7][22]
-
Pinacol Esters (Bpin): Generally more stable and easier to handle than the corresponding boronic acids.[23] They often participate directly in the catalytic cycle or hydrolyze in situ at a controlled rate.[24][25]
-
MIDA Boronates: These offer a "slow-release" mechanism, where the boronic acid is gradually liberated into the reaction mixture under basic conditions.[7] This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing protodeboronation.[26]
-
-
Strictly Control Water Content: While Suzuki couplings often benefit from aqueous bases, excess water can accelerate protodeboronation, especially at elevated temperatures.[7]
-
Optimize the Base: The choice and strength of the base are critical. A very strong base or high pH can significantly increase the rate of protodeboronation.[8]
-
Screen different bases. If you are using a strong base like NaOH or K₃PO₄, consider a milder base like K₂CO₃ or Cs₂CO₃.[27]
-
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. The activation energy for protodeboronation may be higher than that of the desired cross-coupling, meaning a lower temperature will favor the productive pathway.
Issue 2: Reaction Stalls Before Reaching Completion
The reaction starts as expected but stops before the limiting reagent is fully consumed.
Possible Cause: Progressive Catalyst Deactivation or Reagent Degradation
The catalyst is initially active but is slowly poisoned over the course of the reaction, or the boronic acid is gradually decomposing.
Step-by-Step Troubleshooting Protocol:
-
Sequential Catalyst Addition: If you suspect gradual catalyst poisoning, add the catalyst in portions.
-
Protocol: Begin the reaction with half of the intended catalyst amount. After a set time (e.g., 2-4 hours), add the remaining catalyst as a solution in the reaction solvent. Monitor the reaction progress by LC-MS or GC to see if the rate increases after the second addition.[15]
-
-
Re-evaluate Boronic Acid Stability: This is a classic symptom of using an unstable boronic acid. The most effective solution is to switch to a more stable derivative like a MIDA boronate or a pinacol ester, as described in Issue 1, Cause B .[7][26]
Issue 3: Significant Homocoupling of Boronic Acid Observed
You observe a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules.
Possible Cause: Presence of Oxygen or Pd(II) Species
Oxidative homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). Pd(II) precatalysts that are not efficiently reduced to Pd(0) can also initiate this side reaction.[29]
Step-by-Step Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a common culprit.
-
Degassing: Degas your solvent thoroughly before use by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Inert Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Evacuate and backfill the reaction flask with argon or nitrogen three times before adding the solvent and reagents.[10]
-
-
Choose an Appropriate Palladium Source:
-
Use a Pd(0) precatalyst directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the need for an in situ reduction step.[10]
-
If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are suitable for its complete and rapid reduction to Pd(0). Phosphine ligands can often act as the reductant.[29]
-
Visualizing the Mechanisms
To better understand the challenges, the following diagrams illustrate the key chemical pathways.
Catalyst Poisoning by Sulfur
Caption: The irreversible coordination of sulfur to the active Pd(0) center removes it from the catalytic cycle.
Boronic Acid: Desired vs. Undesired Pathways
Caption: Boronic acids face a crucial choice between productive transmetalation and destructive protodeboronation.
Troubleshooting Flowchart
Caption: A decision tree to guide troubleshooting efforts for common cross-coupling issues.
Quantitative Data Summary
The stability of boronic acids and the poisoning potential of sulfur compounds can vary significantly. The following table provides a qualitative comparison to guide substrate and reagent selection.
| Category | Compound Type | Relative Stability / Poisoning Potential | Key Considerations & Mitigation |
| Boron Reagents | Aryl Boronic Acids | Variable | Stability depends on electronic and steric factors. |
| Heteroaryl Boronic Acids | Often Low | Highly susceptible to protodeboronation, especially nitrogen-containing heterocycles.[7] | |
| Boronic Pinacol Esters (Bpin) | High | More stable to storage and less prone to protodeboronation than free acids.[22][23] | |
| MIDA Boronates | Very High | Excellent for "slow-release" strategies with highly unstable boronic acids.[7][26] | |
| Sulfur Poisons | Thiols (R-SH) & Thiolates (R-S⁻) | Very High | Strong, often irreversible binding to the catalyst.[1] Use of scavengers is highly recommended. |
| Sulfides (R-S-R') | High | Potent poisons, though sometimes slightly less so than thiols. | |
| Thiophenes & Benzothiophenes | Moderate to High | Aromatic nature can moderate binding, but still potent poisons.[5] | |
| Sulfones (R-SO₂-R') & Sulfoxides (R-SO-R') | Low to Moderate | The oxidized sulfur is a much weaker binder to the metal center. Often well-tolerated. |
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Catalyst Poisoning Testing - Intertek. Available at: [Link]
-
How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
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Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Available at: [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants - ResearchGate. Available at: [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar. Available at: [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchGate. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
(PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming - ResearchGate. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
Final Analysis: Sulfur as a Catalyst Poison | Request PDF - ResearchGate. Available at: [Link]
-
Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion | Request PDF - ResearchGate. Available at: [Link]
-
Hydrogen Sulfide Scavengers - Sulfur Removal - Newpoint Gas. Available at: [Link]
-
Sulfur Scavenger: Desulfurizer & H2S Scavenger - LANZO CHEM. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
- CA2220595C - Regeneration of hydrogen sulfide scavengers - Google Patents.
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H2S Scavengers | H2S Scrubber | Hydrogen Sulfide Scrubber - Chemical Products Industries. Available at: [Link]
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Troubleshooting a Miyaura borylation : r/Chempros - Reddit. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC - NIH. Available at: [Link]
-
Hydrogen Sulfide Scavengers | Paratene®. Available at: [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. Available at: [Link]
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Technical Support Center: Strategies to Minimize Byproducts in Reactions of Alpha,Beta-Unsaturated Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with alpha,beta-unsaturated boronic acids and their derivatives. These reagents are powerful tools in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their unique reactivity profile can also lead to the formation of undesirable byproducts, complicating reaction outcomes and purification processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges. The focus is on understanding the mechanistic origins of byproduct formation and implementing effective, field-proven strategies to achieve cleaner reactions and higher yields.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when working with α,β-unsaturated boronic acids?
A1: The primary byproduct of concern is the protodeboronated species, where the C–B bond is cleaved and replaced by a C–H bond.[1][2] This is a well-known challenge, particularly for vinyl and other unsaturated boronic acids which can be more susceptible than their aryl counterparts.[3][4] Another common byproduct is the homocoupled product of your starting halide or triflate. Additionally, oxidation of the boronic acid to the corresponding alcohol or ketone can occur, especially under basic conditions or in the presence of residual oxygen.[5]
Q2: My α,β-unsaturated boronic acid seems to be degrading upon storage. How can I improve its shelf-life?
A2: Boronic acids are susceptible to degradation over time, especially when exposed to air and moisture.[6] For long-term storage, it is highly recommended to convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) , an MIDA (N-methyliminodiacetic acid) boronate , or a potassium trifluoroborate salt .[7][8] These derivatives exhibit significantly enhanced stability and can be stored for extended periods under an inert atmosphere at low temperatures. MIDA boronates, in particular, are known for their exceptional stability to chromatography and ambient conditions.[8][9]
Q3: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction. What are the key factors to consider for minimizing this side reaction?
A3: Protodeboronation is a frequent issue and its rate is influenced by several factors including the base, solvent, temperature, and the electronic nature of the substrate.[2][10] To mitigate this, consider the following:
-
Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate protodeboronation.[11] Consider using milder bases like cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[12]
-
"Slow-Release" Strategies: Employing stable boronic acid derivatives like MIDA boronates or organotrifluoroborates can be highly effective.[7] These reagents slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation relative to the desired cross-coupling.
-
Anhydrous Conditions: Whenever feasible, performing the reaction under strictly anhydrous conditions can suppress protodeboronation pathways that are mediated by water.[8][10]
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling and undesired side reactions. Catalyst systems that promote rapid transmetalation can outcompete the protodeboronation process.
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeboronation
Underlying Cause: The rate of protodeboronation is competitive with or faster than the rate of transmetalation in the catalytic cycle. This is often exacerbated by suboptimal reaction conditions.
Causality-Driven Solutions:
-
Optimize the Base: The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species, but it can also promote protodeboronation.[11] A careful balance is necessary.
-
Protocol: Screen a panel of bases. Start with milder, less nucleophilic bases.
-
| Base | Typical Solvent(s) | Rationale |
| CsF | Isopropanol, Dioxane | Mild, often effective in minimizing protodeboronation.[12] |
| K₃PO₄ | Toluene, Dioxane | A common and effective base, often used in anhydrous conditions. |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A standard base, but the aqueous conditions can sometimes increase protodeboronation. |
| KF | Toluene, Dioxane | Can activate the boronic acid without requiring strongly basic conditions.[11] |
-
Implement a "Slow-Release" Strategy with MIDA Boronates: MIDA boronates are air-stable, crystalline solids that slowly hydrolyze under basic conditions to release the corresponding boronic acid.[9] This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the cross-coupling pathway.[7]
-
Experimental Workflow for MIDA Boronate Slow-Release Coupling:
-
Synthesize the MIDA boronate from the corresponding α,β-unsaturated boronic acid.
-
Set up the Suzuki-Miyaura coupling reaction using the MIDA boronate in place of the boronic acid.
-
Use a suitable base (e.g., K₃PO₄) and solvent system (e.g., THF/H₂O). The hydrolysis of the MIDA boronate will proceed in situ.
-
Monitor the reaction for the formation of the desired product.
-
Slow-Release Strategy with MIDA Boronates. -
Issue 2: Formation of Homocoupled Byproducts
Underlying Cause: Homocoupling of the aryl/vinyl halide or triflate starting material can occur as a competing catalytic cycle, particularly at higher temperatures or with certain catalyst systems.
Causality-Driven Solutions:
-
Control the Reaction Temperature: Higher temperatures can sometimes favor homocoupling pathways.
-
Protocol: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. A temperature screen (e.g., room temperature, 40 °C, 60 °C) is advisable.
-
-
Optimize the Palladium Precatalyst and Ligand: The choice of ligand can significantly influence the selectivity of the reaction. Bulky, electron-rich phosphine ligands often promote the desired cross-coupling over homocoupling.
| Ligand | Common Precatalyst | Rationale |
| SPhos | Pd(OAc)₂ or G2/G3 precatalysts | A bulky, electron-rich ligand known to be effective in challenging couplings.[12] |
| XPhos | Pd(OAc)₂ or G2/G3 precatalysts | Another highly effective Buchwald ligand for difficult cross-couplings. |
| P(t-Bu)₃ | Pd₂(dba)₃ | A very electron-rich and sterically demanding ligand. |
Issue 3: Oxidative Degradation of the Boronic Acid
Underlying Cause: Boronic acids are susceptible to oxidation, which can be promoted by residual oxygen in the reaction mixture, certain bases, or exposure to air during handling.[1][5] This leads to the formation of undesired alcohol or ketone byproducts.
Causality-Driven Solutions:
-
Ensure Rigorous Degassing and Inert Atmosphere: The most direct way to prevent oxidation is to remove oxygen from the reaction system.
-
Protocol for Rigorous Degassing:
-
Assemble the reaction flask with all solid reagents (boronic acid derivative, halide/triflate, base, catalyst, ligand).
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Add degassed solvents via cannula or syringe. To degas solvents, bubble an inert gas through them for at least 30 minutes or use the freeze-pump-thaw method.
-
-
-
Consider Boronate Esters with Enhanced Oxidative Stability: Certain boronate esters, such as boralactones, have been shown to possess significantly increased stability towards oxidation.[5][13][14][15][16] This is due to the intramolecular coordination of a carboxyl group to the boron atom, which reduces its susceptibility to oxidative cleavage.
Enhanced Oxidative Stability of Boralactones.
Issue 4: Difficulty in Purifying the Product from Boronic Acid-Related Impurities
Underlying Cause: Residual boronic acid, its anhydride (boroxine), or other boron-containing byproducts can be challenging to remove using standard chromatographic techniques due to their polarity and potential for streaking on silica gel.
Causality-Driven Solutions:
-
Post-Reaction Boron Scavenging:
-
Protocol 1: Diethanolamine Treatment: After the reaction is complete, add diethanolamine to the crude reaction mixture. This forms a stable adduct with the excess boronic acid, which can often be removed by filtration or extraction.
-
Protocol 2: Sorbitol Extraction: Perform an aqueous workup with a solution of sorbitol. The sorbitol complexes with the boronic acid, sequestering it into the aqueous phase.[17]
-
-
Chromatographic Modifications:
-
Neutralized Silica Gel: If you suspect that the acidic nature of standard silica gel is causing degradation of your product or boronic acid derivatives, you can use neutralized silica gel.[8] This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base like triethylamine, then evaporating the solvent before packing the column.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or C18 reversed-phase silica gel, depending on the polarity of your target compound.
-
This guide provides a starting point for addressing common issues in reactions of α,β-unsaturated boronic acids. Successful outcomes often depend on a systematic approach to troubleshooting, where one variable is changed at a time to understand its effect on the reaction.
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Validation & Comparative
A Researcher's Guide to (5-Oxocyclopent-1-en-1-yl)boronic acid and Its Boronate Esters: A Comparative Analysis of MIDA and Pinacol Derivatives in Synthesis
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] Central to this powerful transformation are organoboron reagents. This guide offers a detailed comparison of (5-Oxocyclopent-1-en-1-yl)boronic acid and its two most common boronate esters: the MIDA (N-methyliminodiacetic acid) and pinacol esters. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic endeavors, balancing the critical interplay of reactivity, stability, and practicality.
The Stability vs. Reactivity Dilemma: A Fundamental Trade-Off
The primary consideration when choosing between a boronic acid and its ester derivatives is the inherent trade-off between chemical stability and reactivity.[2] Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[2] This heightened reactivity is due to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2][3] However, this reactivity comes at the cost of stability. Boronic acids, especially those with sensitive functional groups like the enone moiety in this compound, are susceptible to decomposition pathways such as oxidation and protodeboronation.[2][4]
Conversely, boronate esters, such as the pinacol and MIDA derivatives, offer significantly enhanced stability.[2][5] This increased stability makes them easier to handle, purify, and store over extended periods.[6]
Comparative Analysis of this compound and its Esters
| Feature | This compound | This compound pinacol ester | This compound MIDA ester |
| Stability | Moderate; susceptible to oxidation and protodeboronation, especially in aqueous base.[2] | High; more stable than the boronic acid, but can be prone to hydrolysis.[7][8] | Very High; exceptionally stable to air, moisture, and silica gel chromatography.[6][9] |
| Reactivity in Suzuki Coupling | High; often leads to faster reaction times.[2] | Moderate to High; typically requires in situ hydrolysis to the boronic acid for transmetalation.[10][11] | Attenuated; unreactive under anhydrous conditions, allowing for sequential couplings.[5] |
| Purification | Can be challenging; derivatization or recrystallization may be needed.[12][13] | Often purified by chromatography, but can be prone to hydrolysis on silica gel.[8][14] | Readily purified by silica gel chromatography without degradation.[6][9] |
| Handling | Requires careful handling due to sensitivity.[15] | Easier to handle than the free acid.[15] | Free-flowing, crystalline solids that are easy to handle.[6] |
| Key Applications | Direct use in Suzuki-Miyaura couplings where high reactivity is desired and stability is not a major concern. | General Suzuki-Miyaura couplings, especially for sensitive substrates where the boronic acid is unstable.[16][17] | Iterative cross-coupling (ICC) strategies, synthesis of complex molecules, and as stable precursors for unstable boronic acids.[6][9] |
Delving Deeper: The Unique Advantages of MIDA and Pinacol Esters
The Pinacol Ester: A Workhorse Reagent
Pinacol boronate esters are widely used in organic synthesis due to their improved stability over free boronic acids.[5][16][17] They are often crystalline solids and are generally less susceptible to degradation. However, their purification by silica gel chromatography can sometimes be complicated by on-column hydrolysis.[8][14] In the context of the Suzuki-Miyaura reaction, the pinacol ester typically serves as a stable precursor that hydrolyzes in situ under the basic aqueous reaction conditions to generate the active boronic acid for the catalytic cycle.[10][11]
The MIDA Ester: A Tool for Advanced Synthesis
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, offering unparalleled stability.[6][9] This exceptional stability stems from the trivalent N-methyliminodiacetic acid ligand, which rehybridizes the boron center from sp² to sp³, thereby attenuating its reactivity.[3]
This unique feature makes MIDA boronates unreactive under standard anhydrous cross-coupling conditions.[3] The boronic acid can be readily liberated under mild aqueous basic conditions, allowing for a "slow-release" of the reactive species.[18] This controlled reactivity is a cornerstone of the iterative cross-coupling (ICC) strategy developed by the Burke group, enabling the sequential and controlled assembly of complex molecules from bifunctional building blocks.[6][9] Furthermore, the remarkable stability of MIDA boronates to silica gel chromatography simplifies their purification, a significant advantage in multi-step syntheses.[6][9][19]
Experimental Considerations and Protocols
The choice of reagent will dictate the experimental setup. Below are generalized protocols for a Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling with this compound
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling with this compound pinacol ester
The protocol is very similar to that of the free boronic acid, as the pinacol ester is expected to hydrolyze in situ.
-
Follow steps 1-7 as described for the boronic acid, substituting the pinacol ester for the boronic acid. The amount of water in the solvent system is crucial for efficient hydrolysis of the ester.
General Protocol for Deprotection of this compound MIDA ester and Subsequent Suzuki-Miyaura Coupling
For a one-pot deprotection and coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound MIDA ester (1.1-1.2 equiv), a palladium catalyst, and a base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solvent system containing water (e.g., THF/water or dioxane/water) to facilitate the hydrolysis of the MIDA ester.
-
Heat the reaction mixture and monitor for progress. The deprotection and subsequent coupling occur in the same pot.
-
Workup and purification follow the standard procedure described above.
For iterative cross-coupling, the MIDA boronate would be subjected to anhydrous Suzuki conditions first, followed by deprotection and a second coupling.
Visualizing the Concepts
Caption: Decision workflow for selecting the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its pinacol or MIDA esters is a critical decision that hinges on the specific demands of the synthetic route. For rapid, straightforward couplings where reagent stability is not a limiting factor, the free boronic acid may be the most direct choice. The pinacol ester offers a more stable and easily handled alternative for general applications. However, for complex, multi-step syntheses, particularly those employing iterative strategies, the MIDA boronate stands out for its exceptional stability, ease of purification, and unique controlled-release reactivity profile. By understanding the distinct advantages and limitations of each reagent, researchers can make informed decisions to optimize their synthetic outcomes, saving time, resources, and ultimately accelerating the pace of discovery.
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Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084-14085. [Link]
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Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.[Link]
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Nolan, S. P., & Organ, M. G. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(12), 2767-2771. [Link]
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Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247. [Link]
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A Comparative Guide to the Spectroscopic and Chromatographic Analysis of (5-Oxocyclopent-1-en-1-yl)boronic Acid Purity
In the landscape of modern drug discovery and organic synthesis, the chemical purity of building blocks is not a mere formality but a cornerstone of experimental reproducibility and success. Boronic acids, and their derivatives, are pivotal intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] The purity of these reagents directly dictates reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1] Even trace impurities can lead to catalyst poisoning, unpredictable side reactions, and significant downstream purification challenges.
This guide provides an in-depth, comparative analysis of the essential spectroscopic and chromatographic techniques used to verify the purity of (5-Oxocyclopent-1-en-1-yl)boronic acid. We will delve into the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
The Challenge of Boronic Acid Purity: Beyond the Percentage
This compound is a versatile building block, but like most boronic acids, it is susceptible to dehydration, leading to the formation of a cyclic trimer known as a boroxine anhydride.[2] This equilibrium between the monomeric acid and the trimeric boroxine is a primary source of analytical complexity and a critical impurity to quantify. Other potential impurities include residual starting materials, by-products from the synthesis, or degradation products. A simple percentage purity value is insufficient; a comprehensive analysis must identify and quantify these specific impurities.
Caption: Equilibrium between boronic acid and its trimeric anhydride (boroxine).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of boronic acids. It provides detailed information about the molecular structure and can be used to identify and quantify impurities.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within the molecule. For this compound, we can predict a characteristic pattern of signals. However, the aforementioned equilibrium with the boroxine can lead to broadened peaks or even two distinct sets of signals, complicating the spectrum.[3]
Causality of Experimental Choice: To overcome this, the choice of NMR solvent is critical. Using a deuterated protic solvent like methanol-d4 or D₂O helps to break up the boroxine trimer by favoring the monomeric diol form, resulting in sharper, more easily interpretable spectra.[3] The trade-off is that the acidic B-OH protons will exchange with the deuterium in the solvent and become invisible.
¹¹B NMR Spectroscopy
Boron-11 NMR is a highly specific technique for characterizing boron-containing compounds. It provides direct insight into the chemical environment of the boron atom.[4][5]
-
sp²-hybridized boron in a trigonal planar boronic acid gives a broad signal typically in the range of δ 28-34 ppm.
-
sp³-hybridized boron in a tetrahedral boronate ester (formed by reaction with a diol) or the boronate anion shifts significantly upfield to a region of δ 5-9 ppm.[5][6]
This makes ¹¹B NMR an excellent tool for observing the boronic acid-boroxine equilibrium and for detecting impurities that involve a change in the boron coordination sphere.
| Technique | Information Provided | Common Challenges | Solutions |
| ¹H NMR | Structural confirmation, detection of organic impurities. | Peak broadening due to boroxine formation. | Use of protic deuterated solvents (e.g., Methanol-d4).[3] |
| ¹¹B NMR | Direct observation of boron's chemical environment. | Broad signals. | Higher field strength magnets, proper shimming. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of methanol-d4.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The expected signals for the pure compound would be in the aromatic and aliphatic regions, corresponding to the cyclopentene ring protons.
-
¹¹B NMR Acquisition: Using a quartz NMR tube to avoid background signals from borosilicate glass, acquire a ¹¹B spectrum.[5] A single, relatively sharp peak in the δ 28-34 ppm range would indicate high purity. The presence of significant signals at other chemical shifts could indicate impurities.
-
Data Interpretation: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants to known values or theoretical predictions.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight of the target compound and identifying impurities based on their mass-to-charge ratio (m/z). However, the analysis of boronic acids by MS is notoriously challenging due to their propensity to dehydrate and form boroxines under typical ionization conditions.[2][7]
Causality of Experimental Choice: Soft ionization techniques are crucial to minimize in-source fragmentation and dehydration. Electrospray Ionization (ESI) is often preferred, particularly in the negative ion mode, where the deprotonated molecule [M-H]⁻ can be observed.[7] For more robust analysis, derivatization of the boronic acid to a more stable boronate ester (e.g., with pinacol) prior to analysis can be beneficial, though this adds an extra step to the workflow.[2]
| Technique | Expected Ion for (C₅H₇BO₃) | Key Advantages |
| ESI-MS (-ve) | m/z 125.04 [M-H]⁻ | Soft ionization, minimizes dehydration.[7] |
| HRMS (ESI) | Exact mass confirmation. | Provides elemental composition. |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, key vibrational bands can confirm its identity and the absence of certain impurities.
-
O-H Stretch: A very broad and strong band around 3300-3200 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[8][9]
-
B-O Stretch: A strong, characteristic absorption band around 1350 cm⁻¹ is indicative of the B-O single bond.[10]
-
C=O Stretch: A strong band around 1715 cm⁻¹ corresponds to the ketone carbonyl group on the cyclopentene ring.
The absence of a strong O-H band and the appearance of new bands characteristic of B-O-B stretching would suggest a high concentration of the boroxine anhydride impurity.[11]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
While spectroscopic methods provide structural information, HPLC is the premier technique for the quantitative assessment of purity and the separation of the target compound from its impurities.[12][13]
Causality of Experimental Choice: Reversed-phase HPLC is the most common mode used for boronic acid analysis. The choice of column and mobile phase is critical for achieving good separation. A C18 stationary phase is often effective.[7][14] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic or acetic acid to ensure the boronic acid is in its neutral form, leading to better peak shape and retention.[12][13]
Alternative Detection Method: Boronic acids can have weak UV chromophores. To enhance sensitivity and selectivity, post-column derivatization with a reagent like alizarin can be employed.[15][16] Alizarin reacts with boronic acids to form a fluorescent complex, which can be detected with high sensitivity using a fluorescence detector.[15][16]
Experimental Protocol: HPLC Purity Analysis
-
System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
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A Comparative Guide to the Structural Elucidation of (5-Oxocyclopent-1-en-1-yl)boronic Acid Derivatives: An Integrated Crystallographic and Computational Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural determination of (5-Oxocyclopent-1-en-1-yl)boronic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. While a public repository of the crystal structure for this specific parent molecule is not available, this document serves as an in-depth technical guide to its synthesis, characterization, and ultimate structural elucidation via single-crystal X-ray crystallography. Furthermore, we will objectively compare this "gold standard" technique with powerful alternatives and complementary computational methods, providing the experimental and theoretical foundation necessary for researchers to navigate the challenges of small molecule structure determination.
The cyclopentenone moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds. When functionalized with a boronic acid group—a versatile moiety known for its ability to form reversible covalent bonds and act as a transition state analogue inhibitor of enzymes—the resulting molecule becomes a highly attractive candidate for drug discovery endeavors.[1] Understanding the precise three-dimensional arrangement of atoms, including bond lengths, angles, and intermolecular interactions, is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials.
Part 1: Synthesis and Spectroscopic Characterization
Before any structural analysis can be undertaken, the target molecule must be synthesized and rigorously characterized to confirm its identity and purity. The synthesis of this compound derivatives is typically achieved via their more stable pinacol ester precursors.[2]
Proposed Synthetic Pathway
A common and effective route involves the palladium-catalyzed Miyaura borylation of a suitable vinyl halide or triflate precursor.[3] The resulting boronic acid pinacol ester is a stable, crystalline solid that is amenable to purification and characterization, and can be deprotected to the free boronic acid if required.[3][4]
Caption: General workflow for the synthesis and characterization of the target boronic acid.
Spectroscopic Validation
The identity and purity of the synthesized compound must be unequivocally confirmed. A multi-technique approach is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. Of particular importance for organoboron compounds is ¹¹B NMR spectroscopy, which provides direct information about the electronic environment and coordination state of the boron atom.[5][6] A trigonal planar (sp²) boronic acid or ester typically shows a broad signal around δ 28-33 ppm, while a tetrahedral (sp³) boronate adduct shifts significantly upfield to δ 5-15 ppm.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed.[9] It is crucial to be aware that boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, which can complicate mass spectra.[10] Derivatization to the pinacol ester often simplifies analysis.[9][11]
Table 1: Expected Spectroscopic Data for a Representative Derivative
| Technique | Analyte | Expected Observations |
|---|---|---|
| ¹H NMR | Pinacol Ester | Signals for vinyl proton, allylic protons, and a characteristic singlet for the 12 methyl protons of the pinacol group (~1.3 ppm). |
| ¹³C NMR | Pinacol Ester | Signals for carbonyl carbon (~200 ppm), vinyl carbons, and the quaternary carbons of the pinacol group (~84 ppm). |
| ¹¹B NMR | Pinacol Ester | A single, broad resonance between 28 and 33 ppm, characteristic of a trigonal planar boronate ester.[6] |
| HRMS (ESI+) | Pinacol Ester | Accurate mass corresponding to [M+H]⁺ or [M+Na]⁺. |
Part 2: Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SCXRD) remains the unambiguous method for determining the three-dimensional structure of small molecules. The process, from obtaining suitable crystals to refining the final structure, is a multi-step endeavor that requires precision and expertise.
Experimental Protocol: From Powder to Structure
-
Crystallization: This is often the most challenging step. High-purity material ( >98%) is essential.
-
Solvent Selection: A screening of various solvents and solvent mixtures (e.g., acetone, ethyl acetate, hexane, toluene) is performed. The ideal solvent is one in which the compound has moderate solubility.
-
Methodology:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.
-
-
Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector. Each spot on the diffraction pattern corresponds to a specific set of crystal lattice planes.
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Caption: The workflow for single-crystal X-ray structure determination.
Illustrative Crystallographic Data
While experimental data for the title compound is unavailable, Table 2 presents a set of plausible crystallographic parameters based on known structures of similar boronic acid derivatives and cyclopentenones.[12][13]
Table 2: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Chemical Formula | C₁₁H₁₅BO₃ | Defines the atomic composition. |
| Formula Weight | 206.05 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell (a, b, c) | a = 8.5 Å, b = 12.1 Å, c = 10.2 Å | Dimensions of the repeating unit of the crystal. |
| Unit Cell (β) | β = 98.5° | Angle of the unit cell for a monoclinic system. |
| Volume (V) | 1035 ų | Volume of the unit cell. |
| Density (calculated) | 1.32 g/cm³ | Calculated density based on unit cell contents. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| C-B Bond Length | ~1.56 Å | Key bond length confirming the boronic acid moiety.[13] |
| B-O Bond Lengths | ~1.37 Å | Typical bond lengths for a trigonal boronic acid.[13] |
Part 3: A Comparative Analysis of Structural Determination Techniques
While SCXRD is definitive, it is not always feasible. Other experimental and computational techniques provide powerful alternatives or complementary insights.
Micro-Electron Diffraction (MicroED)
A revolutionary technique that has gained prominence is MicroED. It follows similar principles to X-ray diffraction but uses a beam of electrons instead of X-rays.
-
Key Advantage: The primary advantage of MicroED is its ability to determine high-resolution structures from nanocrystals, which are orders of magnitude smaller than those required for SCXRD. This can dramatically accelerate the drug development process by overcoming the significant bottleneck of growing large single crystals.
-
Causality: Electrons interact with matter much more strongly than X-rays. This means that even very small crystals can diffract the electron beam sufficiently to produce a usable dataset. The development of sensitive, high-frame-rate detectors and continuous rotation data collection methods has made this technique robust and efficient.
Computational Methods: Crystal Structure Prediction (CSP)
CSP is a computational approach that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[14] It is a powerful tool for exploring the potential polymorphic landscape of a compound.[15][16]
-
Methodology: CSP algorithms generate a vast number of plausible crystal packing arrangements and then calculate the lattice energy of each one using force fields or quantum mechanics to identify low-energy, stable structures.[17]
-
Synergy with Experiment: CSP is not a replacement for experimental determination but a powerful complement. It can:
-
Guide Polymorph Screening: By predicting the most likely stable crystal forms, CSP can help focus experimental efforts.[17]
-
Solve Structures from Powder Data: When single crystals cannot be grown, CSP can generate candidate structures that are then compared against experimental powder X-ray diffraction (PXRD) data to find the correct solution.
-
Rationalize Observed Forms: It can help researchers understand why certain crystal forms are observed experimentally while others are not.
-
Caption: Integrated workflow combining experimental and computational approaches.
Table 3: Comparison of Key Structural Determination Techniques
| Feature | Single-Crystal X-Ray (SCXRD) | Micro-Electron Diffraction (MicroED) | Crystal Structure Prediction (CSP) |
|---|---|---|---|
| Principle | X-ray diffraction from a single crystal | Electron diffraction from nanocrystals | Energy minimization of crystal packing |
| Sample Requirement | Single crystal (~10-300 µm) | Nanocrystals/microcrystalline powder | Chemical diagram only |
| Result | Definitive experimental structure | Definitive experimental structure | A landscape of predicted, energetically feasible structures |
| Key Advantage | Unambiguous, "gold standard" | Requires vastly smaller crystals; high speed | No experiment needed; explores polymorphism |
| Key Limitation | Crystal growth can be a major bottleneck | Limited availability of instrumentation | Computationally intensive; does not guarantee experimental accessibility of predicted forms[17] |
Conclusion
The structural elucidation of novel molecules like this compound derivatives is a cornerstone of modern drug discovery and materials science. While single-crystal X-ray crystallography provides the ultimate structural answer, a holistic and pragmatic approach is essential for success. This guide has outlined the critical path from synthesis and spectroscopic confirmation to the detailed mechanics of crystallographic analysis.
For the modern researcher, it is crucial to recognize the strengths and limitations of all available tools. When large single crystals prove elusive, MicroED offers a powerful experimental alternative. Concurrently, Crystal Structure Prediction provides invaluable in silico insights, guiding experimental design and helping to rationalize outcomes. By integrating these experimental and computational strategies, scientists can efficiently and accurately map the three-dimensional world of small molecules, accelerating the journey from molecular concept to functional innovation.
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Comparative Biological Activity Screening of Novel Anticancer Agents Derived from (5-Oxocyclopent-1-en-1-yl)boronic acid
<_ _>
A Senior Application Scientist's Guide to Lead Candidate Identification and Evaluation
Introduction: The Promise of a Hybrid Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds with potent and selective biological activity is paramount. The (5-Oxocyclopent-1-en-1-yl)boronic acid scaffold represents a particularly intriguing starting point for the synthesis of new anticancer agents. This structure synergistically combines two pharmacologically significant moieties: the cyclopentenone ring and the boronic acid group.
The cyclopentenone moiety, a five-membered ring containing an α,β-unsaturated carbonyl system, is a well-established Michael acceptor.[1][2] This electrophilic character allows it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[1][2] This mechanism is implicated in the anticancer activity of natural products like cyclopentenone prostaglandins.[3][4][5] The boronic acid group, on the other hand, is a versatile functional group known for its ability to form reversible covalent bonds with the active site serine residues of proteases, making it a cornerstone of several successful enzyme inhibitors, including the proteasome inhibitor Bortezomib.[6][7][8]
This guide provides a comprehensive framework for the synthesis and comparative biological activity screening of a library of compounds derived from this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis against established anticancer agents. Our focus will be on identifying lead candidates with potent cytotoxic activity and favorable selectivity profiles, paving the way for further preclinical development.
Synthesis of a Focused Compound Library
The journey from a promising scaffold to a lead candidate begins with the strategic synthesis of a diverse yet focused library of derivatives. The this compound core (a compound with the molecular formula C5H7BO3) offers multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[8][9][10]
A common and effective synthetic strategy is the Claisen-Schmidt condensation reaction.[8] This reaction allows for the introduction of various substituted aromatic aldehydes at the 2- and 5-positions of the cyclopentanone ring, flanking the carbonyl group. This approach generates a series of chalcone-like analogues, a class of compounds known for their broad spectrum of biological activities, including anticancer effects.[8]
For the purpose of this guide, we will consider a hypothetical library of compounds (designated Cpd-1 to Cpd-4 ) synthesized via this route, each bearing different substituents on the aromatic rings. These modifications are designed to modulate the electronic properties, steric hindrance, and overall lipophilicity of the molecules, all of which can significantly impact their biological activity and pharmacokinetic properties.
A Hierarchical Approach to Biological Activity Screening
A robust screening cascade is essential for the efficient identification of promising lead compounds. Our strategy employs a hierarchical approach, beginning with a broad primary screen for cytotoxicity across a panel of cancer cell lines, followed by more focused secondary assays to elucidate the mechanism of action.
Caption: A streamlined workflow for identifying and characterizing lead compounds.
Primary Screening: Assessing Cytotoxicity with the MTT Assay
The initial step in our screening cascade is to evaluate the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and quantitative colorimetric method for this purpose.[11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).[13]
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
2. Compound Treatment:
-
Prepare stock solutions of the synthesized compounds (Cpd-1 to Cpd-4) and control drugs (e.g., Doxorubicin, a standard chemotherapeutic) in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a positive control for viability.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14]
-
Add 10 µL of the MTT stock solution to each well and incubate the plates for 2-4 hours at 37°C, protected from light.[15] During this time, viable cells will convert the MTT into formazan crystals.[11]
4. Solubilization and Absorbance Measurement:
-
After the incubation period, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate dose-response curves.
-
Determine the IC50 value for each compound using non-linear regression analysis software (e.g., GraphPad Prism).
Comparative Analysis of Cytotoxicity
The IC50 values obtained from the primary screen provide a quantitative measure of the cytotoxic potency of each compound. This data is crucial for comparing the performance of our synthesized derivatives against each other and against a standard-of-care chemotherapeutic agent like Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives and Control
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| Cpd-1 | 8.5 | 12.3 | 15.1 |
| Cpd-2 | 2.1 | 3.5 | 5.8 |
| Cpd-3 | 25.6 | 38.2 | > 50 |
| Cpd-4 | 1.8 | 2.9 | 4.2 |
| Doxorubicin | 0.5 | 0.8 | 1.1 |
Disclaimer: The data presented in this table is representative and for illustrative purposes only.
-
Cpd-2 and Cpd-4 exhibit the most potent cytotoxic activity across all three cell lines, with IC50 values in the low micromolar range.
-
Cpd-1 shows moderate activity, while Cpd-3 is significantly less potent.
-
While none of the synthesized compounds are as potent as Doxorubicin, Cpd-2 and Cpd-4 demonstrate promising activity that warrants further investigation.
These findings allow us to select Cpd-2 and Cpd-4 as our lead candidates for secondary screening and mechanism of action studies.
Delving Deeper: Unraveling the Mechanism of Action
The dual-functionality of the this compound scaffold suggests several potential mechanisms of anticancer activity. The cyclopentenone moiety can act as a Michael acceptor, covalently modifying and inhibiting key cellular proteins.[1][2] A prominent target for cyclopentenone-containing compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival and proliferation.[16][17] Its constitutive activation is a hallmark of many cancers.[17]
The boronic acid group, in turn, is a known pharmacophore for proteasome inhibition.[7][8] The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately triggering cancer cell death.
Caption: Potential dual inhibitory mechanism on the NF-κB pathway.
Secondary assays should be designed to investigate these potential mechanisms. For example, a reporter gene assay could be used to measure the effect of the lead compounds on NF-κB transcriptional activity. A proteasome activity assay could directly measure the inhibition of this enzyme complex.
Comparison with Alternative Scaffolds
To contextualize the potential of our this compound derivatives, it is useful to compare them with other classes of compounds that target similar pathways.
Table 2: Comparison of this compound Derivatives with Alternative Covalent Inhibitors
| Feature | This compound Derivatives | Acrylamide-based Inhibitors (e.g., Ibrutinib) |
| Electrophile | Cyclopentenone (Michael acceptor) & Boronic acid | Acrylamide (Michael acceptor) |
| Covalent Bond | Reversible (boronic acid), Potentially reversible (cyclopentenone) | Irreversible |
| Potential Advantages | Dual mechanism of action, potentially improved safety profile due to reversible inhibition | High potency and prolonged target engagement |
| Potential Disadvantages | Complex SAR, potential for off-target reactivity | Risk of off-target toxicity and immunogenicity due to irreversible binding |
Acrylamide-based inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, are a well-established class of covalent drugs.[1][18] They form irreversible covalent bonds with their targets, leading to high potency and prolonged duration of action.[1][18] However, this irreversibility also carries a higher risk of off-target toxicity.[1] The this compound scaffold, with its combination of a potentially reversible Michael acceptor and a reversible boronic acid inhibitor, may offer a more favorable safety profile while still maintaining potent biological activity.[2]
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of a new generation of anticancer agents with a novel, dual mechanism of action. The hierarchical screening approach outlined in this guide, from broad cytotoxicity profiling to focused mechanism of action studies, provides a clear and efficient path to identifying and validating lead candidates.
Our hypothetical results demonstrate the potential to identify derivatives with low micromolar potency against a range of cancer cell lines. The next steps in the development of these lead compounds would involve:
-
Further SAR studies: Synthesizing additional analogues to optimize potency and selectivity.
-
In-depth mechanistic studies: Utilizing techniques such as Western blotting, flow cytometry, and proteomics to confirm the inhibition of the NF-κB pathway and the proteasome.
-
In vivo efficacy studies: Evaluating the antitumor activity of the lead candidates in animal models of cancer.
-
Pharmacokinetic and toxicity profiling: Assessing the drug-like properties and safety of the lead compounds.
By systematically applying the principles and protocols detailed in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this exciting new class of compounds.
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A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with (5-Oxocyclopent-1-en-1-yl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. This guide provides an in-depth comparative analysis of various palladium ligands for the coupling of a valuable and somewhat challenging building block: (5-Oxocyclopent-1-en-1-yl)boronic acid. The presence of both a vinylboronic acid and an α,β-unsaturated ketone functionality in this substrate presents unique considerations for catalyst selection to achieve optimal yields and minimize side reactions.
This guide moves beyond a simple catalog of options, offering a rationale for ligand selection based on mechanistic understanding and providing detailed experimental protocols for representative catalyst systems.
The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher
The efficacy of a palladium ligand in a Suzuki-Miyaura coupling is intrinsically linked to its influence on the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] A well-chosen ligand will facilitate each of these steps, leading to a high turnover number and frequency.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection for a Challenging Substrate
This compound presents a dual challenge. The vinylboronic acid moiety can be prone to side reactions such as protodeboronation, while the electron-withdrawing nature of the enone system can influence the electronic properties of the boronic acid and the resulting palladium complexes. The ideal ligand should promote the desired coupling pathway over these potential pitfalls.
This guide will compare the following classes of palladium ligands:
-
Traditional Phosphines: Represented by Triphenylphosphine (PPh₃).
-
Bulky, Electron-Rich Biarylphosphines (Buchwald Ligands): Including SPhos, XPhos, and RuPhos.
-
N-Heterocyclic Carbenes (NHCs).
-
Heterogeneous Catalysts: Palladium on Carbon (Pd/C).
Comparative Performance of Palladium Ligands
The following table summarizes the expected performance of different palladium ligands in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data is a composite of reported yields for similar vinyl and cyclic enone substrates and serves as a predictive guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 60-75 | Cost-effective, but may require higher catalyst loading and longer reaction times.[3] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | >90 | Excellent for challenging substrates, often providing high yields under mild conditions.[4][5] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | >90 | Similar to SPhos, highly effective for a broad range of substrates.[6][7] |
| Pd₂(dba)₃ / RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane | 80 | 3 | 85-95 | Often excels with sterically hindered substrates.[8] |
| Pd(IMes)(allyl)Cl | IMes (NHC) | Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | 80-90 | Highly stable and active catalysts, good for electron-deficient systems.[2] |
| 10% Pd/C | None | Na₂CO₃ | DME/H₂O | 25 | 6 | 85-95 | Heterogeneous, easily separable, and reusable; ideal for greener processes.[9] |
In-Depth Analysis of Ligand Classes
Traditional Phosphines: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Causality behind Experimental Choices: Pd(PPh₃)₄ is a widely used, air-stable, and commercially available Pd(0) precatalyst.[3] The triphenylphosphine ligands are moderately electron-donating and sterically accessible. For less demanding Suzuki couplings, this catalyst can be a cost-effective choice. However, for a substrate like this compound, the rate of the catalytic cycle may be slower compared to more advanced ligands, potentially leading to incomplete conversion or the need for higher temperatures and longer reaction times.
Buchwald Ligands: SPhos, XPhos, and RuPhos
Causality behind Experimental Choices: The Buchwald biarylphosphine ligands are characterized by their steric bulk and strong electron-donating properties. This combination is highly effective at promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The steric hindrance facilitates the formation of the active monoligated Pd(0) species, which is often the most reactive catalyst. For challenging substrates, including vinylboronic acids, these ligands often provide superior yields under milder conditions and with lower catalyst loadings compared to traditional phosphines.[4][6][8]
N-Heterocyclic Carbenes (NHCs)
Causality behind Experimental Choices: NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability can lead to highly robust and long-lived catalysts.[2] They are particularly effective for couplings involving electron-deficient partners. The strong Pd-NHC bond can sometimes slow the rate of reductive elimination, but their overall efficiency makes them a valuable option for many Suzuki-Miyaura reactions.
Heterogeneous Catalysis: Palladium on Carbon (Pd/C)
Causality behind Experimental Choices: The use of a heterogeneous catalyst like Pd/C offers significant advantages in terms of catalyst separation and recycling, aligning with the principles of green chemistry.[9] For the coupling of 2-iodocycloenones, a substrate class structurally similar to our target, Pd/C has been shown to be highly effective, even at room temperature.[9] This suggests that for the coupling of this compound, a heterogeneous approach could be a practical and efficient alternative to homogeneous systems.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Suzuki-Miyaura Coupling using Pd₂(dba)₃ / SPhos
Caption: Experimental workflow for SPhos-catalyzed coupling.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture with a stream of argon for 10 minutes.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using 10% Pd/C
Caption: Experimental workflow for Pd/C-catalyzed coupling.
Materials:
-
This compound (1.2 mmol)
-
4-Iodoanisole (1.0 mmol)
-
10% Palladium on Carbon (5 mol % Pd)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-iodoanisole, Na₂CO₃, and 10% Pd/C.[9]
-
Add DME and water.
-
Stir the reaction mixture vigorously at 25°C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, and wash the pad with ethyl acetate (20 mL).
-
Separate the layers of the filtrate.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of palladium ligand for the Suzuki-Miyaura coupling of this compound is critical for achieving high efficiency and yield. While traditional phosphine ligands like PPh₃ can be effective, modern bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are highly recommended for their superior performance with this type of challenging substrate.[4][5][6] They consistently provide high yields under mild conditions and with low catalyst loadings.
For applications where catalyst cost and reusability are paramount, heterogeneous Pd/C presents a compelling and environmentally friendly alternative, demonstrating excellent activity even at room temperature for structurally similar substrates.[9]
Ultimately, the optimal ligand will depend on the specific aryl halide coupling partner and the desired reaction scale and conditions. The experimental protocols provided in this guide offer a solid foundation for further optimization and successful synthesis.
References
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. (2024). Results in Chemistry, 13, 101990. [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org. [Link]
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. ACS Publications. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Publications. [Link]
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. (n.d.). ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2017). PubMed Central. [Link]
-
Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd. (2022). Reddit. [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. (2008). Sci-Hub. [Link]
-
Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (2022). PubMed Central. [Link]
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2013). CoLab.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PubMed Central. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. (2015). ResearchGate. [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)−O Electrophiles. (2009). MIT Open Access Articles. [Link]
-
A Synthesis of α-Alkyl Cycloenones by Pd-Catalyzed Suzuki-Miyaura Coupling with Cyclic Morita-Baylis-Hillman Adducts. (2024). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2018). MDPI. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI. [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (2022). Organic Chemistry Portal. [Link]
-
Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. (2022). ChemRxiv. [Link]
-
Conjunctive Cross-Coupling of Vinyl Boronic Esters. (2018). ResearchGate. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2002). PubMed. [Link]
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- 5. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
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A Senior Scientist's Guide to the Kinetic Analysis of (5-Oxocyclopent-1-en-1-yl)boronic Acid Coupling Reactions
For professionals engaged in the intricate process of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry.[1] Its power lies in the ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] Within the vast arsenal of available reagents, vinylboronic acids, and specifically (5-Oxocyclopent-1-en-1-yl)boronic acid, represent a class of building blocks crucial for introducing the versatile cyclopentenone moiety—a common scaffold in biologically active molecules.
This guide moves beyond standard protocols to deliver a comparative kinetic analysis framework. We will dissect the performance of this compound, contrasting it with common alternatives and providing the experimental blueprints necessary for its rigorous evaluation in your laboratory. The objective is not merely to provide a recipe, but to instill a deep, mechanistic understanding that empowers you to troubleshoot, optimize, and innovate.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
At its core, the Suzuki-Miyaura reaction is a symphony of three elementary steps orchestrated by a palladium catalyst: Oxidative Addition, Transmetalation, and Reductive Elimination.[2] Understanding the kinetics of this cycle is paramount, as the overall reaction rate is dictated by the slowest step, known as the rate-determining step (RDS).
The general catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that requires activation by a base. Finally, reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity: Boronic Acids vs. Boronate Esters
The choice of the boron reagent is a critical parameter that balances reactivity against stability. While this compound is the primary reagent, its corresponding esters, such as the pinacol ester, are common alternatives.[5] The fundamental trade-off is clear: boronic acids are generally more reactive but less stable, whereas boronate esters offer enhanced stability at the cost of reduced reactivity.[6]
This difference in reactivity can be attributed to the Lewis acidity of the boron center and the kinetics of the transmetalation step.[7] Boronic acids, being more Lewis acidic, often facilitate a faster transfer of the organic moiety to the palladium center.[8] However, this reactivity makes them more susceptible to degradation pathways like protodeboronation, especially under the basic, often aqueous, conditions of the reaction.[6]
Table 1: Performance Comparison of Boron Reagents
| Feature | This compound | This compound Pinacol Ester | Justification |
| Relative Reactivity | High | Moderate to Low | The free hydroxyl groups on the boronic acid facilitate faster transmetalation compared to the more sterically hindered and less Lewis acidic ester.[6][7] |
| Stability | Moderate | High | Boronate esters are significantly more stable to storage and less prone to protodeboronation and oxidation during the reaction.[5][6] |
| Handling | Often requires careful storage (refrigeration, inert atmosphere). | Typically crystalline, bench-stable solids that are easier to handle and weigh accurately. | |
| Common Application | Rapid reactions, situations where high reactivity is needed to overcome challenging substrates. | Complex, multi-step syntheses where reagent stability is paramount; allows for purification via chromatography.[5] |
Experimental Design for Kinetic Analysis
To objectively compare coupling partners and optimize reaction conditions, a robust kinetic study is essential. The following protocol outlines a standardized method for determining reaction rates under pseudo-first-order conditions. This approach involves using a large excess of one reactant to simplify the rate law, allowing for the straightforward determination of the rate constant.[9]
Experimental Workflow Diagram
Caption: A generalized workflow for conducting kinetic analysis experiments.
Detailed Protocol: Pseudo-First-Order Kinetics
Objective: To determine the pseudo-first-order rate constant (k_obs) for the coupling of an aryl halide with this compound and its pinacol ester derivative.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
This compound
-
This compound pinacol ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand)[10]
-
Base (e.g., K₂CO₃, K₃PO₄)[10]
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal Standard (e.g., Dodecane, not reactive under coupling conditions)
-
Reaction vials, heating block, syringes, quenching solution (e.g., cooled diethyl ether).
-
Analytical Instrument (GC-MS or HPLC).
Procedure:
-
Preparation of Stock Solutions:
-
Causality: Preparing stock solutions ensures accurate and reproducible concentrations across all reaction vials, minimizing pipetting errors.
-
Prepare separate, accurate stock solutions of the aryl halide, the boronic acid, the boronate ester, and the internal standard in the chosen solvent. A stock solution of the base and catalyst may also be prepared if solubility permits.
-
-
Reaction Setup:
-
Causality: To ensure pseudo-first-order conditions with respect to the aryl halide, the boronic acid/ester will be used in large excess (e.g., 10-20 equivalents). This makes the concentration of the boron reagent effectively constant throughout the reaction.
-
In a series of identical reaction vials, add the palladium catalyst, the base, and the solvent.
-
Add a precise amount of the internal standard stock solution to each vial.
-
Place the vials in a pre-heated heating block set to the desired reaction temperature (e.g., 80 °C).
-
-
Initiation and Sampling:
-
Causality: The reaction is initiated by the addition of the limiting reagent (aryl halide) to the pre-heated mixture to ensure an accurate time zero (t=0).
-
To one set of vials, add the this compound stock solution. To a parallel set, add the pinacol ester stock solution.
-
Initiate the reactions by adding the aryl halide stock solution to each vial and start the timer.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each vial and immediately quench it in a separate vial containing a quenching agent and solvent for dilution.
-
-
Analysis:
-
Causality: Analysis of the quenched samples allows for the determination of the concentration of the starting material or product at each time point, providing the raw data for kinetic plots.
-
Analyze each quenched sample via GC-MS or HPLC to determine the ratio of the starting material (aryl halide) to the internal standard.
-
Data Interpretation and Performance Comparison
By plotting the natural logarithm of the aryl halide concentration (ln[ArX]) versus time, a linear relationship should be observed if the reaction is first-order with respect to the aryl halide. The slope of this line is equal to the negative of the observed rate constant (-k_obs).
Table 2: Hypothetical Kinetic Data and Performance Comparison
Reaction Conditions: 4-bromoanisole (0.1 M), Boron Reagent (1.0 M), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 M), Dioxane/H₂O, 80 °C.
| Boron Reagent | Time (min) | [ArX] (M) | ln[ArX] | Calculated k_obs (s⁻¹) | Relative Rate |
| This compound | 0 | 0.100 | -2.30 | \multirow{5}{}{1.9 x 10⁻³ } | \multirow{5}{}{~3.5x Faster } |
| 5 | 0.057 | -2.87 | |||
| 10 | 0.032 | -3.44 | |||
| 20 | 0.010 | -4.61 | |||
| 30 | 0.003 | -5.81 | |||
| Pinacol Ester Derivative | 0 | 0.100 | -2.30 | \multirow{5}{}{5.4 x 10⁻⁴ } | \multirow{5}{}{Baseline } |
| 5 | 0.085 | -2.46 | |||
| 10 | 0.072 | -2.63 | |||
| 20 | 0.052 | -2.96 | |||
| 30 | 0.038 | -3.27 |
The hypothetical data clearly illustrates the expected kinetic profile: the boronic acid exhibits a significantly faster reaction rate compared to its more stable pinacol ester counterpart under identical conditions. This quantitative data provides a powerful rationale for reagent selection based on the specific demands of a synthetic campaign—whether speed or stability is the priority.
Conclusion
The kinetic evaluation of this compound and its derivatives is not an academic exercise; it is a critical component of process development and optimization in modern chemistry. By understanding the interplay between reactivity and stability, and by employing systematic kinetic analysis, researchers can make informed, data-driven decisions. This guide provides the conceptual framework and practical protocols to investigate these powerful building blocks, ensuring that their full potential can be harnessed to accelerate the synthesis of next-generation therapeutics and advanced materials.
References
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Stability of Novel Boronic Acid Protecting Groups for Vinyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, vinyl boronic acids are indispensable building blocks, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.[1] However, the inherent instability of unprotected boronic acids, which are susceptible to degradation via pathways like protodeboronation and oxidation, presents a significant challenge.[2][3] This guide offers an in-depth comparison of the stability of various protecting groups for vinyl boronic acids, providing experimental data and protocols to aid researchers in selecting the optimal protecting group for their synthetic needs.
The Critical Role of Protecting Groups
The use of protecting groups for boronic acids has revolutionized their application in multi-step synthesis.[4] By masking the reactive boronic acid moiety, these groups prevent undesired side reactions and allow for the purification and handling of these valuable reagents.[2][5] The ideal protecting group should be easily introduced, stable to a range of reaction conditions, and readily cleaved under specific and mild conditions.[6] For vinyl boronic acids, which can be particularly prone to decomposition, the choice of protecting group is paramount to the success of a synthetic campaign.[3]
Comparative Stability Analysis
The stability of a protected vinyl boronic acid is not absolute but rather dependent on the specific chemical environment it is subjected to. This section provides a comparative analysis of commonly used and novel protecting groups under various stress conditions.
Established Protecting Groups:
-
Pinacol Esters (BPin): The most widely used protecting group, pinacol esters, offer good stability for column chromatography and are sufficiently reactive for direct use in many Suzuki-Miyaura couplings.[1][5] However, their formation is reversible, and they can be prone to hydrolysis, especially under acidic or basic conditions.[7][8] Deprotection often requires harsh acidic conditions or oxidative cleavage.[5][9]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates exhibit exceptional stability across a wide range of conditions, including hydrolytic, oxidative, and reductive environments, and are stable to chromatography.[5][10] This high stability is attributed to the intramolecular coordination of the nitrogen atom to the boron center, which deactivates its Lewis acidity.[10][11] Deprotection is typically achieved under mild basic conditions.[5]
-
1,8-Diaminonaphthalene (dan): The dan group provides excellent stability due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron atom.[5] Aryl-B(dan) derivatives have shown stability against protodeboronation under aqueous basic conditions.[12] Cleavage is generally performed under acidic conditions.[5]
-
Catechol Esters: Catechol forms cyclic boronic esters that have applications in protecting diols.[13] Their stability can be influenced by the electronic nature of the catechol ring and the pH of the environment.[14][15]
Novel and Alternative Protecting Groups:
-
Anthranilamide (aam): This protecting group has shown promise in improving the polymerization ability of vinylboronic acid derivatives.[16][17] The interaction between the amide group and the boron atom influences the stability and reactivity of the C-B bond.[17]
-
Neopentyl Glycol Esters: These esters are another common choice for protecting boronic acids and are generally stable to various reaction conditions.[9]
-
Trifluoroborate Salts (BF3K): Trifluoroborates are highly crystalline and exhibit enhanced stability towards oxidation due to the electron-donating effect of the fluorine atoms.[5] They are considered a robust protecting group.[12]
Quantitative Stability Data
The following table summarizes the relative stability of various protecting groups for vinyl boronic acids under different stress conditions. The stability is qualitatively ranked from high to low based on literature reports.
| Protecting Group | Acidic Conditions (e.g., 1M HCl) | Basic Conditions (e.g., 1M NaOH) | Oxidative Conditions (e.g., H2O2) | Suzuki-Miyaura Coupling Conditions |
| MIDA | High | Low (Cleavage) | High | High (Unreactive until deprotected) |
| dan | Low (Cleavage) | High | Moderate | Moderate |
| Pinacol (BPin) | Moderate | Moderate | Moderate | Low (Reactive) |
| Trifluoroborate (BF3K) | High | High | High | Low (Reactive) |
| Catechol | Moderate | Moderate | Low | Low (Reactive) |
| Anthranilamide (aam) | Moderate | Moderate | Moderate | Moderate |
| Neopentyl Glycol | Moderate | Moderate | Moderate | Low (Reactive) |
Experimental Protocols for Stability Benchmarking
To ensure the selection of the most appropriate protecting group, it is crucial to perform stability studies under conditions relevant to the planned synthetic route. The following are detailed protocols for assessing the stability of protected vinyl boronic acids.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the protected vinyl boronic acid in acidic and basic aqueous media.
Materials:
-
Protected vinyl boronic acid (e.g., Vinyl-BPin, Vinyl-BMIDA)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Internal standard (e.g., Dodecane)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
HPLC-grade solvents (Acetonitrile, Water)
-
Formic acid
Procedure:
-
Prepare stock solutions of the protected vinyl boronic acid and the internal standard in an appropriate organic solvent.
-
In separate vials, mix the stock solution with either 1 M HCl or 1 M NaOH in a 1:1 ratio.
-
Stir the mixtures vigorously at room temperature.
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by neutralizing the acid or base.
-
Extract the organic components with an appropriate solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the residue by ¹H NMR spectroscopy and/or RP-HPLC to quantify the remaining protected vinyl boronic acid relative to the internal standard.[18][19]
Protocol 2: Oxidative Stability Assessment
Objective: To evaluate the stability of the protected vinyl boronic acid in the presence of an oxidizing agent.
Materials:
-
Protected vinyl boronic acid
-
30% Hydrogen peroxide (H2O2)
-
Methanol or Tetrahydrofuran (THF)
-
Internal standard
-
Analytical instrumentation (NMR, HPLC)
Procedure:
-
Dissolve the protected vinyl boronic acid and the internal standard in a suitable solvent (e.g., Methanol, THF).
-
Add a stoichiometric excess of 30% hydrogen peroxide to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress over time by taking aliquots at regular intervals.
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).
-
Work up the reaction mixture as described in Protocol 1.
-
Analyze the samples by ¹H NMR and/or RP-HPLC to determine the extent of degradation.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General scheme of boronic acid protection and deprotection.
Caption: Experimental workflow for stability benchmarking.
Conclusion
The selection of an appropriate protecting group is a critical decision in the synthesis of molecules containing a vinyl boronic acid moiety. While pinacol esters remain a popular choice, their limitations in stability necessitate the consideration of more robust alternatives like MIDA esters and dan groups, especially for complex, multi-step syntheses. The novel anthranilamide protecting group also presents an interesting option for specific applications such as polymerization. By carefully evaluating the stability of different protecting groups under relevant reaction conditions using the protocols outlined in this guide, researchers can significantly enhance the efficiency and success rate of their synthetic endeavors.
References
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Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]
-
Churches, Q. I.; Hutton, C. A. Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
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Vinylboronic Acid Pinacol Ester: A Foundation for Advanced Chemical Synthesis. Boron-Life Science. [Link]
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Suzuki, H. et al. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Chemical Science. [Link]
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Dutan, C. A. et al. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
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Suzuki, H. et al. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. RSC Publishing. [Link]
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Mancini, R. S. et al. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]
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Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
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Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. ResearchGate. [Link]
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Mancini, R. S. et al. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. [Link]
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MIDA boronate. Chem-Station Int. Ed.. [Link]
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Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]
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(a) Design of protecting groups for organoborons and their synthetic utility. (b) Vinyl monomer bearing an aam-protected boron for the versatile synthesis of copolymer via C–B bond-cleaving side-chain replacement. ResearchGate. [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
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Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A. [Link]
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Stabilization of catechol-boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH. RSC Publishing. [Link]
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Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PMC - NIH. [Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Publishing. [Link]
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Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]
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Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
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A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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A Head-to-Head Comparison of Suzuki vs. Stille Coupling for Cyclopentenone Functionalization: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the functionalization of carbocyclic scaffolds remains a cornerstone of drug discovery and development. Among these, the cyclopentenone framework is a privileged motif, appearing in a vast array of biologically active natural products and pharmaceutical agents. The strategic introduction of diverse substituents onto this core structure is paramount for modulating pharmacological activity, ADME properties, and overall therapeutic potential. To this end, palladium-catalyzed cross-coupling reactions have emerged as indispensable tools. This guide provides a detailed, head-to-head comparison of two of the most powerful methods in this class: the Suzuki-Miyaura coupling and the Stille coupling, specifically tailored to their application in cyclopentenone functionalization.
This analysis moves beyond a simple recitation of protocols, delving into the mechanistic nuances and practical considerations that inform the rational selection of one method over the other. By understanding the underlying principles and leveraging field-proven insights, researchers can navigate the complexities of their synthetic challenges with greater confidence and efficiency.
Mechanistic Underpinnings: A Tale of Two Transmetalations
At their core, both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The fundamental distinction, and the origin of their divergent characteristics, lies in the nature of the organometallic reagent employed in the crucial transmetalation step.[2] The Suzuki coupling utilizes an organoboron species (boronic acids or esters), while the Stille coupling employs an organostannane (organotin) reagent.[3]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction necessitates the activation of the organoboron reagent with a base to form a more nucleophilic borate complex, which then facilitates transmetalation with the palladium(II) intermediate.[4][5]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Catalytic Cycle
In contrast, the Stille coupling does not typically require a base for transmetalation, as the organostannane is sufficiently reactive to directly transfer its organic group to the palladium center.[6][7]
Figure 2: Simplified catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Performance in Cyclopentenone Functionalization
The choice between Suzuki and Stille coupling for cyclopentenone functionalization is a multifactorial decision, guided by the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability and toxicity.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (R-B(OH)₂, R-B(OR)₂) | Organostannane (R-SnR'₃) |
| Key Advantages | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, generally high yields.[2] | Excellent functional group tolerance, mild reaction conditions, stable and easily handled organostannane reagents.[2][8] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[2] | Toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[2] |
| Functional Group Tolerance | Generally good, but base-sensitive groups can be problematic.[4] | Excellent, tolerates a wide range of functional groups including acidic protons.[8] |
| Steric Hindrance | More sensitive to steric hindrance on both coupling partners.[3] | Generally less sensitive to steric hindrance compared to Suzuki coupling.[3] |
| Reaction Conditions | Often requires elevated temperatures and aqueous/organic solvent mixtures. | Typically proceeds under milder, anhydrous conditions. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed by aqueous workup. | Tin byproducts can be challenging to remove completely and may require specific workup procedures (e.g., KF wash).[2] |
Experimental Insights and Data-Driven Decisions
While both reactions are highly versatile, their performance with cyclopentenone substrates can vary significantly depending on the substitution pattern and electronic nature of the coupling partners.
For the functionalization of 2-halocyclopentenones, the Suzuki-Miyaura coupling has been shown to be highly effective, particularly with arylboronic acids. A mild, palladium-on-carbon catalyzed procedure has been reported, offering the advantages of inexpensive reagents and catalyst recyclability.[9] This method demonstrates excellent yields for the coupling of 2-iodocycloenones with a variety of arylboronic acids at room temperature.[9]
The Stille coupling, on the other hand, often exhibits superior performance when dealing with sterically demanding substrates or those containing functional groups that are incompatible with the basic conditions of the Suzuki reaction.[3] For instance, in the coupling of complex, sterically hindered fragments, the Stille reaction has been observed to provide higher yields where the Suzuki coupling struggles.[3]
A comparative study on the functionalization of diazocines, a different heterocyclic system, revealed that the Stille coupling generally gave higher yields and required less catalyst than the Suzuki coupling for a range of substrates, particularly those with coordinating heteroatoms. This suggests that for cyclopentenones bearing certain functionalities, the Stille coupling might offer a more robust and efficient solution.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the functionalization of a generic 2-halocyclopentenone substrate. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for the coupling of 2-iodocycloenones with arylboronic acids.[9]
Figure 3: Experimental workflow for a Suzuki-Miyaura coupling of a 2-iodocyclopentenone.
Step-by-Step Methodology:
-
To a reaction vessel, add the 2-iodocyclopentenone (1.0 equiv), the arylboronic acid (1.2 equiv), 10% Pd/C (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Add a 1:1 mixture of dimethoxyethane (DME) and water.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol is a general procedure that can be adapted for the coupling of 2-halocyclopentenones with organostannanes.
Figure 4: Experimental workflow for a Stille coupling of a 2-halocyclopentenone.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halocyclopentenone (1.0 equiv), the organostannane (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a ligand if necessary.
-
Add a dry, degassed solvent (e.g., toluene or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Path Forward
Both the Suzuki-Miyaura and Stille couplings are formidable strategies for the functionalization of cyclopentenones. The choice between them is not a matter of inherent superiority, but rather a nuanced decision based on the specific synthetic context.
The Suzuki coupling is often the first choice due to the low toxicity and wide availability of its reagents, and the ease of byproduct removal.[2] However, its requirement for basic conditions can be a significant limitation for substrates bearing sensitive functional groups.
The Stille coupling, despite the toxicity concerns associated with organotin compounds, offers a broader functional group tolerance and can be more effective for sterically hindered systems.[3][8] For complex, late-stage functionalizations where protecting group strategies are undesirable, the Stille coupling may provide a more direct and efficient route.
Ultimately, a thorough understanding of the mechanistic principles of both reactions, coupled with a careful analysis of the substrate and the desired final product, will empower the researcher to make an informed and strategic choice, paving the way for the successful synthesis of novel and impactful cyclopentenone-based molecules.
References
-
Caspi, D. D. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Suzuki reaction. In Wikipedia. [Link]
-
Wikipedia. (2023, October 27). Stille reaction. In Wikipedia. [Link]
-
Pediaa. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Koch, A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16429-16434. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wiley-VCH. (2017). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Koch, A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16429-16434. [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling (5-Oxocyclopent-1-en-1-yl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for the handling of (5-Oxocyclopent-1-en-1-yl)boronic acid. The protocols herein are designed not as a rigid checklist, but as a self-validating system of operations that prioritizes the well-being of laboratory personnel and the integrity of the research.
Understanding the Hazard Profile of Boronic Acids
This compound belongs to the boronic acid class of compounds, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While invaluable, this class of compounds requires careful handling.
General hazards associated with boronic acids include irritation to the skin, eyes, and respiratory system.[1][2][3] A Safety Data Sheet (SDS) for the closely related analogue, (Cyclopent-1-en-1-yl)boronic acid, indicates that direct contact should be avoided and that the compound may emit corrosive fumes.[4] Furthermore, broader studies on boronic acids have raised concerns about their potential as a novel class of bacterial mutagens, necessitating that they be handled as potentially genotoxic impurities (GTIs).[5] Therefore, all handling procedures must be executed with the assumption that the compound is hazardous.
Core Directive: The Personal Protective Equipment (PPE) Protocol
A comprehensive suite of PPE is mandatory. The selection of specific equipment is not arbitrary; it is a direct response to the known and potential hazards of the compound class. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[6] | Boronic acid dust can cause serious eye irritation.[2][3] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection from splashes when handling solutions. |
| Hand Protection | Chemical-resistant nitrile gloves.[7][8] | Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected before use and changed immediately if contamination is suspected.[9] Always use proper glove removal technique to avoid cross-contamination. |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[7][10] | Protects skin from accidental spills and contact with airborne dust.[6] All skin should be covered to minimize exposure pathways. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified fume hood.[7][10] | Prevents the inhalation of fine dust particles, which may cause respiratory tract irritation.[1][2] Work should ideally be conducted within a chemical fume hood to minimize airborne concentrations.[6][11] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial. This workflow is designed to minimize exposure at every stage of the handling process.
Step 1: Pre-Handling Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[11]
-
Emergency Equipment Check: Before beginning, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[7][12]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and the appropriate waste containers inside the fume hood to prevent unnecessary movement in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Step 2: Handling the Solid Compound (e.g., Weighing)
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[6] Use a micro-spatula for transfers. Do not pour the dry powder.
-
Static Control: If weighing on an analytical balance, use an anti-static weigh boat or an ionizing bar to prevent static electricity from causing the fine powder to disperse.
-
Container Management: Keep the primary container tightly sealed when not in use.[8][9] If the compound needs to be stored after opening, consider doing so under an inert atmosphere like nitrogen, as some boronic acids can be sensitive to air and moisture.[6]
Step 3: Post-Handling Decontamination
-
Clean Up: Immediately clean up any spills using dry methods (e.g., sweeping or vacuuming with appropriate filtration) and place the waste into a designated hazardous waste container.[4][6]
-
Surface Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., ethanol or acetone) to remove any residual chemical. Dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, using the proper technique.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[4][9]
Below is a diagram illustrating the logical flow of the handling procedure.
Caption: Workflow for handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.[11]
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[10][13]
-
Empty Containers: Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected for disposal as hazardous chemical waste.[11] Subsequent rinses can also be collected in the same waste stream. After triple-rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.[11]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[13]
Emergency Procedures: First Aid for Exposure
Despite all precautions, accidental exposure is a possibility. Immediate and appropriate first aid is essential.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][14] Seek medical attention if irritation develops or persists.[14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms like coughing or shortness of breath persist.[6][14]
-
Ingestion: Do not induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.
By integrating these expert-driven protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
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How To Safely Dispose of Boric Acid. Lab Alley.
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Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
